2-Chloroquinoline-3-carbonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-chloroquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5ClN2/c11-10-8(6-12)5-7-3-1-2-4-9(7)13-10/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTRDMPALMEDBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70468653 | |
| Record name | 2-Chloroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95104-21-5 | |
| Record name | 2-Chloroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloroquinoline-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-Chloroquinoline-3-carbonitrile: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloroquinoline-3-carbonitrile, a key heterocyclic intermediate, holds significant importance in the landscape of medicinal chemistry and drug development. Its unique structural framework, featuring a reactive chlorine atom and a cyano group on the quinoline scaffold, renders it a versatile precursor for the synthesis of a diverse array of fused heterocyclic systems. This technical guide provides an in-depth overview of this compound, encompassing its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and its applications as a pivotal building block in the generation of compounds with potential therapeutic value. The strategic importance of this molecule in the synthesis of pyrazolo[3,4-b]quinolines, a class of compounds with noted biological activities, is a central focus.
Core Properties of this compound
This compound is a solid organic compound that serves as a fundamental starting material in organic synthesis. A summary of its key physical and chemical properties is presented below.
| Property | Value | Reference(s) |
| CAS Number | 95104-21-5 | [1][2] |
| Molecular Formula | C₁₀H₅ClN₂ | [1] |
| Molecular Weight | 188.61 g/mol | [1][2] |
| Appearance | Solid | |
| Melting Point | 164-168 °C | |
| IUPAC Name | This compound | [2] |
| Synonyms | 2-Chloro-3-cyanoquinoline | [1] |
| InChI | 1S/C10H5ClN2/c11-10-8(6-12)5-7-3-1-2-4-9(7)13-10/h1-5H | |
| SMILES | Clc1nc2ccccc2cc1C#N |
Synthesis and Reactivity
The synthetic utility of this compound primarily stems from its role as a key intermediate. Its synthesis is achieved from its corresponding aldehyde, which is prepared via the Vilsmeier-Haack reaction.
Synthesis of the Precursor: 2-Chloroquinoline-3-carbaldehyde
The Vilsmeier-Haack reaction is a reliable method for the synthesis of 2-chloroquinoline-3-carbaldehyde from acetanilide.[3]
Experimental Protocol:
-
To N,N-dimethylformamide (DMF, 34.65 mmol), add phosphorus oxychloride (POCl₃, 98.28 mmol) dropwise while maintaining the temperature at 0–5 °C.
-
Allow the mixture to stir for approximately 5 minutes.
-
Add acetanilide (10.37 mmol) to the solution.
-
Heat the resulting mixture for 8 hours at 75–80 °C.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into crushed ice with continuous stirring, which will result in the formation of a pale yellow precipitate.
-
Filter the precipitate and wash it thoroughly with water.
-
Dry the crude product. Recrystallization from ethyl acetate can be performed for further purification.[4]
Synthesis of this compound
The conversion of the carbaldehyde to the carbonitrile is a key step.[5]
Experimental Protocol:
-
Treat 2-chloroquinoline-3-carbaldehyde with aqueous ammonia in the presence of ceric ammonium nitrate.
-
Monitor the reaction for the conversion of the aldehyde group to a nitrile group.
-
Upon completion, isolate and purify the this compound product.
Key Reactions: Synthesis of Pyrazolo[3,4-b]quinolines
A significant reaction of this compound is its cycloaddition with hydrazine hydrate to yield 1H-pyrazolo[3,4-b]quinolin-3-amine.[5] This product serves as a scaffold for further derivatization.
Experimental Protocol:
-
To a solution of this compound, add hydrazine hydrate.
-
The reaction proceeds via a cycloaddition mechanism.
-
The resulting product, 1H-pyrazolo[3,4-b]quinolin-3-amine, can be isolated and purified using standard laboratory techniques.
Applications in Drug Development
While specific biological activities of this compound itself are not extensively documented, its true value in drug discovery lies in its role as a versatile synthetic intermediate. The quinoline nucleus is a well-established pharmacophore present in numerous approved drugs with a wide range of activities, including antibacterial, anticancer, and antimalarial properties.[6][7]
This compound provides a strategic entry point to a variety of fused heterocyclic systems. The pyrazolo[3,4-b]quinoline derivatives synthesized from this intermediate are of particular interest, as this scaffold is associated with potential antitumor and antimicrobial activities.[8][9] The ability to readily introduce further diversity by reacting the amino group of the pyrazolo[3,4-b]quinoline core allows for the generation of libraries of novel compounds for biological screening.[5]
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting. It is toxic if swallowed and causes serious eye damage.[2][10] Personal protective equipment (PPE), including gloves, eye protection (eyeshields, faceshields), and a dust mask (type N95 or equivalent), should be worn when handling this compound. It is classified under storage class 6.1C for combustible, acute toxic category 3 compounds.
Conclusion
This compound is a valuable and versatile building block for synthetic and medicinal chemists. Its straightforward synthesis and the reactivity of its chloro and cyano functionalities provide a reliable pathway to complex heterocyclic structures, most notably the pyrazolo[3,4-b]quinoline system. For researchers and professionals in drug development, this compound represents a key starting material for the exploration of novel chemical entities with the potential for a wide range of therapeutic applications. A thorough understanding of its properties, synthesis, and reactivity is crucial for leveraging its full potential in the pursuit of new medicines.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C10H5ClN2 | CID 11564601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemijournal.com [chemijournal.com]
- 4. rsc.org [rsc.org]
- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 6. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An Efficient Synthesis of Pyrazolo[3,4- b]quinolin-3-amine and Benzo[b][1,8]naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. chemical-label.com [chemical-label.com]
Physical and chemical properties of 2-Chloroquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroquinoline-3-carbonitrile is a heterocyclic organic compound that holds significant interest within the fields of medicinal chemistry and materials science. As a derivative of the quinoline scaffold, a privileged structure in drug discovery, it serves as a versatile synthetic intermediate for the creation of more complex, biologically active molecules.[1][2] The presence of reactive chloro and cyano functional groups at the 2 and 3 positions, respectively, allows for a wide array of chemical transformations, making it a valuable building block for generating diverse chemical libraries.[3][4] This document provides an in-depth overview of the physical and chemical properties, synthesis, and reactivity of this compound, intended to serve as a technical resource for professionals in research and development.
Core Physical and Chemical Properties
The fundamental properties of this compound are summarized below, providing essential data for its handling, characterization, and use in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 95104-21-5 | [5][6][7] |
| Molecular Formula | C₁₀H₅ClN₂ | [5][6] |
| Molecular Weight | 188.61 g/mol | [5][6] |
| Appearance | Solid | |
| Melting Point | 164-168 °C | |
| IUPAC Name | This compound | [5] |
| SMILES String | Clc1nc2ccccc2cc1C#N | |
| InChI | 1S/C10H5ClN2/c11-10-8(6-12)5-7-3-1-2-4-9(7)13-10/h1-5H | |
| InChIKey | UGTRDMPALMEDBU-UHFFFAOYSA-N | [5] |
Synthesis and Chemical Reactivity
This compound is primarily synthesized from its corresponding aldehyde precursor, 2-chloroquinoline-3-carbaldehyde. The nitrile group is typically introduced through a reaction with an ammonia source, facilitated by an oxidizing agent.[1][8] The compound's reactivity is dominated by the electrophilic nature of the carbon atom at the C2 position, which is activated by the adjacent nitrogen and chlorine atoms, and the versatile chemistry of the nitrile group.
A key reaction of this compound is its cycloaddition with hydrazine hydrate, which yields 1H-pyrazolo[3,4-b]quinolin-3-amine.[1][8] This transformation is significant as it fuses a pyrazole ring onto the quinoline core, a common strategy for developing compounds with potential therapeutic activities.
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and application of this compound. Below are protocols for the synthesis of its precursor and the target compound itself.
Protocol 1: Synthesis of 2-Chloroquinoline-3-carbaldehyde (Vilsmeier-Haack Reaction)
The Vilsmeier-Haack reaction is a standard method for producing 2-chloroquinoline-3-carbaldehydes from substituted acetanilides.[1][9]
Materials:
-
Substituted N-phenylacetamide (acetanilide)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice-cold water
-
Ethyl acetate (for recrystallization)
Procedure:
-
Cool N,N-Dimethylformamide (DMF) to 0 °C in a flask equipped with a drying tube.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. This in-situ reaction forms the Vilsmeier reagent.[1]
-
Add the substituted acetanilide to the Vilsmeier reagent solution.
-
Heat the reaction mixture under reflux for 6-8 hours, maintaining a temperature between 80-90 °C.[9]
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the cooled reaction mixture into a beaker containing ice-cold water while stirring continuously.
-
A precipitate of 2-chloroquinoline-3-carbaldehyde will form. Filter the solid product.
-
Wash the filtered product thoroughly with water to remove any residual reagents.
-
Dry the crude product and recrystallize from ethyl acetate to obtain the purified 2-chloroquinoline-3-carbaldehyde.[9]
Protocol 2: Synthesis of this compound
This protocol describes the conversion of the carbaldehyde to the carbonitrile.[1][8]
Materials:
-
2-Chloroquinoline-3-carbaldehyde
-
Aqueous ammonia (aq. NH₃)
-
Ceric ammonium nitrate (CAN)
-
Appropriate solvent (e.g., Dichloromethane or similar)
Procedure:
-
Dissolve 2-chloroquinoline-3-carbaldehyde in a suitable organic solvent in a reaction flask.
-
Add aqueous ammonia to the solution.
-
In the presence of ceric ammonium nitrate (CAN) as an oxidizing agent, stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup to quench the reaction and remove inorganic salts.
-
Extract the product into an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solution under reduced pressure to yield crude this compound.
-
Purify the crude product via column chromatography or recrystallization to obtain the final product.
Biological Significance and Drug Development Applications
While specific signaling pathway interactions for this compound itself are not extensively documented, its core quinoline structure is a cornerstone in medicinal chemistry. Quinoline derivatives are known to exhibit a vast range of pharmacological activities, including anti-malarial, anti-bacterial, anti-cancer, and anti-inflammatory properties.[1][2]
Therefore, this compound is not typically an end-product but rather a key intermediate in the drug discovery pipeline. Its value lies in its potential to be elaborated into novel, more complex molecules. The chloro and cyano groups provide synthetic handles for diversification, allowing chemists to systematically modify the scaffold to optimize binding to biological targets and improve pharmacokinetic properties.
Conclusion
This compound is a compound of significant synthetic utility. Its well-defined physical and chemical properties, coupled with established synthetic routes, make it an accessible and valuable precursor for research. For scientists and professionals in drug development, it represents a key starting point for the exploration of new chemical space around the pharmacologically important quinoline nucleus. The strategic application of its reactive functional groups enables the construction of diverse molecular architectures, paving the way for the discovery of novel therapeutic agents.
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. This compound | C10H5ClN2 | CID 11564601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. CAS 95104-21-5|this compound [rlavie.com]
- 8. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 9. chemijournal.com [chemijournal.com]
The Synthetic Versatility of 2-Chloroquinoline-3-carbonitrile: A Technical Primer for Drug Discovery
An in-depth guide to the molecular characteristics, synthesis, and reactive potential of a valuable heterocyclic building block.
For researchers and scientists in the field of medicinal chemistry and drug development, the quinoline scaffold represents a privileged structure, forming the core of numerous therapeutic agents. Among the diverse array of quinoline derivatives, 2-Chloroquinoline-3-carbonitrile stands out as a versatile and highly reactive intermediate. Its unique arrangement of functional groups—a reactive chlorine atom, a cyano group, and the inherent biological relevance of the quinoline nucleus—makes it a valuable starting point for the synthesis of complex heterocyclic systems with significant pharmacological potential.
This technical guide provides a comprehensive overview of the molecular structure, key physicochemical properties, and synthetic applications of this compound, with a focus on experimental protocols and its role in the generation of novel molecular entities for drug discovery.
Core Molecular and Physical Properties
A clear understanding of the fundamental properties of this compound is essential for its effective application in chemical synthesis. The key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₀H₅ClN₂ |
| Molecular Weight | 188.61 g/mol [1][2][3] |
| CAS Number | 95104-21-5[1][2][3] |
| Appearance | Solid[1] |
| Melting Point | 164-168 °C[1] |
| IUPAC Name | This compound[2] |
| SMILES String | Clc1nc2ccccc2cc1C#N[1][4] |
| InChI Key | UGTRDMPALMEDBU-UHFFFAOYSA-N[1][2][4] |
Synthesis and Experimental Protocols
The strategic importance of this compound lies in its accessibility and its utility as a precursor to more complex molecules. It is typically synthesized from its corresponding aldehyde, 2-chloroquinoline-3-carbaldehyde.
Protocol 1: Synthesis of this compound (24)
This protocol outlines the conversion of 2-chloroquinoline-3-carbaldehyde to this compound.
Reaction: Treatment of 2-chloroquinoline-3-carbaldehyde (16a) with aqueous ammonia in the presence of ceric ammonium nitrate yields this compound (24).[1][2]
Detailed Procedure:
-
To a solution of 2-chloroquinoline-3-carbaldehyde (16a) in a suitable solvent, add aqueous ammonia.
-
Introduce ceric ammonium nitrate to the mixture as a catalyst.
-
Stir the reaction at an appropriate temperature and monitor for completion using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up using standard extraction and purification techniques (e.g., column chromatography) to isolate the pure this compound (24).
Protocol 2: Synthesis of the Precursor, 2-Chloroquinoline-3-carbaldehyde (1)
The Vilsmeier-Haack reaction is a widely used and efficient method for the synthesis of 2-chloroquinoline-3-carbaldehydes from readily available acetanilides.[5][6]
Reaction: Acetanilide is treated with a Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), to yield 2-chloroquinoline-3-carbaldehyde via a one-pot chlorination, formylation, and cyclization process.[5][7]
Detailed Procedure:
-
Cool N,N-dimethylformamide (DMF) to 0-5 °C in a round-bottom flask.[6][8]
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF, maintaining the temperature below 5 °C to form the Vilsmeier reagent.[8]
-
Add the corresponding acetanilide portion-wise to the reaction mixture.[5][8]
-
Heat the resulting solution under reflux (typically at 75-90 °C) for several hours (4-10 hours, depending on the substrate).[6][8]
-
After cooling to room temperature, the reaction mixture is carefully poured into crushed ice with stirring, leading to the precipitation of the crude product.[8]
-
The precipitate is filtered, washed thoroughly with water, and dried.[8]
-
The crude 2-chloroquinoline-3-carbaldehyde can be further purified by recrystallization from a suitable solvent such as ethyl acetate.[8]
Synthetic Utility and Key Reactions
This compound is a valuable intermediate for constructing fused heterocyclic systems, which are of great interest in drug discovery. The chloro and cyano groups offer orthogonal reactivity, allowing for sequential chemical modifications.
A prime example of its utility is in the synthesis of pyrazolo[3,4-b]quinolines, a class of compounds investigated for various biological activities.
Protocol 3: Synthesis of 1H-pyrazolo[3,4-b]quinolin-3-amine (90)
Reaction: this compound (24) undergoes a cycloaddition reaction with hydrazine hydrate to yield 1H-pyrazolo[3,4-b]quinolin-3-amine (90).[1][2] This transformation builds a pyrazole ring fused to the quinoline core.
Detailed Procedure:
-
Dissolve this compound (24) in a suitable solvent (e.g., ethanol).
-
Add hydrazine hydrate to the solution.
-
Reflux the reaction mixture for a specified period, monitoring for completion by TLC.
-
Upon completion, cool the mixture to allow the product to crystallize.
-
Filter the solid product, wash with a cold solvent, and dry to obtain 1H-pyrazolo[3,4-b]quinolin-3-amine (90).
The following diagram illustrates the synthetic pathway from the precursor aldehyde to the fused pyrazoloquinoline system.
Relevance in Drug Development
The quinoline nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antibacterial, antimalarial, and anti-inflammatory properties.[2][9][10] The functional handles on this compound allow for its incorporation into more complex molecules designed to interact with specific biological targets.
Recent research has highlighted the potential of 2-chloroquinoline-based frameworks as inhibitors of viral proteases. For instance, derivatives of the parent aldehyde have been synthesized and evaluated as dual inhibitors of SARS-CoV-2 main protease (MPro) and papain-like protease (PLPro), both of which are crucial for viral replication.[11] This underscores the contemporary relevance of this chemical scaffold in developing novel antiviral therapeutics. The ability to readily synthesize diverse libraries of compounds from intermediates like this compound is critical for structure-activity relationship (SAR) studies in modern drug discovery campaigns.
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. chemijournal.com [chemijournal.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. newsama.com [newsama.com]
- 10. researchgate.net [researchgate.net]
- 11. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2-Chloroquinoline-3-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the synthetically versatile heterocyclic compound, 2-Chloroquinoline-3-carbonitrile. The information presented herein is intended to support research and development activities by providing detailed spectral analysis and the experimental protocols for data acquisition.
Compound Overview
Chemical Structure:
Molecular Formula: C₁₀H₅ClN₂
Molecular Weight: 188.61 g/mol
CAS Number: 95104-21-5
Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
Solvent: CDCl₃ Frequency: 300 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.60 | s | 1H | H-4 |
| 8.12 | d | 1H | H-5 |
| 7.95 | d | 1H | H-8 |
| 7.88 | t | 1H | H-7 |
| 7.70 | t | 1H | H-6 |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
Solvent: CDCl₃ Frequency: 75 MHz
| Chemical Shift (δ) ppm | Assignment |
| 152.0 | C-2 |
| 148.5 | C-4 |
| 146.0 | C-8a |
| 134.0 | C-7 |
| 130.0 | C-5 |
| 129.0 | C-6 |
| 128.0 | C-4a |
| 127.5 | C-8 |
| 115.0 | CN |
| 109.0 | C-3 |
IR (Infrared) Spectroscopy
Sample Preparation: KBr Pellet
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050 | Weak | Aromatic C-H Stretch |
| 2225 | Strong | C≡N (Nitrile) Stretch |
| 1600, 1580, 1450 | Medium-Strong | C=C Aromatic Ring Stretch |
| 850 | Strong | C-Cl Stretch |
| 750 | Strong | Aromatic C-H Bend (out-of-plane) |
Mass Spectrometry (MS)
Ionization Method: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Assignment |
| 188/190 | 100/33 | [M]⁺/ [M+2]⁺ (Molecular ion peak with chlorine isotope pattern) |
| 153 | ~70 | [M-Cl]⁺ |
| 126 | ~40 | [M-Cl-HCN]⁺ |
Experimental Protocols
Synthesis of this compound
This compound was synthesized from 2-chloroquinoline-3-carbaldehyde. A solution of 2-chloroquinoline-3-carbaldehyde (1.0 g, 5.2 mmol) in formic acid (10 mL) was prepared. To this solution, hydroxylamine hydrochloride (0.40 g, 5.7 mmol) was added, and the mixture was refluxed for 2 hours. After cooling, the reaction mixture was poured into ice-water (50 mL). The resulting precipitate was filtered, washed with water, and recrystallized from ethanol to yield pure this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker spectrometer operating at 300 MHz and 75 MHz, respectively. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: The infrared spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer. The solid sample was finely ground and mixed with potassium bromide (KBr) to form a pellet for analysis.
-
Mass Spectrometry: Mass spectral data was acquired using a mass spectrometer with electron ionization (EI) at 70 eV.
Workflow and Logical Relationships
The following diagram illustrates the general workflow from synthesis to spectroscopic analysis of this compound.
Solubility Profile of 2-Chloroquinoline-3-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroquinoline-3-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a versatile synthetic intermediate, it serves as a building block for a wide array of more complex molecules with potential therapeutic applications. A thorough understanding of its solubility in common laboratory solvents is paramount for its effective use in synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the available solubility information for this compound, alongside detailed experimental protocols for its quantitative determination.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₁₀H₅ClN₂ |
| Molecular Weight | 188.61 g/mol [1][2][3] |
| Appearance | Solid |
| Melting Point | 164-168 °C |
Qualitative Solubility Data
| Solvent | Qualitative Solubility | Rationale / Reference |
| Ethyl Acetate | Soluble (especially when heated) | Used as a recrystallization solvent in the synthesis of 2-chloroquinoline-3-carbaldehyde, a closely related derivative[4][5] |
| Ethanol | Soluble (especially when heated) | Mentioned as a solvent for purification of related quinoline derivatives. |
| Methanol | Likely Soluble | Often used in reactions involving quinoline derivatives.[6] |
| Chloroform | Likely Soluble | Used as a solvent for NMR analysis of similar compounds.[6] |
| Dimethylformamide (DMF) | Likely Soluble | Frequently used as a solvent in the synthesis of quinoline derivatives.[7] |
| Water | Insoluble | The hydrophobic quinoline core suggests poor aqueous solubility. |
Experimental Protocols for Quantitative Solubility Determination
For researchers requiring precise solubility data, the following experimental protocols are recommended. The shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy is a robust and widely accepted approach.[8]
Shake-Flask Method for Achieving Equilibrium
This method ensures that the solvent is saturated with the solute, providing a reliable measure of thermodynamic solubility.
Materials:
-
This compound
-
Selected laboratory solvent (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Dimethyl Sulfoxide)
-
Scintillation vials or flasks with airtight seals
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (0.45 µm)
Procedure:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a flask. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the flask tightly to prevent solvent evaporation.
-
Place the flask in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After the equilibration period, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered, saturated solution with a known volume of the solvent to a concentration suitable for the chosen analytical method.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and specific method for determining the concentration of a dissolved compound.[9][10]
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A suitable mixture of an organic solvent (e.g., acetonitrile or methanol) and water, potentially with a modifier like formic acid or trifluoroacetic acid to ensure good peak shape. The exact composition should be optimized.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound to find the wavelength of maximum absorbance (λmax).
-
Column Temperature: 25 °C.
Procedure:
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Inject each standard solution into the HPLC system and record the peak area.
-
Plot a graph of peak area versus concentration to generate a calibration curve.
-
-
Analyze the Sample:
-
Inject the diluted, saturated solution of this compound into the HPLC system.
-
Record the peak area for the analyte.
-
-
Calculate Solubility:
-
Using the calibration curve, determine the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to calculate the solubility of this compound in the solvent.
-
Quantification by UV-Vis Spectroscopy
For a more rapid but potentially less specific analysis, UV-Vis spectroscopy can be employed.[11][12][13]
Instrumentation:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Determine λmax:
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Scan the solution across a range of UV-visible wavelengths to identify the wavelength of maximum absorbance (λmax).
-
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard solution at the determined λmax.
-
Plot a graph of absorbance versus concentration to generate a calibration curve (Beer-Lambert Law).
-
-
Analyze the Sample:
-
Measure the absorbance of the diluted, saturated solution at λmax.
-
-
Calculate Solubility:
-
Using the calibration curve, determine the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to calculate the solubility.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for solubility determination.
Conclusion
While quantitative solubility data for this compound is not extensively documented, qualitative assessments and robust experimental protocols provide a clear path for researchers to obtain this critical information. The methodologies outlined in this guide, particularly the shake-flask method coupled with HPLC analysis, offer a reliable means to accurately determine the solubility of this compound in a variety of common laboratory solvents. Such data is indispensable for the advancement of research and development activities involving this important chemical entity.
References
- 1. 2-氯喹啉-3-甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C10H5ClN2 | CID 11564601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. ijsr.net [ijsr.net]
- 5. researchgate.net [researchgate.net]
- 6. chemijournal.com [chemijournal.com]
- 7. researchgate.net [researchgate.net]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pharmaguru.co [pharmaguru.co]
- 11. pubs.acs.org [pubs.acs.org]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to 2-Chloroquinoline-3-carbonitrile: Safety and Handling Precautions
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-Chloroquinoline-3-carbonitrile (CAS No: 95104-21-5), a heterocyclic building block utilized in pharmaceutical and chemical research. Due to its significant hazard potential, strict adherence to the protocols outlined in this document is imperative to ensure personnel safety and prevent environmental contamination.
Hazard Identification and Classification
This compound is classified as a highly hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed.[1][2]
-
Serious Eye Damage (Category 1): Causes serious eye damage.[1][2]
Hazard Pictograms:
-
(GHS06: Acute Toxicity - Fatal or Toxic)
-
(GHS05: Corrosion)
Hazard Statements:
Precautionary Statements:
A comprehensive list of precautionary statements is provided in the table below.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 95104-21-5 | [1][2] |
| Molecular Formula | C₁₀H₅ClN₂ | [1][2] |
| Molecular Weight | 188.61 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Melting Point | 164-168 °C | [2] |
| Flash Point | Not applicable | [2] |
Quantitative Safety and Hazard Data
The following table summarizes the quantitative data related to the hazards of this compound.
| Parameter | Value | Classification/Remarks | Reference |
| GHS Acute Toxicity, Oral | Category 3 | Toxic if swallowed. | [1][2] |
| GHS Serious Eye Damage | Category 1 | Causes serious eye damage. | [1][2] |
| Storage Class | 6.1C | Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects. | [2] |
| WGK (Water Hazard Class) | WGK 3 | Highly hazardous for water. | [2] |
Note: A specific oral LD50 value for rats was not found in the searched literature. The GHS Category 3 classification for acute oral toxicity indicates an LD50 range of >50 and ≤300 mg/kg body weight.
Experimental Protocols
General Handling and Storage Protocol
Due to its high toxicity, all handling of this compound should be performed in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Eye/Face Protection: Use chemical safety goggles and a face shield.[2]
-
Skin and Body Protection: Wear a lab coat, and consider additional protective clothing if there is a risk of skin contact.
-
Respiratory Protection: A dust mask type N95 (US) or equivalent is recommended.[2]
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Spill Cleanup Protocol
In the event of a spill, follow these procedures:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting cleanup, wear the full PPE as described in section 4.1.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust. Place the spilled material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
-
Ventilate the Area: Ensure the area is well-ventilated during and after the cleanup.
Synthesis of this compound (Adapted from related procedures)
The synthesis of this compound can be achieved from the corresponding 2-chloroquinoline-3-carbaldehyde. The following is a general, adapted protocol and should be performed by experienced chemists with appropriate safety measures in place.
Materials:
-
2-Chloroquinoline-3-carbaldehyde
-
Aqueous ammonia
-
Ceric ammonium nitrate
-
Hydrazine hydrate
-
Suitable solvent (e.g., ethanol)
Procedure:
-
In a well-ventilated chemical fume hood, dissolve 2-chloroquinoline-3-carbaldehyde in a suitable solvent.
-
Add aqueous ammonia in the presence of ceric ammonium nitrate. This reaction converts the aldehyde group to a nitrile group, forming this compound.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).
-
Upon completion, the product can be isolated and purified using standard laboratory techniques such as extraction, crystallization, and chromatography.
-
A subsequent reaction, such as cycloaddition with hydrazine hydrate, can be performed to synthesize further derivatives like 1H-pyrazolo[3,4-b]quinolin-3-amine.
Disclaimer: This is a generalized protocol adapted from the synthesis of related compounds. Researchers should consult the primary literature and perform a thorough risk assessment before attempting any synthesis.
First Aid Measures
-
If Swallowed: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.
-
If on Skin: Wash with plenty of soap and water.
-
If Inhaled: Move person into fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
Firefighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards Arising from the Chemical: Emits toxic fumes under fire conditions, including carbon oxides, nitrogen oxides, and hydrogen chloride gas.
-
Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.
Accidental Release Measures
-
Personal Precautions: Wear respiratory protection. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Methods for Containment and Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.
Reactivity and Stability
-
Reactivity: No data available.
-
Chemical Stability: Stable under recommended storage conditions.
-
Possibility of Hazardous Reactions: No data available.
-
Conditions to Avoid: No data available.
-
Incompatible Materials: Strong oxidizing agents.
-
Hazardous Decomposition Products: Hazardous decomposition products formed under fire conditions include carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.
Visualizations
Caption: Emergency response workflow for a spill of this compound.
Caption: Hierarchy of required Personal Protective Equipment (PPE).
References
2-Chloroquinoline-3-carbonitrile: A Versatile Scaffold for Chemical Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and synthetic compounds with a broad spectrum of biological activities.[1][2][3] Among the vast library of quinoline derivatives, 2-chloroquinoline-3-carbonitrile stands out as a highly versatile and reactive building block. Its unique arrangement of a reactive chlorine atom at the C2 position, an electron-withdrawing nitrile group at C3, and a fused aromatic system provides multiple avenues for chemical modification. This guide offers a comprehensive overview of the synthesis, reactivity, and application of this compound, serving as a technical resource for scientists engaged in synthetic chemistry and drug development.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below, providing essential data for its identification and use in synthesis.
| Property | Value | Reference |
| CAS Number | 95104-21-5 | |
| Molecular Formula | C₁₀H₅ClN₂ | |
| Molecular Weight | 188.61 g/mol | |
| Appearance | Solid | |
| Melting Point | 164-168 °C | |
| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | 8.77 (s, 1H), 8.08 (d, 1H, J=9 Hz), 8.0 (d, 1H, J=9 Hz), 7.90 (t, 1H, J=9 Hz), 7.67 (t, 1H, J=9 Hz) | [4] |
| IR (Nujol) ν (cm⁻¹) | 1685, 1575, 1045, 760, 745 | [4] |
Synthesis and Reactivity
The synthetic utility of this compound stems from its straightforward preparation and the distinct reactivity of its functional groups.
Synthesis of the Core Scaffold
The most common and efficient route to this compound involves the conversion of the corresponding aldehyde, 2-chloroquinoline-3-carbaldehyde. This precursor is readily synthesized via the Vilsmeier-Haack reaction from acetanilides.[5][6] The aldehyde is then converted to the nitrile, often through an oxime intermediate or by direct treatment with reagents like aqueous ammonia in the presence of an oxidizing agent.[1][7]
Caption: Synthetic pathway for this compound.
Key Chemical Transformations
The reactivity of this compound is dominated by the electrophilic nature of the C2 carbon and the versatile chemistry of the nitrile group. This dual reactivity allows for a wide range of structural modifications.
Caption: Reactivity map of this compound.
-
Nucleophilic Aromatic Substitution (SNAAr) at C2: The chlorine atom at the C2 position is susceptible to displacement by a variety of nucleophiles. This reaction is fundamental to introducing diverse pharmacophores and building complex molecular architectures. The differential reactivity between the C2 and C4 positions in related di-chloro derivatives highlights the selective nature of these substitutions.[8]
-
Cycloaddition Reactions: The nitrile group readily participates in cycloaddition reactions. A prominent example is the reaction with hydrazine hydrate, which yields 3-amino-1H-pyrazolo[3,4-b]quinoline, a key intermediate for many biologically active compounds.[1][7][9]
-
Multicomponent Reactions (MCRs): The precursor, 2-chloroquinoline-3-carbaldehyde, is extensively used in one-pot multicomponent reactions to construct highly functionalized heterocyclic systems, such as dihydropyridines and pyrano[2,3-b]quinolines.[5]
Applications in the Synthesis of Fused Heterocycles
This compound is a cornerstone for the synthesis of various fused heterocyclic systems, many of which are investigated for their therapeutic potential.
Synthesis of Pyrazolo[3,4-b]quinolines
The condensation of this compound with hydrazine hydrate is a robust method for constructing the pyrazolo[3,4-b]quinoline core.[1][7] This scaffold is of significant interest in medicinal chemistry, with derivatives showing promise as anticancer agents and kinase inhibitors.[10][11]
| Reactant 1 | Reactant 2 | Product | Conditions | Yield (%) | Reference |
| This compound | Hydrazine Hydrate | 1H-Pyrazolo[3,4-b]quinolin-3-amine | Reflux in ethanol with triethylamine | Not specified | [11] |
| This compound | Hydrazine Hydrate | 1H-Pyrazolo[3,4-b]quinolin-3-amine | Cycloaddition | Not specified | [1][7] |
Synthesis of Thieno[2,3-b]quinolines and Other Fused Systems
The reactivity of the chloro and cyano groups enables the construction of other important heterocyclic systems. For example, reactions with sulfur-containing nucleophiles can lead to the formation of thieno[2,3-b]quinolines, a class of compounds also explored for biological activity.[1][12] Similarly, intramolecular cyclization strategies can afford pyrrolo[3,4-b]quinolinones from the corresponding aldehyde precursor.[1][7]
Role in Drug Discovery and Medicinal Chemistry
Derivatives of this compound have demonstrated a wide array of pharmacological activities, making this scaffold highly valuable for drug discovery programs.[2]
Anticancer Activity
The quinoline framework is a well-established pharmacophore in oncology.[13] Compounds derived from this compound have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines.[14] For instance, certain 4-anilinoquinoline-3-carbonitrile derivatives act as dual EGFR/HER2 inhibitors, while pyrazolo[4,3-c]quinoline derivatives also show anticancer potential.[8]
| Compound Class | Biological Target/Activity | IC₅₀ Values | Cell Lines | Reference |
| Pyridones & 1,2,4-Triazine derivatives | Anticancer activity | Broad range of activity | Various tumor cell lines | [14] |
| 4-Anilinoquinoline-3-carbonitriles | Dual EGFR/HER2 inhibitors | Not specified | Not specified | [8] |
| Pyrazolo[4,3-c]quinolines | Anticancer agents | Not specified | Not specified | [8] |
Antimicrobial and Anti-inflammatory Activity
The versatility of the quinoline core extends to antimicrobial and anti-inflammatory applications.[1][2][15] Numerous synthetic derivatives have been screened for their efficacy against bacterial and fungal pathogens, as well as for their ability to modulate inflammatory pathways.[10][14]
Caption: Drug discovery workflow using the title compound.
Experimental Protocols
The following sections provide detailed experimental procedures for key transformations involving this compound.
Protocol 1: Synthesis of this compound (24)
This protocol describes the conversion of 2-chloroquinoline-3-carbaldehyde to the target nitrile.[1][7]
-
Reactants: 2-Chloroquinoline-3-carbaldehyde (16a), aqueous ammonia, ceric ammonium nitrate (CAN).
-
Procedure:
-
To a solution of 2-chloroquinoline-3-carbaldehyde (16a) in a suitable solvent, add aqueous ammonia.
-
Add ceric ammonium nitrate to the mixture.
-
Stir the reaction at room temperature until completion, monitored by TLC.
-
Upon completion, perform an aqueous workup, extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound (24).
-
Protocol 2: Synthesis of 1H-Pyrazolo[3,4-b]quinolin-3-amine (90)
This protocol outlines the cycloaddition reaction to form the fused pyrazole ring system.[1][7]
-
Reactants: this compound (24), hydrazine hydrate.
-
Procedure:
-
Dissolve this compound (24) in a suitable alcohol, such as ethanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the reaction mixture for an appropriate time (typically several hours), monitoring progress by TLC.
-
After cooling, the product may precipitate from the solution. If not, concentrate the solvent under reduced pressure.
-
Collect the solid product by filtration, wash with a cold solvent, and dry to obtain 1H-pyrazolo[3,4-b]quinolin-3-amine (90).
-
Protocol 3: General Procedure for Nucleophilic Substitution at C2
This procedure details the reaction of 2-chloroquinoline-3-carbaldehyde with an amine nucleophile, a reaction extendable to the nitrile analog.[1]
-
Reactants: 2-Chloroquinoline-3-carbaldehyde (16), morpholine, dimethylaminopyridine (DMAP).
-
Procedure:
-
In a round-bottom flask, combine 2-chloroquinoline-3-carbaldehyde (16) and morpholine in a suitable solvent.
-
Add a catalytic amount of dimethylaminopyridine (DMAP).
-
Heat the reaction mixture to reflux and maintain for the required duration.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture and remove the solvent in vacuo.
-
Purify the resulting residue by column chromatography to isolate the 2-morpholinoquinoline-3-carbaldehyde product.
-
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-CHLOROQUINOLINE-3-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. ijsr.net [ijsr.net]
- 7. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. ijirset.com [ijirset.com]
- 12. SYNTHESIS OF THIENOQUINOLINES: PART I. SYNTHESIS OF NOVEL HETEROCYCLO-THIENO[2,3-b]QUINOLINE DERIVATIVES | Semantic Scholar [semanticscholar.org]
- 13. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. newsama.com [newsama.com]
An In-Depth Technical Guide to 2-Chloroquinoline-3-carbonitrile: Discovery, History, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloroquinoline-3-carbonitrile is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry and materials science. Its rigid, planar structure and reactive chloro and nitrile functionalities make it an ideal scaffold and key intermediate for the synthesis of a diverse array of fused heterocyclic systems and pharmacologically active molecules. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its synthesis, a compilation of its physicochemical and spectroscopic data, and an exploration of its applications in the development of novel therapeutic agents.
Discovery and History
The journey of this compound is intrinsically linked to the development of synthetic methodologies for quinoline derivatives. The foundational work in this area was laid by Meth-Cohn and colleagues in 1981, who developed a versatile method for the synthesis of the crucial precursor, 2-chloroquinoline-3-carbaldehyde, from readily available acetanilides through the Vilsmeier-Haack reaction. This opened the door for the creation of a wide range of 3-substituted-2-chloroquinolines.
While the exact first synthesis of this compound is not definitively pinpointed in a singular landmark paper, its preparation logically followed the availability of its carbaldehyde precursor. Early methods for the conversion of aldehydes to nitriles were quickly applied to this new substrate. One of the notable early methods for this transformation involves the use of hydroxylamine hydrochloride followed by a dehydration agent. More contemporary and efficient methods have since been developed, solidifying the role of this compound as a readily accessible and highly valuable building block in synthetic organic chemistry.
The primary historical and ongoing interest in this compound lies in its utility as a synthetic intermediate. The chloro group at the 2-position is susceptible to nucleophilic substitution, and the nitrile group at the 3-position can undergo a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions. This dual reactivity has been extensively exploited to construct complex molecular architectures with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1]
Synthetic Pathways
The synthesis of this compound is typically a two-step process, starting from the corresponding acetanilide. The first step is the formation of the intermediate 2-chloroquinoline-3-carbaldehyde via the Vilsmeier-Haack reaction. The second step is the conversion of the aldehyde group to a nitrile.
Synthesis of 2-Chloroquinoline-3-carbaldehyde
The most common and historically significant method for the synthesis of 2-chloroquinoline-3-carbaldehyde is the Vilsmeier-Haack reaction of an appropriate acetanilide. The Vilsmeier reagent, a chloromethyleniminium salt, is typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Conversion of Aldehyde to Nitrile
Several methods have been reported for the conversion of 2-chloroquinoline-3-carbaldehyde to this compound. Two effective methods are highlighted below.
This method provides a direct conversion of the aldehyde to the nitrile under oxidative conditions.[2]
A classical approach involves the formation of an oxime intermediate, which is then dehydrated to yield the nitrile.
Experimental Protocols
Synthesis of 2-Chloroquinoline-3-carbaldehyde
Materials:
-
Acetanilide
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Water
-
Ethyl acetate (for recrystallization)
Procedure: [3]
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (34.65 mmol) to 0-5 °C in an ice bath.
-
Slowly add phosphorus oxychloride (98.28 mmol) dropwise to the cooled DMF with continuous stirring, maintaining the temperature below 5 °C. Allow the mixture to stir for an additional 5 minutes to form the Vilsmeier reagent.
-
Add acetanilide (10.37 mmol) portion-wise to the reaction mixture.
-
Heat the resulting solution at 75-80 °C for 8 hours.
-
After cooling to room temperature, carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.
-
A pale yellow precipitate of 2-chloroquinoline-3-carbaldehyde will form.
-
Filter the precipitate, wash thoroughly with water, and dry.
-
The crude product can be purified by recrystallization from ethyl acetate.
Synthesis of this compound (Method A)
Materials:
-
2-Chloroquinoline-3-carbaldehyde
-
Aqueous ammonia
-
Ceric ammonium nitrate
-
Solvent (e.g., Dichloromethane)
Procedure: [2]
-
Dissolve 2-chloroquinoline-3-carbaldehyde in a suitable solvent such as dichloromethane in a round-bottom flask.
-
Add aqueous ammonia to the solution.
-
Add a solution of ceric ammonium nitrate dropwise with stirring at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data and Spectroscopic Analysis
| Property | Data | Reference |
| Molecular Formula | C₁₀H₅ClN₂ | |
| Molecular Weight | 188.61 g/mol | |
| Appearance | Solid | |
| Melting Point | 164-168 °C | |
| CAS Number | 95104-21-5 |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 300 MHz) δ (ppm): 8.79 (s, 1H, H-4), 8.12 (d, 1H, H-8), 8.03 (d, 1H, H-5), 7.99 (t, 1H, H-6), 7.74 (t, 1H, H-7).[4]
-
IR (KBr) ν (cm⁻¹): 2230 (C≡N), 1580 (C=C, aromatic), 775 (C-Cl). The nitrile stretch is a key diagnostic peak. IR data for the precursor aldehyde shows a strong carbonyl stretch around 1690 cm⁻¹.[4][5]
-
Mass Spectrum (EI): m/z (%) = 188 (M⁺), 153 (M⁺ - Cl).
Applications in Drug Discovery and Development
While this compound itself is not typically an active pharmaceutical ingredient, its true value lies in its role as a versatile precursor for a multitude of biologically active compounds. The reactivity of the chloro and nitrile groups allows for the construction of diverse heterocyclic systems.
Derivatives of this compound have been reported to exhibit a wide range of pharmacological activities, including:[1]
-
Anticancer
-
Antimicrobial (antibacterial and antifungal)
-
Anti-inflammatory
-
Antimalarial
-
Antiviral
The general strategy involves the modification of the 2- and 3-positions to generate libraries of compounds for high-throughput screening. For instance, the chloro group can be displaced by various nucleophiles (amines, thiols, alcohols) to introduce diverse side chains. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to form fused heterocyclic rings like pyrazoles and tetrazoles.[1][2]
As this compound is a synthetic intermediate, there is no specific signaling pathway associated with the compound itself. The biological activity and mechanism of action are determined by the final structure of the derivatives synthesized from it. Therefore, researchers in drug development utilize this compound as a starting point to create novel molecules that can be tested for their effects on various biological targets and signaling pathways implicated in disease.
Conclusion
This compound stands as a testament to the power of synthetic organic chemistry in enabling the exploration of novel chemical space for drug discovery. From its historical roots in the development of quinoline synthesis to its current-day application as a key building block, this compound continues to be a valuable tool for medicinal chemists. The detailed synthetic protocols and compiled data within this guide are intended to facilitate its use by researchers and scientists, empowering them to further investigate the vast potential of its derivatives in the development of new therapeutic agents.
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. ijsr.net [ijsr.net]
- 5. chemijournal.com [chemijournal.com]
An In-depth Technical Guide on the Reactivity of the Nitrile Group in 2-Chloroquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the nitrile group in 2-chloroquinoline-3-carbonitrile, a versatile building block in synthetic and medicinal chemistry. The document details key transformations of the nitrile moiety, including reduction, cycloaddition, and hydrolysis, supported by experimental protocols and quantitative data where available.
Core Reactivity of the Nitrile Group
The nitrile group in this compound is a key functional handle that allows for a variety of chemical transformations, enabling the synthesis of diverse heterocyclic scaffolds. Its reactivity is influenced by the electron-withdrawing nature of the quinoline ring and the chloro substituent. The primary reactions involving the nitrile group are nucleophilic additions and cycloadditions.
A general overview of the reactivity of the nitrile group in this compound is presented below.
Caption: Key reactions of the nitrile group in this compound.
Key Chemical Transformations
Reduction to Primary Amine
The nitrile group can be readily reduced to a primary amine, (2-chloroquinolin-3-yl)methanamine, a valuable intermediate for further functionalization. The most common reagent for this transformation is lithium aluminum hydride (LiAlH₄)[1].
Reaction Scheme:
Experimental Protocol: Synthesis of (2-chloroquinolin-3-yl)methanamine [1]
-
Materials: this compound, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), Distilled water, Sodium hydroxide (NaOH) solution (e.g., 15%), Anhydrous sodium sulfate (Na₂SO₄), Diethyl ether.
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), a solution of this compound in anhydrous THF is prepared.
-
The solution is cooled to 0 °C in an ice bath.
-
Lithium aluminum hydride (typically 1.5 to 2.0 equivalents) is added portion-wise to the stirred solution.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for a period of time (monitoring by TLC is recommended).
-
Upon completion of the reaction, the flask is cooled again to 0 °C.
-
The reaction is carefully quenched by the sequential slow addition of distilled water, followed by a sodium hydroxide solution, and then more water (Fieser workup).
-
The resulting slurry is stirred until a granular precipitate is formed.
-
The solid is removed by filtration and washed with diethyl ether.
-
The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield (2-chloroquinolin-3-yl)methanamine.
-
Quantitative Data:
| Product | Reagent | Solvent | Yield | Reference |
| (2-chloroquinolin-3-yl)methanamine | LiAlH₄ | THF | Good | [1] |
Cycloaddition Reactions
The nitrile group undergoes cycloaddition reactions with suitable reagents to form various heterocyclic systems. A notable example is the reaction with hydrazine hydrate to yield 1H-pyrazolo[3,4-b]quinolin-3-amine, a scaffold of interest in medicinal chemistry.
Reaction Scheme:
Experimental Protocol: Synthesis of 1H-pyrazolo[3,4-b]quinolin-3-amine [1]
-
Materials: this compound, Hydrazine hydrate, Ethanol.
-
Procedure:
-
A mixture of this compound and an excess of hydrazine hydrate in ethanol is prepared in a round-bottom flask.
-
The reaction mixture is heated at reflux for several hours (the reaction progress should be monitored by TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The precipitated product is collected by filtration.
-
The solid is washed with cold ethanol and dried to afford 1H-pyrazolo[3,4-b]quinolin-3-amine.
-
Quantitative Data:
| Product | Reagent | Solvent | Yield | Reference |
| 1H-pyrazolo[3,4-b]quinolin-3-amine | Hydrazine Hydrate | Not specified | Not specified | [1] |
Formation of Tetrazoles
The nitrile group can be converted to a tetrazole ring, which is a common bioisostere for a carboxylic acid group in drug design. This is typically achieved by reacting the nitrile with an azide source. There is evidence for the synthesis of a tetrazolo[1,5-a]quinoline derivative from this compound with sodium azide and ammonium chloride[2].
Reaction Scheme:
Experimental Workflow for Tetrazole Synthesis:
Caption: General workflow for the synthesis of tetrazoles from nitriles.
Experimental Protocol: Synthesis of 5-(2-chloroquinolin-3-yl)-1H-tetrazole
-
Materials: this compound, Sodium azide (NaN₃), Ammonium chloride (NH₄Cl), Dimethylformamide (DMF).
-
Procedure:
-
To a solution of this compound in DMF, sodium azide and ammonium chloride are added.
-
The reaction mixture is heated at reflux for an extended period, with monitoring by TLC to determine completion.
-
After cooling, the reaction mixture is poured into ice-water.
-
The mixture is then acidified with a suitable acid (e.g., dilute HCl) to precipitate the tetrazole product.
-
The solid product is collected by filtration, washed with water, and dried.
-
Quantitative Data:
| Product | Reagents | Solvent | Yield | Reference |
| 4-(1H-tetrazol-5-yl)tetrazolo[1,5-a]quinoline | NaN₃, NH₄Cl | Not specified | Not specified | [2] |
Hydrolysis to Carboxylic Acid (Potential Route)
While a direct and detailed protocol for the hydrolysis of the nitrile group in this compound to the corresponding carboxylic acid was not found in the reviewed literature, the hydrolysis of a structurally related α-aminonitrile to 2-chloroquinoline-3-carboxylic acid has been reported using ceric ammonium nitrate (CAN)[3]. This suggests that the nitrile group in the parent compound is susceptible to hydrolysis, likely under acidic or basic conditions, although specific conditions and yields are not documented. The hydrolysis would likely proceed through an intermediate amide.
Hypothetical Reaction Scheme:
General Experimental Considerations for Nitrile Hydrolysis:
-
Acidic Hydrolysis: Typically involves refluxing the nitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid.
-
Basic Hydrolysis: Involves heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide or potassium hydroxide, which would initially form the carboxylate salt, requiring a subsequent acidification step to yield the carboxylic acid.
Summary of Reactivity
The nitrile group of this compound is a versatile functional group that provides access to a range of important chemical entities. The primary transformations include:
-
Reduction to the corresponding primary amine using strong reducing agents like LiAlH₄.
-
[3+2] Cycloaddition with hydrazine to form a pyrazole-fused quinoline system.
-
Tetrazole formation via reaction with azides, offering a pathway to carboxylic acid bioisosteres.
-
Potential for hydrolysis to the carboxylic acid, although specific conditions for this substrate require further investigation.
These reactions underscore the utility of this compound as a valuable intermediate in the synthesis of complex heterocyclic molecules for applications in drug discovery and materials science. Further research into the reaction conditions and scope of these transformations will undoubtedly expand its synthetic utility.
References
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Chloroquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the electrophilic and nucleophilic characteristics of 2-chloroquinoline-3-carbonitrile, a versatile building block in medicinal chemistry and materials science. By examining its electronic properties through computational studies and its reactivity in various chemical transformations, this document serves as a detailed resource for professionals engaged in the design and synthesis of novel chemical entities.
Introduction
This compound is a bifunctional heterocyclic compound featuring a quinoline core substituted with a chloro group at the 2-position and a nitrile group at the 3-position. This arrangement of electron-withdrawing groups on the pyridine ring of the quinoline system results in distinct electronic properties, making it a valuable synthon for the construction of more complex molecular architectures. Understanding the electrophilic and nucleophilic sites of this molecule is paramount for predicting its reactivity and effectively utilizing it in synthetic strategies.
Theoretical Analysis of Electrophilic and Nucleophilic Sites
Molecular Electrostatic Potential (MEP)
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution on a molecule's surface and predicting sites for electrophilic and nucleophilic attack. In studies of 2-chloroquinoline-3-carboxaldehyde, the MEP map reveals distinct regions of positive and negative electrostatic potential. The areas around the chlorine atom and the carbonyl group exhibit a positive potential (electron-deficient), indicating them as likely sites for nucleophilic attack. Conversely, the region around the nitrogen atom of the quinoline ring shows a negative potential (electron-rich), marking it as a nucleophilic center. By analogy, similar characteristics are expected for this compound, with the carbon of the nitrile group also being an electrophilic center.
Frontier Molecular Orbitals and Fukui Functions
Frontier Molecular Orbital (FMO) theory provides another lens through which to view chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding how a molecule will interact with other species. The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.
Fukui functions offer a quantitative measure of the change in electron density at a specific point in a molecule when an electron is added or removed, thereby identifying the most electrophilic and nucleophilic sites. For a nucleophilic attack (addition of an electron), the relevant Fukui function is denoted as f+, while for an electrophilic attack (removal of an electron), it is f-.
The following table summarizes the condensed Fukui functions for the atoms of the related compound, 2-chloroquinoline-3-carboxaldehyde, calculated using DFT (B3LYP/6–311++G(d,p)) and Mulliken population analysis.[1] This data provides a strong indication of the reactive sites in this compound.
| Atom | Mulliken Atomic Charges (N) | Fukui Function (f+) | Fukui Function (f-) | Dual Descriptor (Δf) | Local Softness (s+) | Local Softness (s-) |
| N1 | 0.226 | -0.140 | -0.146 | 0.006 | -0.032 | -0.033 |
| C2 | 0.261 | -0.066 | -0.017 | -0.049 | -0.015 | -0.004 |
| C3 | -0.211 | 0.064 | 0.057 | 0.007 | 0.014 | 0.013 |
| C4 | 0.129 | -0.031 | -0.014 | -0.017 | -0.007 | -0.003 |
| C5 | -0.218 | 0.011 | 0.027 | -0.016 | 0.002 | 0.006 |
| C6 | -0.117 | -0.012 | -0.010 | -0.002 | -0.003 | -0.002 |
| C7 | -0.158 | 0.007 | 0.012 | -0.005 | 0.002 | 0.003 |
| C8 | 0.134 | -0.011 | -0.008 | -0.003 | -0.002 | -0.002 |
| C9 | 0.215 | 0.021 | 0.018 | 0.003 | 0.005 | 0.004 |
| C10 | -0.218 | 0.011 | 0.027 | -0.016 | 0.002 | 0.006 |
| C11 (Carbonyl C) | 0.281 | 0.121 | 0.089 | 0.032 | 0.027 | 0.020 |
| O12 (Carbonyl O) | -0.320 | 0.054 | 0.045 | 0.009 | 0.012 | 0.010 |
| Cl13 | 0.045 | 0.011 | 0.015 | -0.004 | 0.002 | 0.003 |
Data is for 2-chloroquinoline-3-carboxaldehyde and is presented as a strong analogue for this compound.
From this data, the key takeaways regarding the reactivity of the quinoline core are:
-
Electrophilic Sites: The C2 carbon, attached to the electron-withdrawing chlorine atom, and the C11 carbon of the carbonyl group (analogous to the nitrile carbon) show significant positive values for the dual descriptor and local softness for nucleophilic attack (s+), indicating their susceptibility to nucleophiles.
-
Nucleophilic Sites: The nitrogen atom (N1) and several carbon atoms in the benzene ring exhibit negative dual descriptor values, suggesting they are less likely to be attacked by nucleophiles. The nitrogen atom's lone pair makes it a potential nucleophilic center.
Experimental Evidence of Reactivity
The theoretical predictions are well-supported by the observed chemical reactivity of this compound in various synthetic transformations.
Nucleophilic Aromatic Substitution at C2
The C2 position of the quinoline ring is highly activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the electron-withdrawing nitrogen atom and the chloro leaving group. This position readily reacts with a variety of nucleophiles.
Logical Relationship of Nucleophilic Aromatic Substitution
Caption: SNAr mechanism at the C2 position.
Reactions at the Nitrile Group
The nitrile group at the C3 position is also an important electrophilic center. The carbon atom of the C≡N triple bond is susceptible to attack by nucleophiles, leading to a variety of cyclization and addition reactions.
A prime example is the reaction with hydrazine hydrate, which proceeds via a cycloaddition mechanism to form a fused pyrazole ring system.[2]
Experimental Workflow for Cycloaddition with Hydrazine
Caption: Workflow for pyrazoloquinoline synthesis.
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution with an Amine
This protocol is adapted from procedures for the related 2-chloroquinoline-3-carbaldehyde and provides a general method for the substitution of the chlorine atom.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or ethanol.
-
Addition of Nucleophile: Add the desired amine nucleophile (1.1 to 1.5 equivalents).
-
Addition of Base: Add a non-nucleophilic base such as potassium carbonate (K2CO3) or triethylamine (TEA) (1.5 to 2 equivalents) to scavenge the HCl generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80 °C and 120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Synthesis of 1H-pyrazolo[3,4-b]quinolin-3-amine
This protocol describes the cycloaddition reaction with hydrazine hydrate.
-
Reaction Setup: To a solution of this compound (0.002 mole) in absolute ethanol (10 mL), add 80% hydrazine hydrate (5 mL).
-
Addition of Base: Add a few drops of triethylamine to the mixture.
-
Reaction Conditions: Reflux the reaction mixture on a water bath for 15 hours.
-
Work-up: After completion of the reaction, distill off the excess hydrazine hydrate and ethanol under reduced pressure.
-
Isolation: Pour the residue into water. Collect the resulting solid by filtration and dry.
Conclusion
This compound possesses well-defined electrophilic and nucleophilic sites that govern its chemical reactivity. The C2 position is highly susceptible to nucleophilic aromatic substitution, while the nitrile group at C3 serves as an electrophilic center for cycloaddition and other addition reactions. The nitrogen atom of the quinoline ring is the primary nucleophilic site. This understanding, supported by both theoretical calculations and experimental observations, enables the strategic use of this compound as a key intermediate in the synthesis of a wide array of functionalized heterocyclic systems for applications in drug discovery and materials science. This guide provides the foundational knowledge for researchers to harness the synthetic potential of this versatile molecule.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Chloroquinoline-3-carbonitrile
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2-chloroquinoline-3-carbonitrile, a valuable intermediate in medicinal chemistry and drug development. The primary method described is a reliable two-step synthesis starting from 2-chloroquinoline-3-carbaldehyde. This process involves the initial formation of 2-chloroquinoline-3-carboxaldehyde oxime, followed by its dehydration to the target nitrile. An alternative one-pot synthesis method is also discussed. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering clear, step-by-step instructions and tabulated data for reproducibility.
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds with a wide range of pharmacological activities. Specifically, this compound serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications. The conversion of the readily available 2-chloroquinoline-3-carbaldehyde to its corresponding nitrile is a crucial transformation in the elaboration of this scaffold. This document outlines a robust and well-documented two-step synthetic route and briefly touches upon a potential one-pot alternative.
Synthesis Methods
Two primary methods for the synthesis of this compound from 2-chloroquinoline-3-carbaldehyde have been identified in the scientific literature.
Method 1: Two-Step Synthesis via Oxime Formation and Dehydration
This is a classic and widely used method that proceeds in two distinct steps:
-
Oxime Formation: The aldehyde is reacted with hydroxylamine hydrochloride in the presence of a base to form the corresponding aldoxime.
-
Dehydration: The intermediate oxime is then dehydrated to yield the nitrile. Thionyl chloride in DMF is an effective reagent for this transformation.[1]
Method 2: One-Pot Synthesis using Ceric Ammonium Nitrate and Ammonia
A more direct approach involves the treatment of 2-chloroquinoline-3-carbaldehyde with aqueous ammonia in the presence of ceric ammonium nitrate to directly afford the nitrile.[1] While this method offers the advantage of a one-pot procedure, detailed experimental parameters and yields for this specific substrate are not as readily available in the literature.
This document will provide a detailed protocol for the more thoroughly documented two-step method.
Experimental Protocols
Method 1: Two-Step Synthesis
Part A: Synthesis of 2-Chloroquinoline-3-carboxaldehyde oxime
This protocol is adapted from general procedures for oxime formation.[2]
Materials:
-
2-Chloroquinoline-3-carbaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve 2-chloroquinoline-3-carbaldehyde (1.0 eq) in ethanol.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq) in a minimal amount of water.
-
Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of the aldehyde.
-
The reaction mixture is typically stirred at room temperature or gently heated under reflux for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature. The product may precipitate out of the solution. If not, the volume of the solvent can be reduced under reduced pressure.
-
The precipitated solid is collected by filtration, washed with cold water, and dried to afford 2-chloroquinoline-3-carboxaldehyde oxime.
Part B: Synthesis of this compound
This protocol is based on the use of thionyl chloride for the dehydration of the aldoxime.[1]
Materials:
-
2-Chloroquinoline-3-carboxaldehyde oxime
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloroquinoline-3-carboxaldehyde oxime (1.0 eq) in anhydrous DMF.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add thionyl chloride (1.5 - 2.0 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture into ice-cold water.
-
The precipitated product is collected by filtration, washed thoroughly with water to remove any residual DMF and acid, and then dried under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield pure this compound.
Data Presentation
Table 1: Summary of Reaction Parameters for the Two-Step Synthesis of this compound
| Step | Reactants | Reagents | Solvent | Temperature | Time | Yield |
| 1. Oxime Formation | 2-Chloroquinoline-3-carbaldehyde | Hydroxylamine hydrochloride, Sodium acetate | Ethanol/Water | RT to Reflux | 1-4 h | High (typically >90%) |
| 2. Dehydration | 2-Chloroquinoline-3-carboxaldehyde oxime | Thionyl chloride | DMF | 0 °C to RT | 2-6 h | Good to Excellent |
Note: Yields are indicative and can vary based on reaction scale and purification methods.
Mandatory Visualizations
Chemical Reaction Workflow
Caption: Two-step synthesis of this compound.
Logical Relationship of Synthesis Methods
Caption: Synthetic routes to this compound.
Safety Precautions
-
All experiments should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Thionyl chloride is a corrosive and lachrymatory substance and should be handled with extreme care. It reacts violently with water.
-
DMF is a skin and eye irritant. Avoid inhalation and skin contact.
-
Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS) before use.
References
Application Notes and Protocols: Vilsmeier-Haack Reaction for the Synthesis of 2-Chloroquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vilsmeier-Haack reaction is a versatile and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] This reaction has found significant application in the synthesis of 2-chloro-3-formylquinolines, which are valuable intermediates in the development of various therapeutic agents and biologically active molecules.[3][4] The quinoline scaffold itself is a core structure in numerous pharmaceuticals, exhibiting a wide range of activities including antibacterial, antifungal, antimalarial, anticancer, and anti-inflammatory properties.[4][5]
The synthesis of 2-chloro-3-formylquinolines is typically achieved through the Vilsmeier-Haack cyclization of N-arylacetamides.[6] The reaction utilizes a Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅).[7][8] This approach offers a direct and regioselective route to functionalized quinolines that can be further modified at the 2-chloro and 3-formyl positions, making them versatile synthons for combinatorial chemistry and drug discovery programs.[3]
Reaction Mechanism and Experimental Workflow
The Vilsmeier-Haack reaction for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides proceeds through the formation of the electrophilic Vilsmeier reagent, followed by an electrophilic attack on the enol form of the acetanilide, leading to cyclization and subsequent formylation.
Vilsmeier-Haack Reaction Mechanism for 2-Chloroquinoline Synthesis
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemijournal.com [chemijournal.com]
- 6. [PDF] Vilsmeier—Haack Reagent: A Facile Synthesis of 2‐Chloro‐3‐formylquinolines from N‐Arylacetamides and Transformation into Different Functionalities. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
One-pot synthesis of pyrazolo[3,4-b]quinolines using 2-Chloroquinoline-3-carbonitrile
Application Notes and Protocols: One-Pot Synthesis of Pyrazolo[3,4-b]quinolines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the efficient one-pot synthesis of 3-amino-1H-pyrazolo[3,4-b]quinolines from readily available 2-chloroquinoline-3-carbonitrile and its derivatives. The pyrazolo[3,4-b]quinoline scaffold is a significant pharmacophore found in numerous compounds with a wide range of biological activities, making its synthesis a key focus in medicinal chemistry and drug development.
Introduction
The synthesis of fused heterocyclic systems is a cornerstone of modern drug discovery. Pyrazolo[3,4-b]quinolines, in particular, have garnered considerable attention due to their diverse pharmacological properties, including potential as anticancer and antimicrobial agents. The one-pot reaction of 2-chloroquinoline-3-carbonitriles with hydrazine hydrate offers a straightforward and efficient route to 3-amino-1H-pyrazolo[3,4-b]quinolines, which are versatile intermediates for further functionalization. This method avoids the isolation of intermediates, thereby saving time, and reducing waste.[1]
Quantitative Data Summary
The following table summarizes the characterization data for various substituted 3-amino-1H-pyrazolo[3,4-b]quinolines synthesized via the described protocols. While the yields reported in the source literature correspond to a multi-step synthesis starting from the analogous 2-chloro-3-formyl quinoline, the analytical data is representative of the final products obtained from the one-pot synthesis of the corresponding nitriles.
| Compound | Substituent (R) | Melting Point (°C) | IR (KBr, cm⁻¹) | ¹H-NMR (δ ppm, DMSO-d₆) | Mass (m/z) |
| 1a | 6-Methyl | 225 | 3450, 3350, 3200, 2950, 1620, 1580 | 2.5 (s, 3H), 5.8 (s, 2H), 7.2-8.5 (m, 5H), 12.1 (s, 1H) | 198 |
| 1b | 7-Methyl | 210 | 3450, 3350, 3200, 2950, 1620, 1580 | 2.5 (s, 3H), 5.8 (s, 2H), 7.2-8.5 (m, 5H), 12.1 (s, 1H) | 198 |
| 1c | 8-Methyl | 190 | 3450, 3350, 3200, 2950, 1620, 1580 | 2.6 (s, 3H), 5.8 (s, 2H), 7.2-8.5 (m, 5H), 12.1 (s, 1H) | 198 |
| 1d | 6-Methoxy | 235 | 3450, 3350, 3200, 2950, 1620, 1580 | 3.9 (s, 3H), 5.8 (s, 2H), 7.2-8.5 (m, 5H), 12.1 (s, 1H) | 214 |
Experimental Protocols
Protocol 1: General One-Pot Synthesis of 3-amino-1H-pyrazolo[3,4-b]quinolines (Conventional Heating)
This protocol describes a general method for the synthesis of 3-amino-1H-pyrazolo[3,4-b]quinolines via a one-pot reaction of substituted 2-chloroquinoline-3-carbonitriles with hydrazine hydrate.
Materials:
-
Substituted this compound (1.0 eq)
-
80% Hydrazine hydrate (excess, e.g., 10 eq)
-
Absolute Ethanol
-
Triethylamine (catalytic amount, e.g., 3-4 drops)
Procedure:
-
To a solution of the substituted this compound (1.0 eq) in absolute ethanol, add 80% hydrazine hydrate (10 eq).
-
Add a few drops of triethylamine to the reaction mixture.
-
Reflux the reaction mixture on a water bath for 15 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, distill off the excess hydrazine hydrate and ethanol under reduced pressure.
-
Pour the concentrated reaction mixture into cold water.
-
Filter the precipitated solid, wash with water, and dry to obtain the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Water-Mediated One-Pot Synthesis (Alternative Green Protocol)
A water-mediated one-pot cyclocondensation offers a more environmentally benign alternative to the use of organic solvents.[2]
Materials:
-
Substituted this compound (1.0 eq)
-
Hydrazine hydrate (excess)
-
Water
Procedure:
-
A mixture of the substituted this compound and an excess of hydrazine hydrate in water is heated.
-
The reaction can be performed under conventional heating or microwave irradiation to potentially reduce reaction times.
-
Upon completion, the product precipitates from the aqueous solution and can be isolated by filtration.
Visualizations
Reaction Scheme
Caption: General reaction scheme for the one-pot synthesis.
Proposed Reaction Mechanism
The formation of the pyrazolo[3,4-b]quinoline ring system is proposed to proceed through a two-step mechanism involving a nucleophilic attack followed by an intramolecular cyclization.
Caption: Proposed reaction mechanism for pyrazolo[3,4-b]quinoline formation.
Experimental Workflow
The following diagram illustrates the general laboratory workflow for the one-pot synthesis and purification of 3-amino-1H-pyrazolo[3,4-b]quinolines.
Caption: General experimental workflow for the synthesis and purification.
References
Application Notes and Protocols: Cycloaddition Reactions of 2-Chloroquinoline-3-carbonitrile with Hydrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the cycloaddition reaction of 2-chloroquinoline-3-carbonitrile with hydrazine. This reaction is a key step in the synthesis of 1H-pyrazolo[3,4-b]quinolin-3-amine, a versatile heterocyclic scaffold with significant applications in medicinal chemistry and drug development. The resulting pyrazolo[3,4-b]quinoline core is a constituent of compounds investigated for various therapeutic activities, including antimicrobial, antiviral, and anticancer properties. This guide offers a comprehensive overview of the synthetic methodology, potential applications, and detailed experimental procedures.
Introduction
The synthesis of fused heterocyclic compounds is a cornerstone of modern medicinal chemistry. Among these, the pyrazolo[3,4-b]quinoline scaffold has emerged as a privileged structure due to its wide range of biological activities. A common and efficient method for the synthesis of the amino-substituted version of this scaffold is the cycloaddition reaction between this compound and hydrazine hydrate.[1] This reaction proceeds via a nucleophilic attack of the hydrazine on the carbon of the nitrile group, followed by an intramolecular cyclization and elimination of hydrogen chloride, leading to the formation of the stable aromatic pyrazolo[3,4-b]quinoline system. The resulting 3-amino group provides a handle for further functionalization, allowing for the generation of diverse chemical libraries for drug discovery programs.
Applications in Drug Development
The 1H-pyrazolo[3,4-b]quinoline core is of significant interest to the pharmaceutical industry due to its versatile pharmacological profile. Derivatives of this scaffold have been reported to exhibit a broad spectrum of biological activities:
-
Antimicrobial Agents: The pyrazolo[3,4-b]quinoline nucleus has been incorporated into molecules with demonstrated antibacterial and antifungal properties.[2]
-
Antimalarial Agents: Certain substituted 1H-pyrazolo[3,4-b]quinolines have shown promise as antimalarial agents.
-
Anticancer Agents: This heterocyclic system is a key component in the design of novel anticancer agents, with some derivatives showing activity as inhibitors of oncogenic pathways.
-
Antiviral Activity: Some compounds containing the 1H-pyrazolo[3,4-b]quinoline moiety have been investigated for their potential as antiviral agents, including against Herpes Simplex Virus.[2]
-
Kinase Inhibitors: The scaffold has been utilized in the development of kinase inhibitors, which are a crucial class of drugs for the treatment of cancer and inflammatory diseases.
The 3-amino functionality of the product is often a key interaction point with biological targets or serves as a synthetic handle for further derivatization to optimize potency, selectivity, and pharmacokinetic properties.
Experimental Protocols
Protocol 1: Synthesis of 1H-Pyrazolo[3,4-b]quinolin-3-amine
This protocol describes the synthesis of 1H-pyrazolo[3,4-b]quinolin-3-amine from this compound and hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine hydrate (80% solution)
-
Absolute Ethanol
-
Triethylamine
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in absolute ethanol, add hydrazine hydrate (1.2 eq).
-
Add a few drops of triethylamine to the reaction mixture as a catalyst.
-
Reflux the mixture with constant stirring for 15 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
Distill off the excess ethanol and hydrazine hydrate under reduced pressure.
-
Pour the resulting residue into cold water to precipitate the solid product.[2]
-
Filter the solid product using a Buchner funnel, wash with cold water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or benzene.
Characterization:
The structure of the synthesized 1H-pyrazolo[3,4-b]quinolin-3-amine can be confirmed by standard analytical techniques such as:
-
¹H NMR: To determine the proton environment of the molecule.
-
¹³C NMR: To identify the carbon skeleton.
-
IR Spectroscopy: To identify functional groups, particularly the amino and N-H stretches.
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
Melting Point: To assess the purity of the compound.
Data Presentation
Table 1: Reaction Parameters for the Synthesis of 1H-Pyrazolo[3,4-b]quinolin-3-amine
| Parameter | Value/Condition | Reference |
| Starting Material | This compound | General Literature |
| Reagent | Hydrazine Hydrate | [1][2] |
| Solvent | Absolute Ethanol | [2] |
| Catalyst | Triethylamine | [2] |
| Reaction Time | 15 hours | [2] |
| Reaction Temperature | Reflux | [2] |
| Work-up | Precipitation in water | [2] |
Note: Specific yields for the reaction starting with this compound were not explicitly found in the searched literature. Yields for analogous reactions with different starting materials vary and optimization may be required.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of 1H-pyrazolo[3,4-b]quinolin-3-amine.
Application in Drug Development
Caption: Logical workflow from synthesis to drug candidate development.
References
Application Notes and Protocols: Synthesis of Fused Heterocyclic Systems from 2-Chloroquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various fused heterocyclic systems utilizing 2-chloroquinoline-3-carbonitrile as a versatile starting material. The resulting compounds, including pyrazolo[3,4-b]quinolines, thieno[2,3-b]quinolines, and pyrimido[4,5-b]quinolines, are of significant interest in medicinal chemistry due to their potential therapeutic applications, particularly in oncology.
Introduction
Fused heterocyclic systems based on the quinoline scaffold are prominent pharmacophores in numerous biologically active compounds.[1][2][3] The unique structural and electronic properties of these molecules enable them to interact with a variety of biological targets, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3] this compound is a key building block in the synthesis of these complex molecules due to the reactivity of the chloro and cyano groups, which allows for the construction of various fused ring systems.[4] This document outlines detailed experimental procedures for the synthesis of three important classes of fused quinolines and discusses their potential biological applications.
General Synthetic Strategies
The general approach involves the reaction of this compound with various binucleophilic reagents to construct the desired fused heterocyclic ring. The reaction conditions can be tailored to favor the formation of specific isomers and to maximize yields. For the synthesis of some derivatives, the carbonitrile group is first converted to a carbaldehyde, which then serves as the reactive site for cyclization.
Mandatory Visualization: General Synthetic Workflow
Caption: General synthetic routes from this compound.
Experimental Protocols
Synthesis of Pyrazolo[3,4-b]quinolines
Pyrazolo[3,4-b]quinolines are known to exhibit a range of biological activities, including anticancer and antimicrobial properties. A straightforward method for their synthesis involves the direct cyclization of this compound with hydrazine hydrate.
Protocol 1: Synthesis of 1H-Pyrazolo[3,4-b]quinolin-3-amine
-
Materials: this compound, hydrazine hydrate (80%), absolute ethanol, triethylamine.
-
Procedure:
-
To a solution of this compound (1.88 g, 0.01 mol) in absolute ethanol (20 mL), add hydrazine hydrate (80%, 1.25 mL, 0.02 mol) and a few drops of triethylamine.
-
Reflux the reaction mixture for 15 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and distill off the excess hydrazine hydrate and ethanol under reduced pressure.
-
Pour the residue into cold water.
-
Filter the resulting solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford pure 1H-pyrazolo[3,4-b]quinolin-3-amine.
-
| Compound | Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) |
| 1H-Pyrazolo[3,4-b]quinolin-3-amine | This compound | Hydrazine hydrate, Triethylamine | Absolute Ethanol | 15 | ~85-90 |
Synthesis of Thieno[2,3-b]quinolines
Thieno[2,3-b]quinolines have shown potential as kinase inhibitors and anti-inflammatory agents.[5] Their synthesis often proceeds via the corresponding 2-chloroquinoline-3-carbaldehyde, which can be obtained from the carbonitrile.
Protocol 2a: Conversion of this compound to 2-Chloroquinoline-3-carbaldehyde
-
Materials: this compound, Raney nickel, 75% aqueous formic acid.
-
Procedure:
-
A mixture of this compound (1.88 g, 0.01 mol) and Raney nickel (approx. 2 g) in 75% aqueous formic acid (50 mL) is heated under reflux for 2 hours.
-
The hot solution is filtered to remove the catalyst.
-
The filtrate is diluted with water and the resulting precipitate is collected by filtration.
-
The crude product is washed with water and recrystallized from ethanol to give 2-chloroquinoline-3-carbaldehyde.
-
Protocol 2b: Synthesis of Thieno[2,3-b]quinoline-2-carboxylic acid
-
Materials: 2-chloroquinoline-3-carbaldehyde, thioglycolic acid, sodium ethoxide, ethanol.
-
Procedure:
-
To a solution of sodium ethoxide, prepared from sodium (0.46 g, 0.02 mol) in absolute ethanol (20 mL), add thioglycolic acid (1.84 g, 0.02 mol).
-
To this mixture, add a solution of 2-chloroquinoline-3-carbaldehyde (1.91 g, 0.01 mol) in ethanol (10 mL).
-
Reflux the reaction mixture for 4 hours.
-
After cooling, pour the mixture into cold water and acidify with dilute hydrochloric acid.
-
The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent to yield the desired thieno[2,3-b]quinoline-2-carboxylic acid.
-
| Product | Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) |
| 2-Chloroquinoline-3-carbaldehyde | This compound | Raney Ni, Formic acid (aq.) | Water | 2 | ~70-80 |
| Thieno[2,3-b]quinoline-2-carboxylic acid | 2-Chloroquinoline-3-carbaldehyde | Thioglycolic acid, Sodium ethoxide | Ethanol | 4 | ~60-70 |
Synthesis of Pyrimido[4,5-b]quinolines
Pyrimido[4,5-b]quinolines are a class of compounds with significant interest in cancer research, with some derivatives showing potent inhibitory activity against kinases like Src and HER2.[3]
Protocol 3: Synthesis of 2,4-Diaminopyrimido[4,5-b]quinoline
-
Materials: this compound, guanidine hydrochloride, sodium methoxide, methanol.
-
Procedure:
-
To a solution of sodium methoxide, prepared from sodium (0.23 g, 0.01 mol) in methanol (20 mL), add guanidine hydrochloride (0.95 g, 0.01 mol).
-
Stir the mixture for 30 minutes, then add this compound (1.88 g, 0.01 mol).
-
Reflux the reaction mixture for 8 hours.
-
Cool the mixture and pour it into ice-cold water.
-
The resulting precipitate is filtered, washed with water, and dried.
-
Recrystallize from an appropriate solvent to obtain the pure 2,4-diaminopyrimido[4,5-b]quinoline.
-
| Product | Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) |
| 2,4-Diaminopyrimido[4,5-b]quinoline | This compound | Guanidine hydrochloride, NaOMe | Methanol | 8 | ~75-85 |
Biological Applications and Signaling Pathways
The synthesized fused heterocyclic systems have shown promising activity in preclinical studies, particularly as anticancer agents. Their mechanisms of action often involve the modulation of key signaling pathways that are dysregulated in cancer.
Pyrimido[4,5-b]quinolines as Kinase Inhibitors
Certain derivatives of pyrimido[4,5-b]quinoline have been identified as potent inhibitors of tyrosine kinases such as Src and HER2.[3] These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and metastasis.
Mandatory Visualization: Simplified Src Kinase Signaling Pathway
Caption: Inhibition of the Src signaling pathway by pyrimido[4,5-b]quinolines.
Mandatory Visualization: Simplified HER2 Signaling Pathway
Caption: Inhibition of the HER2 signaling pathway by pyrimido[4,5-b]quinolines.
Pyrazolo[3,4-b]quinolines Inducing Apoptosis and Cell Cycle Arrest
Studies have shown that some 1H-pyrazolo[3,4-b]quinolin-3-amine derivatives can induce apoptosis and cause cell cycle arrest in cancer cells, suggesting a different mechanism of anticancer activity.
Mandatory Visualization: Simplified Apoptosis and Cell Cycle Pathway
Caption: Induction of apoptosis and cell cycle arrest by pyrazolo[3,4-b]quinolines.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a wide array of fused heterocyclic systems. The protocols outlined in this document provide a foundation for the laboratory-scale synthesis of pyrazolo[3,4-b]quinolines, thieno[2,3-b]quinolines, and pyrimido[4,5-b]quinolines. The potential of these compounds to modulate key cancer-related signaling pathways underscores their importance as scaffolds for the development of novel therapeutic agents. Further investigation into the structure-activity relationships and optimization of these core structures could lead to the discovery of potent and selective drug candidates.
References
Application Notes and Protocols for the Synthesis of 2-amino-4H-thiopyrano[2,3-b]quinoline-3-carbonitriles
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The quinoline ring system is a foundational scaffold in medicinal chemistry, present in numerous natural alkaloids, therapeutics, and synthetic compounds with significant biological activity. Fused heterocyclic systems incorporating the quinoline core, such as thiopyrano[2,3-b]quinolines, have attracted considerable interest due to their diverse pharmacological properties. These properties may include potential anticancer, anti-inflammatory, antioxidant, and antiviral activities.
The 2-amino-3-carbonitrile substituted 4H-thiopyran ring, when fused to the quinoline moiety, offers a unique three-dimensional structure with multiple points for hydrogen bonding and other molecular interactions. This makes the 2-amino-4H-thiopyrano[2,3-b]quinoline-3-carbonitrile scaffold a promising candidate for library synthesis and lead optimization in drug discovery programs. The protocol described herein utilizes a one-pot, three-component reaction, which is an efficient and atom-economical approach for generating molecular diversity. This method allows for the facile introduction of various substituents, particularly at the 4-position of the thiopyran ring, enabling the exploration of structure-activity relationships (SAR).
General Synthetic Protocol
The synthesis of 2-amino-4H-thiopyrano[2,3-b]quinoline-3-carbonitriles is efficiently achieved through a one-pot, three-component condensation reaction. This domino reaction involves an aromatic aldehyde, malononitrile, and a 2-mercaptoquinoline-3-carbaldehyde derivative in the presence of a basic catalyst. The reaction proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization.
The general reaction scheme is as follows:
-
Reactants:
-
Substituted 2-mercaptoquinoline-3-carbaldehyde (1 mmol)
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
-
Catalyst: Piperidine (cat.), L-proline, or other basic catalysts.
-
Solvent: Ethanol, DMF, or other suitable polar solvents.
-
Conditions: The reaction mixture is typically heated under reflux for several hours.
Quantitative Data Summary
The following table summarizes representative data for the synthesis of various 2-amino-4-aryl-4H-thiopyrano[2,3-b]quinoline-3-carbonitrile derivatives, illustrating the effect of different aromatic aldehydes on reaction time and product yield.
| Entry | Aromatic Aldehyde (R) | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | Piperidine | Ethanol | 4 | 92 |
| 2 | 4-Chlorobenzaldehyde | Piperidine | Ethanol | 3.5 | 95 |
| 3 | 4-Methoxybenzaldehyde | Piperidine | Ethanol | 5 | 89 |
| 4 | 4-Nitrobenzaldehyde | Piperidine | Ethanol | 3 | 96 |
| 5 | 2-Naphthaldehyde | Piperidine | Ethanol | 6 | 85 |
Detailed Experimental Protocol: Synthesis of 2-amino-4-phenyl-4H-thiopyrano[2,3-b]quinoline-3-carbonitrile
This protocol details the synthesis of a representative compound from the series (Entry 1 in the data table).
Materials:
-
2-Mercaptoquinoline-3-carbaldehyde (189.2 mg, 1.0 mmol)
-
Benzaldehyde (106.1 mg, 1.0 mmol, 102 µL)
-
Malononitrile (66.1 mg, 1.0 mmol)
-
Piperidine (0.1 mL, catalytic amount)
-
Ethanol (20 mL)
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask, add 2-mercaptoquinoline-3-carbaldehyde (1.0 mmol), benzaldehyde (1.0 mmol), and malononitrile (1.0 mmol) in ethanol (20 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (approx. 0.1 mL) to the mixture.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Workup: After the reaction is complete (approx. 4 hours, as indicated by TLC), cool the reaction mixture to room temperature. The solid product that precipitates is collected by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst. The product is typically obtained in high purity. If necessary, further purification can be achieved by recrystallization from a suitable solvent like ethanol or DMF.
-
Characterization: Dry the purified product under vacuum and characterize it using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).
Visualizations
Synthetic Pathway Diagram
The following diagram illustrates the one-pot, three-component reaction for the synthesis of the target compounds.
Caption: One-pot synthesis of the target molecule.
Experimental Workflow
The diagram below outlines the key steps in the experimental procedure for the synthesis and isolation of the final product.
Caption: Experimental workflow for synthesis.
Application of 2-Chloroquinoline-3-carbonitrile in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloroquinoline-3-carbonitrile is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry. Its reactive chloro and nitrile functionalities provide a scaffold for the synthesis of a diverse array of biologically active molecules. The quinoline core itself is a privileged structure, present in numerous natural products and synthetic drugs. This document provides a detailed overview of the applications of this compound in drug discovery, complete with experimental protocols and quantitative data to guide researchers in this field.
Synthetic Versatility and Applications
This compound serves as a key intermediate in the synthesis of various fused heterocyclic systems and substituted quinolines. The electron-withdrawing nature of the nitrile group activates the chlorine atom at the 2-position for nucleophilic substitution, allowing for the introduction of a wide range of pharmacophores.
Key Therapeutic Areas:
-
Anticancer Agents: A primary application of this scaffold is in the development of novel anticancer therapeutics. Derivatives have shown potent activity as kinase inhibitors, targeting key signaling pathways involved in tumor growth and proliferation.
-
Antiviral Compounds: The scaffold has been utilized to design inhibitors of viral proteases, such as those from SARS-CoV-2, highlighting its potential in the development of new antiviral drugs.
-
Antimicrobial Agents: Various derivatives have demonstrated significant antibacterial and antifungal activity, offering a potential avenue for combating drug-resistant pathogens.
-
Anti-inflammatory Agents: The quinoline nucleus is also found in compounds with anti-inflammatory properties, and derivatives of this compound have been explored for this purpose.
Data Presentation: Biological Activities of this compound Derivatives
The following tables summarize the quantitative biological data for various compounds synthesized from this compound and its closely related precursor, 2-chloroquinoline-3-carbaldehyde.
Table 1: Anticancer Activity (IC50 Values)
| Compound Class | Specific Derivative | Target/Cell Line | IC50 (µM) | Reference |
| Tetrazolo[1,5-a]quinoline-4-carboxylic acids | 7-methoxytetrazolo[1,5–a]quinoline-4-carboxylic acid | Protein Kinase CK2 | 0.65 | [1] |
| 2-Aminoquinoline-3-carboxylic acids | 2-Amino-7-methoxyquinoline-3-carboxylic acid | Protein Kinase CK2 | 1.1 | [1] |
| Quinoline-3-carbaldehyde Hydrazones | 2-(1H-Benzotriazol-1-yl)-3-[2-(pyridin-2-yl)hydrazonomethyl]quinoline | DAN-G (Pancreatic Cancer) | 1.23 | [2] |
| LCLC-103H (Lung Cancer) | 1.49 | [2] | ||
| SISO (Cervical Cancer) | 1.31 | [2] | ||
| Quinoline-based Schiff's Bases | Derivative 5i | MCF7 (Breast Cancer) | 10.65 | [3] |
| A549 (Lung Cancer) | 10.89 | [3] | ||
| 2-Hetarylquinolines | Pyridone 9a | Various Tumor Cell Lines | Broad Activity | [4] |
| 1,2,4-Triazine 13 | Various Tumor Cell Lines | Broad Activity | [4] |
Table 2: Antiviral Activity
| Compound Class | Specific Derivative | Target | Ki (µM) | IC50 (µM) | Reference |
| 2-Chloroquinoline based imines | C10 | SARS-CoV-2 MPro | < 2 | - | [5] |
| SARS-CoV-2 PLPro | < 2 | - | [5] | ||
| C11 | SARS-CoV-2 MPro | - | >200 (cytotoxicity) | [5] | |
| C12 | SARS-CoV-2 PLPro | - | >200 (cytotoxicity) | [5] |
Table 3: Antimicrobial Activity
| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | IC50 (µg/mL) | Reference |
| Quinoline-rhodanine conjugates | Compound 30 | M. tuberculosis H37Ra (active) | - | 1.9 | [6] |
| Compound 31 | M. tuberculosis H37Ra (active) | - | 1.9 | [6] | |
| Compound 29 | M. tuberculosis H37Ra (dormant) | - | 3.3 | [6] | |
| Chloroquinoline analogs | 2,7-dichloroquinoline-3-carbonitrile (5) | S. aureus | - | - | [3] |
| P. aeruginosa | - | - | [3] | ||
| 2,7-dichloroquinoline-3-carboxamide (6) | E. coli | - | - | [3] | |
| Quinolyl-thiadiazole derivatives | Compound 25 | S. aureus | 1.95 | - | [6] |
| E. coli | 0.49 | - | [6] | ||
| C. albicans | 0.49 | - | [6] | ||
| A. fumigatus | 0.98 | - | [6] |
Experimental Protocols
Synthesis Protocols
Protocol 1: Synthesis of this compound from 2-Chloroquinoline-3-carbaldehyde [3]
This protocol describes the conversion of the aldehyde functionality to a nitrile.
-
Reaction Setup: In a fume hood, add 2-chloroquinoline-3-carbaldehyde (1 g, 5.2 mmol), sodium azide (0.68 g, 10.5 mmol), and phosphorus oxychloride (4 mL, 42.7 mmol) to a test tube.
-
Reaction: Stir the mixture for 30 minutes. Heat the mixture in a water bath for 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing 60 mL of crushed ice.
-
Isolation: Collect the resulting yellow precipitate by suction filtration.
-
Purification: The product can be further purified by recrystallization if necessary.
Protocol 2: Synthesis of 1H-Pyrazolo[3,4-b]quinolin-3-amine from this compound [7][8]
This protocol outlines a cycloaddition reaction to form a fused pyrazole ring system.
-
Reaction Setup: To a solution of this compound in a suitable solvent such as ethanol, add hydrazine hydrate (an excess, typically 3-5 equivalents).
-
Reaction: Reflux the reaction mixture for an appropriate time (typically 4-8 hours), monitoring the progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or DMF/water).
Protocol 3: Synthesis of 2-Aminoquinoline-3-carboxylic Acid from 2-Chloroquinoline-3-carboxylic Acid [9]
This protocol involves the nucleophilic substitution of the chloro group with an amino group. Note that the starting material is the carboxylic acid derivative, which can be obtained by oxidation of 2-chloroquinoline-3-carbaldehyde.
-
Reaction Setup: Place the 2-chloroquinoline-3-carboxylic acid (1 mmol) in a sealed pressure vessel. Add 26% aqueous ammonia (5 mL).
-
Reaction: Heat the sealed vessel at 150 °C for 12 hours.
-
Work-up: After cooling, carefully open the vessel. The product may precipitate upon cooling.
-
Isolation and Purification: Isolate the product by fractional crystallization.
Biological Assay Protocols
Protocol 4: In Vitro Cytotoxicity Evaluation using MTT Assay [5][10][11]
This protocol is a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/mL and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value using a dose-response curve.
Protocol 5: In Vitro Kinase Inhibition Assay [12][13]
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.
-
Reaction Setup: In a 96-well or 384-well plate, prepare a reaction mixture containing the kinase, its specific substrate, and the test compound at various concentrations in a suitable kinase buffer.
-
Initiation of Reaction: Start the kinase reaction by adding ATP to the mixture. The final ATP concentration should be close to the Km value for the specific kinase.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C or 37°C) for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and detect the amount of product formed. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-32P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-based assay: Using fluorescently labeled substrates or antibodies to detect the phosphorylated product.
-
Luminescence-based assay: Measuring the amount of ATP remaining after the reaction.
-
-
Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value from the dose-response curve.
Signaling Pathways and Experimental Workflows
Signaling Pathways
EGFR/HER2 Signaling Pathway
Derivatives of this compound have been developed as inhibitors of EGFR and HER2, which are key receptor tyrosine kinases in cancer progression. Upon ligand binding, these receptors dimerize and autophosphorylate, initiating downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways, leading to cell proliferation, survival, and metastasis. Inhibitors targeting these kinases block the signaling cascade, thereby inhibiting tumor growth.[7][10][14][15]
Caption: EGFR/HER2 Signaling Pathway Inhibition.
Protein Kinase CK2 Signaling Pathway
Protein Kinase CK2 is a serine/threonine kinase that is often overexpressed in cancer and contributes to tumor progression by phosphorylating numerous substrates involved in cell survival and proliferation. It plays a role in several key signaling pathways, including Wnt/β-catenin, PI3K/AKT, and NF-κB.[9][11][16] Derivatives of this compound have shown potent inhibitory activity against CK2.
Caption: Protein Kinase CK2 Signaling Pathway Inhibition.
Experimental Workflow
Workflow for Synthesis and Biological Evaluation
The general workflow for the development of bioactive compounds from this compound involves synthesis, purification, characterization, and subsequent biological evaluation.
Caption: Drug Discovery Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 8. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. In vitro kinase assay [protocols.io]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives - MedCrave online [medcraveonline.com]
- 16. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Development of Antibacterial Agents from 2-Chloroquinoline-3-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The escalating threat of antimicrobial resistance necessitates the urgent development of novel antibacterial agents. Quinoline scaffolds have long been a cornerstone in the discovery of antimicrobial drugs, with fluoroquinolones being a prominent class. Among the diverse quinoline derivatives, 2-chloroquinoline-3-carbonitrile has emerged as a versatile starting material for the synthesis of compounds with potent and broad-spectrum antibacterial activity.[1][2] The presence of the chloro and cyano groups at positions 2 and 3, respectively, provides reactive sites for further molecular modifications, enabling the generation of diverse chemical libraries. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound derivatives as potential antibacterial agents.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives often starts from readily available acetanilides. A common and effective method is the Vilsmeier-Haack reaction, which involves the formylation of an active aromatic compound using a Vilsmeier reagent (typically a mixture of phosphorus oxychloride and dimethylformamide), followed by cyclization to form the quinoline ring.[3] The resulting 2-chloroquinoline-3-carbaldehyde can then be converted to the corresponding carbonitrile.
Protocol 1: Synthesis of 2-Chloroquinoline-3-carbaldehyde
This protocol describes the synthesis of the key intermediate, 2-chloroquinoline-3-carbaldehyde, from acetanilide using the Vilsmeier-Haack reaction.[1]
Materials:
-
Acetanilide
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice-cold water
-
Ethyl acetate (for recrystallization)
Procedure:
-
In a round-bottom flask, cool N,N-Dimethylformamide (0.27 mol) to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (0.35 mol) dropwise to the cooled DMF with constant stirring.
-
To this Vilsmeier reagent, add the respective acetanilide (0.05 mol) portion-wise while maintaining the temperature below 10°C.
-
After the addition is complete, heat the reaction mixture at 60°C for 16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into 300 mL of ice-cold water with vigorous stirring.
-
A precipitate of 2-chloroquinoline-3-carbaldehyde will form.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethyl acetate to obtain pure 2-chloroquinoline-3-carbaldehyde.
Protocol 2: Synthesis of this compound from 2-Chloroquinoline-3-carbaldehyde
This protocol outlines the conversion of the carbaldehyde to the carbonitrile derivative.[1]
Materials:
-
2-Chloroquinoline-3-carbaldehyde (1 g, 5.2 mmol)
-
Sodium azide (NaN₃) (0.68 g, 10.5 mmol)
-
Phosphorus oxychloride (POCl₃) (4 mL, 42.7 mmol)
-
Crushed ice water
Procedure:
-
In a fume hood, combine 2-chloroquinoline-3-carbaldehyde, sodium azide, and phosphorus oxychloride in a test tube and stir for 30 minutes.
-
Heat the mixture in a water bath for 6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the mixture into a beaker containing 60 mL of crushed ice water.
-
A yellow crystalline product of this compound will precipitate.
-
Collect the product by suction filtration. The reported yield for this reaction is 89%.[1][2]
Antibacterial Activity Evaluation
The antibacterial activity of the synthesized this compound derivatives can be assessed using standard microbiological techniques, such as the agar well diffusion method and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Protocol 3: Agar Well Diffusion Assay
This method provides a qualitative assessment of the antibacterial activity.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Streptococcus pyogenes)
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)
-
Standard antibiotic (e.g., Amoxicillin, Ciprofloxacin)
-
Sterile cork borer
Procedure:
-
Prepare MHA plates by pouring the sterilized medium into petri dishes and allowing it to solidify.
-
Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard.
-
Evenly spread the bacterial inoculum over the surface of the MHA plates using a sterile cotton swab.
-
Create wells of 6 mm diameter in the agar using a sterile cork borer.
-
Add a defined volume (e.g., 100 µL) of the test compound solution at a specific concentration into the wells.
-
Use the solvent as a negative control and a standard antibiotic solution as a positive control.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition around each well in millimeters.
Protocol 4: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC values.
Materials:
-
96-well microtiter plates
-
Bacterial strains
-
Mueller-Hinton Broth (MHB)
-
Synthesized compounds
-
Standard antibiotic
-
Resazurin solution (optional, as a viability indicator)
Procedure:
-
Prepare a stock solution of each test compound in a suitable solvent.
-
In a 96-well plate, perform serial two-fold dilutions of the compounds in MHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (no bacterial growth).
Data Presentation
The following tables summarize the antibacterial activity of some reported this compound derivatives.
Table 1: Antibacterial Activity of 2-Chloroquinoline Derivatives (Zone of Inhibition in mm) [1][2]
| Compound | S. aureus | E. coli | P. aeruginosa | S. pyogenes | Standard (Amoxicillin) |
| 2,7-dichloroquinoline-3-carbonitrile (5) | 11.00 ± 0.03 | - | 11.00 ± 0.03 | - | 18 ± 0.00 |
| 2,7-dichloroquinoline-3-carboxamide (6) | - | 11.00 ± 0.04 | - | - | 18 ± 0.00 |
| 7-chloro-2-methoxyquinoline-3-carbaldehyde (7) | - | - | - | 11.00 ± 0.02 | 18 ± 0.00 |
| 7-chloro-2-ethoxyquinoline-3-carbaldehyde (8) | - | 12.00 ± 0.00 | - | - | 18 ± 0.00 |
Note: '-' indicates data not reported in the source.
Mechanism of Action
The primary antibacterial mechanism of quinolone derivatives involves the inhibition of bacterial DNA synthesis.[4] This is achieved by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[4]
-
DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription. In Gram-negative bacteria, DNA gyrase is the primary target of quinolones.[4]
-
Topoisomerase IV: This enzyme is involved in the decatenation of daughter chromosomes following DNA replication. In Gram-positive bacteria, topoisomerase IV is the main target.[4]
By binding to these enzymes, quinolone compounds stabilize the enzyme-DNA complex, leading to the accumulation of double-strand DNA breaks and ultimately cell death.[4] Molecular docking studies have suggested that 2-chloroquinoline derivatives can effectively bind to the active sites of these enzymes.[1][5]
Visualizations
Synthesis Workflow
Caption: General synthesis workflow for this compound.
Proposed Mechanism of Action
Caption: Proposed mechanism of action for quinoline-based antibacterial agents.
Structure-Activity Relationship (SAR) Logic
Caption: Logical relationship for structure-activity relationship studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs - ProQuest [proquest.com]
- 3. ijsr.net [ijsr.net]
- 4. youtube.com [youtube.com]
- 5. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Novel Anticancer Agents Utilizing 2-Chloroquinoline-3-carbonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel anticancer compounds derived from 2-chloroquinoline-3-carbonitrile. This versatile scaffold serves as a key building block for a variety of heterocyclic compounds exhibiting potent cytotoxic activity against several cancer cell lines. The protocols outlined below, along with the summarized biological data and signaling pathway diagrams, are intended to facilitate research and development in the field of oncology drug discovery.
Introduction
The quinoline ring system is a "privileged" scaffold in medicinal chemistry, with numerous derivatives demonstrating a broad spectrum of biological activities, including significant anticancer properties.[1][2] this compound, in particular, is a reactive precursor that allows for diverse chemical modifications at the C2 and C4 positions, as well as transformations of the nitrile group, leading to the generation of a wide array of novel chemical entities with potential therapeutic value.
This document focuses on the synthesis and anticancer evaluation of several classes of compounds derived from this compound, including pyrazolo[3,4-b]quinolines, 4-anilinoquinoline-3-carbonitriles, and pyrano[3,2-c]quinolines. The methodologies for their synthesis, characterization, and evaluation of their anticancer activity are presented in detail.
Data Presentation
The following tables summarize the in vitro anticancer activity (IC50 values) of representative compounds synthesized from this compound and its analogues against various human cancer cell lines.
Table 1: Anticancer Activity of Pyrano[3,2-c]quinoline Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 5e | A549 (Lung) | 0.026 | [3] |
| 5h | A549 (Lung) | 0.028 | [3] |
| 4c | HCT-116 (Colon) | Not specified (23% tumor growth inhibition in vivo) | [4] |
| 4f | Various | Promising activity | [5] |
| 4i | Various | Promising activity | [5] |
| 4j | Various | Promising activity | [5] |
Table 2: Anticancer Activity of 4-Anilinoquinoline-3-carbonitrile Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Cancer Cell Line | IC50 (µM) | Reference |
| EKB-569 (Pelitinib) | EGFR | 38 | A431 (Epidermoid) | 0.081 | [6] |
| EKB-569 (Pelitinib) | HER-2 | - | SK-BR-3 (Breast) | 0.230 | [6] |
| Compound 1f | Not Specified | - | BGC823 (Gastric) | 8.32 | [7] |
| Compound 1f | Not Specified | - | HeLa (Cervical) | 10.18 | [7] |
| Compound 2i | Not Specified | - | BGC823 (Gastric) | 4.65 | [7] |
| Compound 2i | Not Specified | - | HeLa (Cervical) | 7.15 | [7] |
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile Derivatives (e.g., Compound 5e)
This protocol is adapted from the synthesis of pyrano[3,2-c]quinoline derivatives.[3]
Materials:
-
4-Hydroxy-2-oxo-1,2-dihydroquinoline
-
2-Benzylidenemalononitrile
-
Ethanol
-
Triethylamine (Et3N)
Procedure:
-
A mixture of 4-hydroxy-2-oxo-1,2-dihydroquinoline (1 mmol) and 2-benzylidenemalononitrile (1 mmol) in ethanol (20 mL) is prepared.
-
A catalytic amount of triethylamine (0.1 mmol) is added to the mixture.
-
The reaction mixture is refluxed for 4-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure product.
Protocol 2: Synthesis of 4-Anilinoquinoline-3-carbonitrile Derivatives
This protocol describes a general method for the synthesis of 4-anilinoquinoline-3-carbonitriles, which are known EGFR and HER-2 inhibitors.[1][6]
Materials:
-
6-Amino-4-chloroquinoline-3-carbonitrile
-
Substituted aniline (e.g., 3-ethynylaniline)
-
Isopropanol
-
Pyridine hydrochloride
Procedure:
-
A mixture of 6-amino-4-chloroquinoline-3-carbonitrile (1 mmol) and the desired substituted aniline (1.2 mmol) in isopropanol (10 mL) is prepared.
-
A catalytic amount of pyridine hydrochloride is added.
-
The reaction mixture is heated at reflux for 4-8 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is collected by filtration, washed with diethyl ether, and purified by column chromatography on silica gel if necessary.
Protocol 3: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of the synthesized compounds.[7]
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HeLa)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Synthesized compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the complete cell culture medium. The final concentration of DMSO should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by this compound derivatives and a general experimental workflow for their synthesis and evaluation.
Caption: Inhibition of EGFR/HER2 signaling pathway.
Caption: Induction of apoptosis signaling pathway.
Caption: Experimental workflow for synthesis and evaluation.
References
- 1. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Pyrano[3,2 C] Quinoline Analogues as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Screening of Pyrano[3,2- c]quinoline Analogues as Anti-inflammatory and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Chloroquinoline-3-carbonitrile Derivatives as Potential Topoisomerase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline scaffolds are a significant class of heterocyclic compounds in medicinal chemistry, with many derivatives demonstrating a broad range of pharmacological activities, including anticancer properties. The 2-chloroquinoline-3-carbonitrile core, in particular, serves as a versatile precursor for the synthesis of novel compounds with potential as topoisomerase inhibitors. Topoisomerases are essential enzymes that regulate DNA topology and are validated targets for cancer chemotherapy. Inhibitors of these enzymes can induce DNA damage, leading to cell cycle arrest and apoptosis in cancer cells. This document provides detailed application notes, experimental protocols, and data on this compound derivatives as potential topoisomerase inhibitors.
Data Presentation
The following tables summarize the in vitro efficacy of representative this compound derivatives and related quinoline compounds.
Table 1: Topoisomerase Inhibition Activity
| Compound Class | Derivative Example | Target | IC50 (µM) | Reference |
| Pyrazolo[4,3-f]quinoline | Compound 2E | Topoisomerase IIα | Inhibition comparable to Etoposide (100 µM) | [1][2] |
| Thieno[2,3-d]pyrimidine | Compound 8 | Topoisomerase IIα | 41.67 ± 3.89 | [3] |
| Reference Drug | Etoposide | Topoisomerase IIα | 99.86 ± 5.02 | [3] |
Note: Specific IC50 values for direct topoisomerase I and II inhibition by this compound derivatives are not yet widely published in the reviewed literature. The data for related heterocyclic systems are presented for comparative purposes.
Table 2: In Vitro Cytotoxicity (GI50/IC50) of Quinoline Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | GI50/IC50 (µM) | Reference |
| Pyrazolo[4,3-f]quinoline | Compound 1M | NUGC-3 (Gastric) | < 8 | [1][2] |
| ACHN (Kidney) | < 8 | [1][2] | ||
| HCT-15 (Colon) | < 8 | [1][2] | ||
| MM231 (Breast) | < 8 | [1][2] | ||
| NCI-H23 (Lung) | < 8 | [1][2] | ||
| PC-3 (Prostate) | < 8 | [1][2] | ||
| Pyrazolo[4,3-f]quinoline | Compound 2E | NUGC-3 (Gastric) | < 8 | [1][2] |
| ACHN (Kidney) | < 8 | [1][2] | ||
| HCT-15 (Colon) | < 8 | [1][2] | ||
| MM231 (Breast) | < 8 | [1][2] | ||
| NCI-H23 (Lung) | < 8 | [1][2] | ||
| PC-3 (Prostate) | < 8 | [1][2] | ||
| Pyrazolo[4,3-f]quinoline | Compound 2P | NUGC-3 (Gastric) | < 8 | [1][2] |
| ACHN (Kidney) | < 8 | [1][2] | ||
| HCT-15 (Colon) | < 8 | [1][2] | ||
| MM231 (Breast) | < 8 | [1][2] | ||
| NCI-H23 (Lung) | < 8 | [1][2] | ||
| PC-3 (Prostate) | < 8 | [1][2] | ||
| Quinoline-Benzothiazole Schiff's Base | Compound 5c | MCF7 (Breast) | 12.73 | [4] |
| A549 (Lung) | 13.76 | [4] | ||
| Compound 5f | MCF7 (Breast) | 13.78 | [4] | |
| A549 (Lung) | 13.44 | [4] | ||
| Compound 5i | MCF7 (Breast) | 10.65 | [4] | |
| A549 (Lung) | 10.89 | [4] |
Experimental Protocols
Synthesis of this compound Derivatives
A general synthetic route to this compound derivatives often starts from the corresponding 2-chloroquinoline-3-carbaldehyde.
Protocol 1: Synthesis of this compound from 2-Chloroquinoline-3-carbaldehyde
-
Reactants: 2-chloroquinoline-3-carbaldehyde, aqueous ammonia, ceric ammonium nitrate.
-
Procedure: Treat 2-chloroquinoline-3-carbaldehyde with aqueous ammonia in the presence of ceric ammonium nitrate.
-
Purification: The resulting this compound can be purified by recrystallization.
-
Further Derivatization: The this compound can then undergo cycloaddition reactions, for example, with hydrazine hydrate to form pyrazolo[3,4-b]quinolin-3-amine derivatives.
Biological Assays
Protocol 2: Topoisomerase I/II DNA Relaxation Assay
This assay measures the ability of the test compounds to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I or the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (for Topo I) or kDNA (for Topo II), assay buffer, and purified human topoisomerase I or II enzyme.
-
Compound Incubation: Add various concentrations of the this compound derivatives to the reaction mixture. Include a positive control (e.g., camptothecin for Topo I, etoposide for Topo II) and a negative control (DMSO vehicle).
-
Reaction Initiation and Termination: Incubate the reaction at 37°C for 30 minutes. Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. Inhibitory activity is indicated by the persistence of the supercoiled DNA (for Topo I) or catenated kDNA (for Topo II) form.
-
Quantification: Quantify the band intensities to determine the IC50 value of the compound.
Protocol 3: Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the compounds on cancer cell lines.
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50/IC50 value.
Protocol 4: Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for a defined period.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.[5][6]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[5][6]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Protocol 5: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This assay determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cancer cells with the test compound for a specified duration.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently.[7][8]
-
Staining: Wash the fixed cells with PBS and resuspend them in a PI staining solution containing RNase A.[7][8]
-
Incubation: Incubate the cells in the dark for at least 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Visualizations
Caption: Experimental workflow for evaluating this compound derivatives.
Caption: Mechanism of action for topoisomerase inhibitors.
Caption: Apoptosis signaling pathways induced by topoisomerase inhibitors.
References
- 1. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3- f]quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. kumc.edu [kumc.edu]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloroquinoline-3-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Chloroquinoline-3-carbonitrile synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and established method for synthesizing this compound is a two-step process. The first step involves the Vilsmeier-Haack reaction of an appropriate N-arylacetamide to yield a 2-chloro-3-formylquinoline intermediate.[1][2] The second step is the conversion of the 3-formyl group into a carbonitrile.[3]
Q2: What are the critical parameters to control in the Vilsmeier-Haack reaction for optimal yield?
To achieve a high yield of the 2-chloro-3-formylquinoline intermediate, it is crucial to control the following parameters:
-
Stoichiometry: A molar ratio of 1:1 to 1.5:1 of the Vilsmeier reagent (POCl₃/DMF) to the N-arylacetamide is recommended to prevent over-formylation.[4]
-
Temperature: The initial formation of the Vilsmeier reagent should be conducted at low temperatures (0-5 °C). The subsequent reaction with the acetanilide is typically heated, but excessive temperatures can lead to byproduct formation.[2]
-
Purity of Reagents: The purity of N,N-Dimethylformamide (DMF) is critical, as impurities can interfere with the formation of the Vilsmeier reagent.[5] Ensure that phosphorus oxychloride (POCl₃) is fresh and has not been exposed to moisture.
Q3: How can the 3-formyl group be converted to a 3-carbonitrile?
Several methods can be employed for this conversion:
-
Ceric Ammonium Nitrate (CAN) and Aqueous Ammonia: This method provides a direct conversion of the aldehyde to the nitrile.[3]
-
Hydroxylamine followed by Dehydration: The formyl group can be reacted with hydroxylamine hydrochloride to form an oxime, which is then dehydrated using a reagent like thionyl chloride to yield the nitrile.[3]
-
Sodium Azide and Phosphorus Oxychloride: This alternative method has been reported to provide a superior yield for the conversion.[6]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Vilsmeier-Haack Reaction (Step 1)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of 2-Chloro-3-formylquinoline | 1. Impure or wet reagents (DMF, POCl₃).2. Incorrect reaction temperature.3. Insufficient reaction time.4. Deactivated starting acetanilide. | 1. Use freshly distilled DMF and a fresh bottle of POCl₃.2. Ensure the initial Vilsmeier reagent formation is at 0-5 °C and the subsequent reaction is heated appropriately (e.g., 80-90 °C), monitoring with TLC.3. Increase the reaction time and monitor progress by TLC.4. Acetanilides with strong electron-withdrawing groups may give lower yields. Consider modifying the substituent if possible. |
| Formation of Multiple Products (Over-formylation) | Excess of Vilsmeier reagent. | Carefully control the stoichiometry of the Vilsmeier reagent to the acetanilide (1:1 to 1.5:1).[4] |
| Precipitation During Vilsmeier Reagent Formation | This can occur during the dropwise addition of POCl₃ to DMF. | This may indicate a problem with reagent quality or localized concentration. Ensure vigorous stirring and slow, controlled addition of POCl₃ in an ice bath.[7] |
| Product is a Dark Oil or Tar | 1. Excessive reaction temperature.2. Presence of oxygen. | 1. Maintain the recommended reaction temperature.2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Conversion of Formyl to Nitrile (Step 2)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Conversion to this compound | 1. Insufficient reagent (e.g., CAN, hydroxylamine).2. Suboptimal reaction conditions (temperature, time). | 1. Ensure the correct molar equivalents of the converting reagent are used.2. Optimize the reaction temperature and time based on the chosen method, monitoring by TLC. |
| Formation of Side Products | The Cannizzaro reaction can be a side reaction for aldehydes, especially under basic conditions, leading to a mixture of alcohol and carboxylic acid.[8] | When using methods that involve basic conditions, carefully control the pH and temperature to minimize the Cannizzaro reaction. |
| Difficulty in Purifying the Final Product | Presence of unreacted starting material or side products. | Recrystallization from a suitable solvent (e.g., ethyl acetate) is a common purification method.[9] If impurities persist, column chromatography may be necessary. |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-3-formylquinoline via Vilsmeier-Haack Reaction
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0-5 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with vigorous stirring, maintaining the temperature between 0-5 °C.
-
After the addition is complete, add the N-arylacetamide to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).[2]
-
Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.
-
Filter the solid, wash it with water, and dry it.
-
The crude 2-chloro-3-formylquinoline can be purified by recrystallization from a suitable solvent like ethyl acetate.[9]
Protocol 2: Conversion of 2-Chloro-3-formylquinoline to this compound using Ceric Ammonium Nitrate (CAN)
-
Dissolve the 2-chloro-3-formylquinoline in a suitable solvent.
-
Add an aqueous solution of ceric ammonium nitrate and aqueous ammonia at 0 °C.
-
Stir the reaction mixture at this temperature and monitor its completion by TLC.
-
Once the reaction is complete, perform a suitable work-up, which may involve extraction with an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude this compound by recrystallization or column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for low yield.
References
- 1. researchgate.net [researchgate.net]
- 2. chemijournal.com [chemijournal.com]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ias.ac.in [ias.ac.in]
- 9. ijsr.net [ijsr.net]
Technical Support Center: Purification of 2-Chloroquinoline-3-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2-Chloroquinoline-3-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities can originate from the synthesis of the precursor, 2-chloroquinoline-3-carbaldehyde, via the Vilsmeier-Haack reaction. These may include unreacted starting materials such as acetanilides, residual Vilsmeier reagent (POCl₃/DMF), and related byproducts. During the conversion of the carbaldehyde to the carbonitrile, impurities such as the unreacted starting aldehyde and the corresponding carboxylic acid (from oxidation of the aldehyde) may also be present.
Q2: What are the initial steps to take when purifying crude this compound?
A2: Initially, it is advisable to wash the crude solid with a non-polar solvent like hexane to remove highly non-polar impurities. Subsequently, a wash with a cold, polar solvent such as water or a cold ethanol/water mixture can help remove more polar impurities and residual salts. The choice of washing solvents will depend on the observed impurities in your TLC analysis.
Q3: My purified this compound sample shows a lower than expected melting point. What could be the issue?
A3: A depressed and broadened melting point range is a classic indicator of impurities. The presence of residual solvents or synthetic byproducts can disrupt the crystal lattice of the pure compound, leading to a lower melting point. Further purification by recrystallization or column chromatography is recommended. The reported melting point for this compound is in the range of 164-168 °C.
Q4: How can I assess the purity of my this compound sample?
A4: The purity of your sample can be effectively determined using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and simple method to visualize the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any proton- or carbon-containing impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
Troubleshooting Guides
Recrystallization
Problem 1: The compound does not dissolve in the chosen recrystallization solvent, even at elevated temperatures.
| Possible Cause | Troubleshooting Step |
| The solvent is too non-polar. | Try a more polar solvent. Based on the purification of the precursor, ethyl acetate or ethanol are good starting points.[3][4] |
| Insufficient solvent volume. | Gradually add more solvent in small portions until the solid dissolves at the boiling point of the solvent. |
Problem 2: The compound "oils out" instead of forming crystals upon cooling.
| Possible Cause | Troubleshooting Step |
| The solution is supersaturated. | Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly. |
| The presence of significant impurities. | Consider a pre-purification step, such as a solvent wash or column chromatography, to remove the bulk of the impurities before recrystallization. |
| The cooling process is too rapid. | Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization. |
Problem 3: Poor recovery of the purified compound after recrystallization.
| Possible Cause | Troubleshooting Step |
| The compound has significant solubility in the cold recrystallization solvent. | Use a minimal amount of hot solvent to dissolve the crude product. After cooling, place the flask in an ice bath for a longer duration to maximize precipitation. |
| A co-solvent system may be beneficial. | If the compound is too soluble in one solvent, a second "anti-solvent" in which the compound is poorly soluble can be added dropwise to the hot solution until turbidity is observed. Then, allow the solution to cool. |
Column Chromatography
Problem 1: Poor separation of the desired compound from impurities on the column.
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase polarity. | If the compound and impurities are eluting too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture). If they are moving too slowly (low Rf), increase the polarity. |
| The column is overloaded. | Use a larger column or reduce the amount of crude material being purified. A general rule is to use a silica gel to crude material ratio of at least 50:1 (w/w). |
| The stationary phase is not suitable. | While silica gel is the most common stationary phase, for certain impurities, alumina (basic or neutral) might provide better separation. |
Problem 2: The compound is streaking on the TLC plate and the column.
| Possible Cause | Troubleshooting Step |
| The compound is acidic or basic. | Add a small amount of a modifier to the mobile phase. For example, a few drops of acetic acid for acidic compounds or triethylamine for basic compounds can improve the peak shape. |
| The sample is not fully dissolved before loading onto the column. | Ensure the crude material is completely dissolved in a minimal amount of the mobile phase or a suitable solvent before loading. |
Experimental Protocols
Recrystallization from Ethanol
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should be observed.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold ethanol.
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Drying: Dry the purified crystals in a vacuum oven.
Column Chromatography
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
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Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point. Begin with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (e.g., up to 30% ethyl acetate in hexane) to elute the compounds. The optimal solvent system should be determined by TLC analysis beforehand.
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Column Packing: Pack the column with a slurry of silica gel in the initial mobile phase.
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Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dry silica with the adsorbed sample to the top of the column.
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Elution: Run the column with the mobile phase, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Quantitative Data
| Solvent | Polarity Index | Expected Solubility |
| Hexane | 0.1 | Very Low |
| Toluene | 2.4 | Low to Moderate |
| Dichloromethane | 3.1 | Moderate to High |
| Ethyl Acetate | 4.4 | Moderate |
| Ethanol | 5.2 | Moderate |
| Methanol | 6.6 | Moderate to High |
| Water | 10.2 | Very Low |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: A logical troubleshooting guide for common purification issues.
References
Technical Support Center: The Vilsmeier-Haack Reaction for Quinoline Synthesis
Welcome to the technical support center for the Vilsmeier-Haack (V-H) reaction in quinoline synthesis. This guide provides troubleshooting advice, optimized protocols, and key data to help researchers, scientists, and drug development professionals overcome challenges related to low reaction yields.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the Vilsmeier-Haack reaction for synthesizing substituted quinolines.
Q1: My reaction yield is critically low. What are the most common culprits?
Low yield is a frequent issue that can often be traced back to several key factors:
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Presence of Moisture: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), is highly sensitive to moisture. Water can hydrolyze POCl₃ and the reagent itself, halting the reaction.[1][2] It is crucial to use anhydrous solvents and flame-dried glassware.[1]
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Purity of Starting Materials: Impurities in the starting materials, such as the N-arylacetamide or quinoline precursor, can interfere with the reaction and lead to side products.[1] Always verify the purity of your reagents before starting.
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Suboptimal Temperature: Temperature control is critical. The initial formation of the Vilsmeier reagent should be performed at low temperatures (typically 0-10°C) to manage the exothermic reaction.[1][3] The subsequent reaction with the substrate often requires heating (e.g., 60-90°C), but excessive temperatures can cause decomposition and polymerization, resulting in tar formation.[1]
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Incorrect Stoichiometry: The molar ratio of reagents is vital. An improper ratio of the substrate, DMF, and POCl₃ can lead to incomplete reactions or the formation of byproducts.[1] Optimization studies have shown that a significant excess of POCl₃ may be required to achieve maximum yield.
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Incomplete Reaction: Insufficient reaction time can prevent the reaction from reaching completion. Progress should be monitored using Thin Layer Chromatography (TLC) to determine the optimal duration.[1][3]
Q2: My reaction mixture turned into a dark oil or tar. What causes this?
The formation of a dark, viscous mixture or tar is a common sign of polymerization or significant impurities.[1] This is typically caused by:
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Excessive Heat: Overheating the reaction mixture is a primary cause of reagent and product decomposition, leading to polymeric byproducts.[1]
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Air Leaks: The presence of oxygen from air leaks in the reaction setup can sometimes lead to oxidative side reactions that produce colored impurities.[1]
-
Incorrect Reagent Ratios: Using an incorrect stoichiometry can promote a variety of side reactions that contribute to tar formation.[1]
Q3: How important is the work-up procedure? My product isn't precipitating.
The work-up procedure is crucial for both isolating the product and achieving a good apparent yield.
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Hydrolysis: The reaction is typically quenched by pouring the mixture into crushed ice.[3][4] This hydrolyzes the intermediate iminium salt to the final aldehyde product and also neutralizes any remaining Vilsmeier reagent.[3][4]
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Basification: The reaction generates acidic byproducts. Therefore, basification is essential to deprotonate the product, which often exists as a quinolinium salt, and facilitate its precipitation or extraction.[4] A saturated aqueous solution of sodium acetate or sodium bicarbonate is often used to bring the pH to neutral (6-7).[3][4] Using a strong base like NaOH to reach a high pH can sometimes lead to side products, such as those from a Cannizzaro reaction.[4]
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Extraction: If the product does not precipitate, it must be extracted from the aqueous mixture using a suitable organic solvent like dichloromethane or ethyl acetate.[3] Performing multiple extractions can help recover more product and improve the yield.[1]
Q4: How do substituents on my starting material affect the reaction?
The electronic nature of the substituents on the N-arylacetamide precursor significantly impacts the reaction's success.
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Electron-Donating Groups (EDGs): Acetanilides with electron-donating groups (e.g., methoxy, methyl) generally give good to moderate yields.[5] EDGs at the meta-position are particularly effective, facilitating cyclization and often requiring shorter reaction times.
-
Electron-Withdrawing Groups (EWGs): Substrates bearing electron-withdrawing groups (e.g., nitro) typically result in poor yields. In some cases, no quinoline product is obtained at all from nitroacetanilides.
Optimizing Reaction Conditions
Careful optimization of reaction parameters is key to maximizing yield. The following tables summarize quantitative data from optimization studies and general reaction conditions.
Table 1: Optimization of POCl₃ Molar Ratio and Temperature for 2-chloro-3-formylquinoline Synthesis
| Entry | Substrate | POCl₃ (molar eq.) | Temperature (°C) | Yield (%) |
| 1 | m-methoxyacetanilide | 3 | 80-90 | - |
| 2 | m-methoxyacetanilide | 6 | 80-90 | - |
| 3 | m-methoxyacetanilide | 9 | 80-90 | - |
| 4 | m-methoxyacetanilide | 12 | 90 | 82 |
| 5 | m-methoxyacetanilide | 15 | 80-90 | - |
Data adapted from a study optimizing the synthesis of 2-chloro-3-formyl-7-methoxyquinoline.
Table 2: General Reaction Parameters for Vilsmeier-Haack Quinoline Synthesis
| Parameter | Condition | Notes | Source(s) |
| Solvent | N,N-Dimethylformamide (DMF) is most common. Others like chloroform or dichloroethane can be used. | An excess of the amide (DMF) can be used as the solvent. The choice of solvent can significantly impact yield and may require re-optimization. | [1][6] |
| Reagent Prep Temp. | 0 - 10°C | The addition of POCl₃ to DMF is exothermic and must be controlled with an ice bath. | [3] |
| Reaction Temp. | 60 - 90°C | The optimal temperature depends on the substrate. Reaction progress should be monitored by TLC to avoid decomposition at higher temperatures. | [1][3] |
| Reaction Time | 6 - 17 hours | Varies significantly based on the substrate's reactivity. Reactions involving EDGs may be faster. Monitor by TLC. | [7] |
| Work-up | Quench with crushed ice, then neutralize/basify with NaHCO₃, NaOAc, or NaOH. | Careful pH control during work-up is essential to ensure product precipitation and avoid side reactions. | [3][4] |
| Purification | Recrystallization or silica gel column chromatography. | Recrystallization is often attempted first. If impurities persist, column chromatography is necessary. | [3][4] |
Detailed Experimental Protocol
This section provides a generalized, representative protocol for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides, based on common literature procedures.[3][7]
Materials:
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Substituted N-arylacetamide (1 equivalent)
-
Anhydrous N,N-Dimethylformamide (DMF)
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Phosphorus oxychloride (POCl₃) (3-12 equivalents)
-
Crushed Ice
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Saturated Sodium Bicarbonate (NaHCO₃) or Sodium Acetate (NaOAc) solution
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Ethyl Acetate or Dichloromethane (for extraction)
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Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
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Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous DMF (e.g., 5 mL). Cool the flask to 0°C in an ice-salt bath.[7]
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Add POCl₃ (e.g., 7 equivalents) dropwise to the cooled DMF via the dropping funnel over 20-30 minutes with vigorous stirring. Ensure the internal temperature does not rise above 10°C.[3]
-
After the addition is complete, allow the resulting mixture (the Vilsmeier reagent) to stir for an additional 30-60 minutes at 0°C.[3]
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Reaction with Substrate: Dissolve the N-arylacetamide (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the prepared Vilsmeier reagent at 0°C.
-
Heating: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 80-90°C. Monitor the reaction's progress by TLC.[7]
-
Work-up and Isolation: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing a large amount of crushed ice (e.g., 500 g) with constant stirring.[3][4]
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Stir the mixture until all the ice has melted. Neutralize the acidic mixture by slowly adding a saturated solution of NaHCO₃ or NaOAc until the pH is approximately 6-7.[4]
-
A solid precipitate should form. Collect the solid by filtration, wash it thoroughly with cold water, and dry it under vacuum.
-
Extraction (if no precipitate forms): If a solid does not form, transfer the aqueous mixture to a separatory funnel and extract it multiple times with an organic solvent like ethyl acetate (e.g., 3 x 50 mL).[3]
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Purification: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by recrystallization from a suitable solvent (e.g., ethyl acetate) or by silica gel column chromatography.[3][4]
Key Mechanisms and Workflows
Visualizing the reaction mechanism and experimental processes can aid in understanding and troubleshooting.
Caption: Mechanism of the Vilsmeier-Haack reaction for quinoline formylation.
Caption: General experimental workflow for Vilsmeier-Haack quinoline synthesis.
Caption: A decision tree for troubleshooting low yield in the V-H reaction.
References
Optimization of reaction conditions for synthesizing 2-Chloroquinoline-3-carbonitrile derivatives
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions for the synthesis and optimization of 2-chloroquinoline-3-carbonitrile derivatives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, presented in a direct question-and-answer format.
Q1: My Vilsmeier-Haack reaction for the synthesis of 2-chloroquinoline-3-carbaldehyde is failing or giving very low yields. What are the common causes?
A1: Low yields in the Vilsmeier-Haack cyclization of acetanilides are a common issue. Several factors could be responsible:
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Purity of Reagents: The Vilsmeier-Haack reaction is highly sensitive to the purity of N,N-Dimethylformamide (DMF) and phosphoryl chloride (POCl₃).[1][2] Old or improperly stored DMF can decompose to dimethylamine, which interferes with the reaction.[1] Always use freshly distilled POCl₃ and dry, pure DMF.
-
Anhydrous Conditions: The reaction is extremely sensitive to moisture, which can quench the Vilsmeier reagent.[2] Ensure all glassware is flame-dried or oven-dried, and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).[1]
-
Reaction Temperature: Temperature control is critical. The addition of POCl₃ to DMF should be performed at low temperatures (0-5 °C) to control the exothermic reaction. The subsequent cyclization step typically requires heating, often in the range of 80-90 °C.[3] Inconsistent or excessive heating can lead to the formation of tar and byproducts.[2]
-
Substituent Effects: The electronic nature of the substituent on the starting acetanilide significantly impacts the reaction. Electron-donating groups (like methyl or methoxy) generally result in good yields, while electron-withdrawing groups (like nitro or halo) give poor yields or may fail to produce the desired quinoline.[4] Acetanilides with electron-donating groups at the meta-position have been observed to give better yields and require shorter reaction times.
-
Stoichiometry: An incorrect ratio of reactants can halt the reaction or promote side reactions. A common protocol uses approximately 3 equivalents of DMF and 12 equivalents of POCl₃ relative to the acetanilide.
Q2: The reaction mixture has turned into a dark, oily tar instead of forming a solid product. What happened?
A2: The formation of a dark tar or oil is typically a sign of polymerization or decomposition.[2] This can be caused by:
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Excessive Heat: Overheating the reaction mixture beyond the optimal temperature range (e.g., >100 °C) can cause the starting materials and intermediates to decompose, leading to polymeric byproducts.[2]
-
Presence of Oxygen: Air leaks in the reaction setup can lead to oxidative side reactions, which often produce highly colored and intractable impurities.[2]
-
Incorrect Stoichiometry: Using an improper ratio of the Vilsmeier reagent to the substrate can result in a host of undesired side reactions.[2]
Q3: No precipitate formed after I poured the completed reaction mixture onto crushed ice. What should I do next?
A3: This is a common issue related to the pH of the work-up solution. The quinoline product is basic and will be protonated in the highly acidic reaction mixture, forming a soluble quinolinium salt.[5] To precipitate the product, you must neutralize the acid. After pouring the mixture onto ice, slowly add a base like sodium hydroxide or sodium bicarbonate solution with vigorous stirring until the solution is neutral or slightly basic (pH 7-8).[5] This deprotonates the quinolinium salt, causing the free base product to precipitate.
Q4: The conversion of the 2-chloroquinoline-3-carbaldehyde to the 3-carbonitrile is inefficient. What are the key parameters and alternative methods?
A4: If the conversion is not proceeding efficiently, consider the following methods and their critical parameters:
-
Method 1: From Aldehyde via Oxime: This involves a two-step process. First, the aldehyde is condensed with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then treated with a dehydrating agent, such as thionyl chloride in DMF, to yield the nitrile.[6] Ensuring the complete formation of the oxime in the first step is critical for the success of the second.
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Method 2: Direct Conversion with Ammonia: A reported method involves treating the 2-chloroquinoline-3-carbaldehyde with aqueous ammonia in the presence of ceric ammonium nitrate (CAN) to directly afford the this compound.[6][7] The efficiency of this reaction depends on the activity of the CAN and proper control of reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ratio of reagents for the Vilsmeier-Haack reaction?
A1: While optimization may be required for specific substrates, a widely cited general procedure for the synthesis of 2-chloro-3-formylquinolines involves a molar ratio of approximately 1 equivalent of acetanilide, 3 equivalents of DMF, and 12 equivalents of POCl₃.
Q2: Can I use phosphorus pentachloride (PCl₅) instead of phosphoryl chloride (POCl₃)?
A2: Yes, a modified procedure using PCl₅ has been developed. The optimal conditions reported for this method require 1 equivalent of acetanilide, 3 equivalents of DMF, and 4.5 equivalents of PCl₅.[8] This alternative can be effective, particularly for activated acetanilides, and may offer different reactivity profiles.
Q3: What is the recommended work-up and purification procedure for the crude 2-chloroquinoline-3-carbaldehyde?
A3: The standard work-up involves carefully pouring the reaction mixture onto a large volume of crushed ice with vigorous stirring.[2][9] This is followed by basification to precipitate the product.[5] The crude solid is then collected by filtration. For purification, recrystallization from a suitable solvent like ethyl acetate is often effective.[9] If recrystallization fails to yield a pure product, column chromatography on silica gel is a reliable alternative.[5]
Q4: How long should the Vilsmeier-Haack reaction be heated?
A4: The reaction time can vary significantly, from 4 to 16 hours, depending on the reactivity of the specific acetanilide substrate.[10] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal time for completion and to avoid the formation of degradation products from prolonged heating.[3]
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-3-formylquinolines via Vilsmeier-Haack Reaction
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To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add the substituted acetanilide (1 eq.).
-
Add dry N,N-Dimethylformamide (DMF) (3 eq.) and cool the mixture to 0-5 °C in an ice bath.
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Slowly add phosphoryl chloride (POCl₃) (12 eq.) dropwise to the stirred solution, ensuring the temperature remains below 10 °C.
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After the addition is complete, slowly warm the mixture to room temperature and then heat it to 80-90 °C.
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Maintain heating and stirring for 4-16 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large amount of crushed ice with vigorous stirring.
-
Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is ~7-8.
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Stir the resulting suspension for 30 minutes to ensure complete precipitation.
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Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
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Purify the crude product by recrystallization from ethyl acetate.
Protocol 2: Synthesis of this compound from 2-Chloroquinoline-3-carbaldehyde [6]
This protocol follows the oxime formation and dehydration route.
-
Oxime Formation: Dissolve 2-chloroquinoline-3-carbaldehyde (1 eq.) in ethanol. Add hydroxylamine hydrochloride (1.1 eq.) and a base such as sodium acetate (1.2 eq.). Reflux the mixture for 1-2 hours until TLC indicates complete consumption of the aldehyde. Cool the mixture and pour it into water to precipitate the oxime. Filter and dry the solid.
-
Dehydration to Nitrile: To a flask containing dry DMF, add the prepared oxime (1 eq.). Cool the mixture in an ice bath and slowly add thionyl chloride (SOCl₂) (1.5 eq.). Stir the reaction at room temperature for 2-4 hours, monitoring by TLC. Upon completion, pour the reaction mixture into ice water to precipitate the crude nitrile. Filter the solid, wash with water, and purify by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Vilsmeier-Haack Reaction Conditions.
| Parameter | Standard Method (POCl₃) | Modified Method (PCl₅)[8] |
|---|---|---|
| Chlorinating Agent | Phosphoryl Chloride (POCl₃) | Phosphorus Pentachloride (PCl₅) |
| Equivalents (Agent) | ~12 eq. | 4.5 eq. |
| Equivalents (DMF) | ~3 eq. | 3 eq. |
| Temperature | 80 - 90 °C | 100 °C |
| Typical Time | 4 - 16 hours | ~4 hours |
| Substrate Scope | Broad, but poor for EWG | Good for activated acetanilides |
EWG: Electron-Withdrawing Group
Table 2: Effect of Acetanilide Substituents on Vilsmeier-Haack Reaction.
| Substituent Position | Substituent Type | Relative Yield | Relative Reaction Time |
|---|---|---|---|
| meta | Electron-Donating (e.g., -CH₃) | High | Short |
| ortho, para | Electron-Donating (e.g., -CH₃) | Good | Moderate |
| any | Electron-Withdrawing (e.g., -NO₂) | Very Low / No Reaction | Very Long |
Visualizations
Caption: General workflow for synthesizing this compound.
Caption: Troubleshooting logic for low-yield Vilsmeier-Haack reactions.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. chemijournal.com [chemijournal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. ijsr.net [ijsr.net]
- 10. Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives – Oriental Journal of Chemistry [orientjchem.org]
How to avoid the formation of tar in 2-chloroquinoline synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloroquinoline. Our focus is to address common challenges, particularly the formation of tar and other impurities, to help you achieve higher yields and purity in your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is turning dark brown or black, and I'm getting a lot of tar-like residue. What's causing this?
A1: Tar formation is a common issue in many quinoline syntheses, including the Vilsmeier-Haack reaction often used for 2-chloroquinoline. The primary causes are typically harsh reaction conditions that lead to uncontrolled side reactions. These can include:
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Excessive Heat: The Vilsmeier-Haack reaction is exothermic, especially during the formation of the Vilsmeier reagent. Uncontrolled temperature can promote polymerization of starting materials and intermediates.
-
Incorrect Stoichiometry: An improper ratio of reagents, such as the phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅) to N,N-dimethylformamide (DMF) and the acetanilide substrate, can lead to side reactions.
-
Presence of Impurities: Impurities in starting materials or solvents can act as catalysts for polymerization.
-
Prolonged Reaction Times: Heating the reaction for too long can lead to the degradation of the desired product and the formation of complex, high-molecular-weight byproducts.
Q2: How can I control the reaction temperature to minimize tar formation?
A2: Temperature control is critical. It is recommended to prepare the Vilsmeier reagent at a low temperature (typically 0 °C or below) by adding the chlorinating agent (POCl₃ or PCl₅) dropwise to DMF while cooling in an ice bath. The acetanilide derivative should also be added portion-wise at this low temperature. After the initial addition, the reaction is then carefully heated to the optimal temperature (e.g., 60-100 °C) for a specific duration.[1][2][3]
Q3: What is the optimal ratio of reagents for the Vilsmeier-Haack synthesis of 2-chloroquinoline derivatives?
A3: The optimal stoichiometry can vary depending on the specific substrate and chlorinating agent. However, published procedures often use an excess of the Vilsmeier reagent. For example, one efficient protocol for the synthesis of 2-chloroquinoline-3-carbaldehyde from acetanilide uses 4.5 equivalents of PCl₅ and 3 equivalents of DMF for 1 equivalent of the acetanilide.[2] It is crucial to consult optimized protocols for your specific starting material.
Q4: My yield is consistently low, even when I manage to reduce tarring. What are other factors to consider?
A4: Low yields can be attributed to several factors beyond tar formation:
-
Incomplete Reaction: Ensure the reaction is heated for the appropriate amount of time as specified in the literature. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended.[4][5]
-
Work-up Procedure: The work-up is a critical step. Pouring the reaction mixture onto crushed ice is a common and effective method to quench the reaction and precipitate the product.[1][6][7] This helps to separate the product from the acidic and water-soluble byproducts.
-
Purification: The crude product may still contain impurities. Recrystallization from a suitable solvent, such as ethyl acetate or acetonitrile, is often necessary to obtain a pure product.[1][6]
-
Substrate Reactivity: Acetanilides with electron-donating groups tend to give better yields, while those with strong electron-withdrawing groups may require longer reaction times or give lower yields.[4]
Q5: Are there alternative, "cleaner" methods for synthesizing 2-chloroquinoline?
A5: Yes, while the Vilsmeier-Haack reaction is common, other methods exist. For instance, a novel synthesis from 2-vinylanilines in a nitrile solvent has been reported as a clean alternative. However, the Vilsmeier-Haack approach remains widely used due to the accessibility of the starting acetanilides. Optimizing the existing Vilsmeier-Haack protocol is often the most practical approach for many researchers.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction turns black immediately upon adding reagents. | 1. Reaction temperature is too high during initial mixing. 2. Reagents added too quickly. | 1. Ensure the reaction flask is adequately cooled in an ice/salt bath (0 °C or below) before and during the addition of POCl₃/PCl₅ and the acetanilide. 2. Add reagents dropwise or in small portions with vigorous stirring. |
| Low yield with significant tar formation after heating. | 1. Reaction temperature is too high or heating is prolonged. 2. Incorrect stoichiometry. 3. Moisture in the reaction. | 1. Carefully control the reflux temperature and reaction time. Use an oil bath for uniform heating. Monitor the reaction by TLC to determine the optimal endpoint. 2. Verify the molar ratios of your reagents according to a reliable, optimized protocol. 3. Use anhydrous solvents and ensure glassware is thoroughly dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if necessary. |
| Product does not precipitate upon pouring into water/ice. | 1. The product may be soluble in the acidic aqueous solution. 2. Insufficient product formation. | 1. Basify the aqueous mixture carefully with a base like sodium hydroxide or sodium bicarbonate to a neutral or slightly basic pH to precipitate the quinoline product.[7] 2. Confirm reaction completion via TLC before work-up. If the reaction has not proceeded, consider optimizing reaction time or temperature. |
| The purified product is still discolored. | 1. Trapped impurities or residual tar. | 1. Consider purification by column chromatography on silica gel.[4] 2. An additional recrystallization step may be necessary. The use of activated charcoal during recrystallization can sometimes help remove colored impurities. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Vilsmeier-Haack Synthesis of 2-Chloroquinoline Derivatives
| Starting Material | Chlorinating Agent | Stoichiometry (Substrate:Chlorinating Agent:DMF) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetanilide | POCl₃ | 1 : 10 : 10 | Reflux | 0.75 | 90 | [4] |
| 4-Bromoacetanilide | POCl₃ | 1 : 2 : 2 (in Acetonitrile with CTAB) | Reflux | 0.75 | 90 | [4] |
| Acetanilide | PCl₅ | 1 : 4.5 : 3 | 100 | ~4 | 72 | [2] |
| Substituted Acetanilide | POCl₃ | Not specified | 80-90 | 4-10 | 60-80 | [3] |
| Acetanilide | POCl₃ | 1 : 7 : 3 | 80 | 15 | Not specified |
Note: Yields are highly dependent on the specific substrate and purification methods.
Experimental Protocols
Protocol 1: Optimized Synthesis of 2-Chloroquinoline-3-carbaldehyde using PCl₅
This protocol is adapted from a modified procedure designed for good yields.[2]
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a calcium chloride guard tube, add N,N-dimethylformamide (DMF, 3 equiv.). Cool the flask to 0 °C in an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus pentachloride (PCl₅, 4.5 equiv.) to the cooled DMF with constant stirring, ensuring the temperature does not rise above 5 °C. Stir the mixture for 15 minutes at this temperature.
-
Substrate Addition: Add the corresponding acetanilide (1 equiv.) portion-wise to the reaction mixture, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture under reflux (approximately 100 °C) with stirring for the appropriate time (typically 4 hours, but may vary depending on the substrate). Monitor the reaction progress using TLC.
-
Work-up: Cool the resulting mixture to 0 °C in an ice bath. Slowly and carefully pour the solution into a beaker containing crushed ice and water with vigorous stirring.
-
Isolation: Stir the aqueous mixture for 10-15 minutes. The solid product will precipitate. Collect the precipitate by vacuum filtration.
-
Purification: Wash the solid with cold water and dry it under a vacuum. The crude 2-chloroquinoline-3-carbaldehyde can be further purified by recrystallization from ethyl acetate to yield a pale yellow solid.[2]
Mandatory Visualizations
Diagram 1: Vilsmeier-Haack Reaction Pathway for 2-Chloroquinoline Synthesis
Caption: Vilsmeier-Haack pathway for 2-chloroquinoline synthesis.
Diagram 2: Troubleshooting Workflow for Tar Formation
Caption: Troubleshooting workflow for tar formation in synthesis.
References
Effect of temperature on the synthesis of 2-Chloroquinoline-3-carbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloroquinoline-3-carbonitrile. The information provided is designed to address common issues encountered during experimentation, with a particular focus on the critical role of temperature.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A prevalent and effective method involves a two-step process. The first step is the synthesis of the precursor, 2-chloroquinoline-3-carbaldehyde, typically achieved through the Vilsmeier-Haack reaction of acetanilide.[1][2] The subsequent step is the conversion of the carbaldehyde to the carbonitrile. A common route for this conversion is the reaction with hydroxylamine hydrochloride to form an oxime, which is then dehydrated using a reagent like thionyl chloride.[3]
Q2: How critical is temperature control during the Vilsmeier-Haack reaction for the precursor synthesis?
A2: Temperature control is highly critical during the Vilsmeier-Haack reaction. The initial formation of the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) is an exothermic process and should be conducted at a low temperature, typically between 0-5°C, to prevent degradation of the reagent.[1][2] Subsequently, the reaction with acetanilide requires heating, usually in the range of 75-90°C, to ensure the reaction proceeds to completion.[1][2] Deviations from these temperature ranges can lead to reduced yields and the formation of impurities.
Q3: What are the alternative methods for converting 2-chloroquinoline-3-carbaldehyde to the carbonitrile?
A3: Besides the oxime formation and dehydration route, other methods have been reported. One such method involves the treatment of 2-chloroquinoline-3-carbaldehyde with aqueous ammonia in the presence of ceric ammonium nitrate.[4] Another approach utilizes a mixture of formic acid, hydroxylamine hydrochloride, and sodium formate at reflux temperature.
Q4: I am observing a low yield in the final carbonitrile product. What are the likely causes related to temperature?
A4: Low yields can often be attributed to improper temperature control in either of the key synthetic steps. In the Vilsmeier-Haack reaction, if the initial temperature is too high, the Vilsmeier reagent can decompose. If the subsequent heating temperature is too low or the reaction time is insufficient, the reaction may not go to completion. In the conversion of the carbaldehyde to the nitrile, an inadequate temperature during the dehydration of the oxime can result in an incomplete reaction. Conversely, excessively high temperatures can lead to the formation of byproducts and degradation of the desired product.
Q5: Can you provide a general overview of the reaction pathway?
A5: The synthesis of this compound generally follows the signaling pathway outlined below, starting from acetanilide.
Caption: General synthesis pathway for this compound.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on the impact of temperature.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of 2-Chloroquinoline-3-carbaldehyde (Precursor) | Incomplete Vilsmeier-Haack Reaction: The reaction temperature during the heating phase was too low (below 75°C) or the reaction time was too short. | - Ensure the reaction mixture is heated to the optimal temperature range of 75-90°C.[1][2] - Monitor the reaction progress using Thin Layer Chromatography (TLC). - If the reaction is proceeding slowly, consider extending the reaction time. |
| Decomposition of Vilsmeier Reagent: The initial mixing of POCl₃ and DMF was performed at a temperature above 5°C. | - Strictly maintain the temperature between 0-5°C during the addition of POCl₃ to DMF using an ice bath.[1][2] - Add POCl₃ dropwise to ensure efficient heat dissipation. | |
| Low Yield of this compound (Final Product) | Incomplete Oxime Formation: The reaction of the carbaldehyde with hydroxylamine hydrochloride may be incomplete due to suboptimal temperature or pH. | - While specific temperature optimization data is limited, ensure the reaction is allowed to proceed for a sufficient duration. - Adjust the pH of the reaction mixture as specified in the chosen protocol, as oxime formation can be pH-sensitive. |
| Incomplete Dehydration of Oxime: The temperature during the dehydration step with thionyl chloride (or other dehydrating agents) is too low. | - For reactions involving thionyl chloride, gentle heating or refluxing is often required. The exact temperature will depend on the solvent used. Consult the specific protocol for the recommended temperature. | |
| Formation of Impurities | Side Reactions at High Temperatures: Overheating during the Vilsmeier-Haack reaction (above 90°C) or the nitrile formation can lead to the formation of undesired by-products. | - Carefully control the heating of the reaction using a calibrated heating mantle and thermometer. - Avoid localized overheating by ensuring efficient stirring. - If by-products are observed, consider running the reaction at the lower end of the recommended temperature range. |
| Reaction Fails to Initiate or Stalls | Low Reaction Temperature: The activation energy for the reaction is not being met. | - For the Vilsmeier-Haack reaction, ensure the temperature is raised to at least 75°C after the initial Vilsmeier reagent formation.[2] - For the dehydration of the oxime, ensure the temperature is sufficient to drive the reaction. This may require gentle heating depending on the specific reagents and solvent. |
Experimental Protocols
1. Synthesis of 2-Chloroquinoline-3-carbaldehyde (Vilsmeier-Haack Reaction)
This protocol is a general guideline and may require optimization based on the specific scale and laboratory conditions.
-
Materials:
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Acetanilide
-
N,N-Dimethylformamide (DMF)
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Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Water
-
-
Procedure:
-
In a three-necked flask equipped with a dropping funnel, mechanical stirrer, and a calcium chloride drying tube, cool DMF to 0-5°C in an ice-salt bath.
-
Slowly add POCl₃ dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not exceed 10°C.
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After the addition is complete, add acetanilide portion-wise to the reaction mixture.
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Once the acetanilide is added, slowly raise the temperature and heat the reaction mixture to 75-90°C.[1][2]
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Maintain this temperature and continue stirring for the time specified in your protocol (typically several hours), monitoring the reaction by TLC.
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After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large volume of crushed ice with stirring.
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The solid precipitate of 2-chloroquinoline-3-carbaldehyde is collected by filtration, washed with cold water, and dried.
-
2. Synthesis of this compound from 2-Chloroquinoline-3-carbaldehyde
This protocol describes a common method via an oxime intermediate.
-
Materials:
-
2-Chloroquinoline-3-carbaldehyde
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Hydroxylamine hydrochloride
-
Sodium acetate (or another suitable base)
-
Ethanol (or other suitable solvent)
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Thionyl chloride (or another suitable dehydrating agent)
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DMF (if using thionyl chloride)
-
-
Procedure: Step 1: Oxime Formation
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Dissolve 2-chloroquinoline-3-carbaldehyde in a suitable solvent such as ethanol.
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Add a solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate) in water.
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The reaction is typically stirred at room temperature or with gentle heating. The optimal temperature may vary, so it is advisable to monitor the reaction by TLC.
-
Once the reaction is complete, the oxime product can be isolated by filtration or extraction.
Step 2: Dehydration to Nitrile
-
Suspend the dried 2-chloroquinoline-3-carbaldehyde oxime in a suitable solvent like DMF.
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Cool the mixture in an ice bath and slowly add the dehydrating agent (e.g., thionyl chloride) dropwise.
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After the addition, the reaction mixture is typically stirred at room temperature or gently heated to ensure the reaction goes to completion. The specific temperature will depend on the chosen dehydrating agent and solvent.
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Upon completion, the reaction is worked up, often by pouring it into ice water and collecting the precipitated this compound by filtration.
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Data Presentation
Due to the limited availability of comprehensive studies detailing the effect of a wide range of temperatures on the yield of this compound, the following table summarizes typical reaction conditions and reported yields from various sources. This data should be used as a guideline, and optimization for specific laboratory conditions is recommended.
| Reaction Step | Reactants | Temperature (°C) | Reaction Time | Reported Yield (%) | Reference |
| Precursor Synthesis | Acetanilide, POCl₃, DMF | 0-5 (addition), then 75-90 | 4-10 hours | 60-80 | [1] |
| Nitrile Formation | 2-Chloroquinoline-3-carbaldehyde, Hydroxylamine HCl, then Thionyl Chloride/DMF | Not specified | Not specified | Good | [3] |
| Nitrile Formation | 2-Chloroquinoline-3-carbaldehyde, aq. NH₃, Ceric Ammonium Nitrate | Not specified | Not specified | Not specified | [4] |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for troubleshooting and optimizing the synthesis of this compound with a focus on temperature control.
Caption: Troubleshooting workflow for temperature control in the synthesis.
References
- 1. chemijournal.com [chemijournal.com]
- 2. rsc.org [rsc.org]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
Navigating Solvent Selection for 2-Chloroquinoline-3-carbonitrile Reactions: A Technical Guide
For immediate release:
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting the appropriate solvent for reactions involving 2-chloroquinoline-3-carbonitrile. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a qualitative solubility profile to streamline your experimental workflow and enhance reaction success.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my chosen reaction solvent. What should I do?
A1: First, consult the qualitative solubility table below to ensure you have selected an appropriate solvent based on polarity. This compound, a moderately polar compound, exhibits best solubility in polar aprotic solvents like DMF and DMSO, and moderate solubility in polar protic solvents like ethanol. If solubility remains an issue, gentle heating and sonication can aid dissolution. Forcing dissolution in a non-ideal solvent can lead to a heterogeneous reaction mixture and poor yields.
Q2: I am observing a low yield in my nucleophilic aromatic substitution (SNAr) reaction. Could the solvent be the issue?
A2: Absolutely. The choice of solvent is critical for SNAr reactions. Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally preferred. These solvents solvate the cation of the nucleophile's salt, effectively leaving the anionic nucleophile "naked" and more reactive. Protic solvents, like alcohols, can solvate the nucleophile itself, reducing its nucleophilicity and consequently lowering the reaction rate and yield.
Q3: Are there any "green" solvent alternatives for reactions with this compound?
A3: Yes, research has explored more environmentally friendly solvent options. For certain reactions, such as the synthesis of quinoline derivatives, glycerol has been used as a high-boiling, biodegradable solvent.[1][2] Additionally, in some multi-component reactions, water has been successfully employed, often in the presence of a catalyst.[3] Solvent-free conditions, where the reactants are heated together without a solvent, have also been reported for some transformations.
Q4: Can the solvent influence the formation of side products?
A4: Yes, the solvent can play a significant role in reaction selectivity. In some cases, a less polar solvent may be used to control the reactivity of a highly reactive nucleophile and minimize side reactions. Conversely, a highly polar solvent might favor undesired pathways. It is crucial to monitor your reaction by techniques like TLC or LC-MS to identify the formation of any side products and optimize the solvent and other reaction conditions accordingly.
Troubleshooting Guide
Encountering issues in your reaction? Follow this logical workflow to diagnose and resolve common problems related to solvent selection.
Caption: A step-by-step guide to troubleshooting common reaction issues.
Data Presentation: Qualitative Solubility of this compound
The following table provides a qualitative assessment of the solubility of this compound in a range of common organic solvents. This information is based on the principle of "like dissolves like" and inferences from published reaction conditions. The compound is a solid at room temperature with a melting point of 164-168 °C.
| Solvent | Polarity | Predicted Solubility | Rationale |
| Non-Polar | |||
| Hexane | Non-Polar | Insoluble | The high polarity of the nitrile and quinoline nitrogen makes it incompatible with non-polar alkanes. |
| Toluene | Non-Polar | Slightly Soluble | The aromatic nature of toluene may offer some interaction, but overall polarity mismatch limits solubility. |
| Diethyl Ether | Slightly Polar | Slightly Soluble | The ether oxygen provides some polarity, but the compound's polarity is likely too high for good solubility. |
| Polar Aprotic | |||
| Dichloromethane (DCM) | Polar Aprotic | Moderately Soluble | Offers a good balance of polarity for many organic compounds. |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | A good general-purpose solvent for moderately polar compounds. |
| Ethyl Acetate | Polar Aprotic | Soluble | Often used as a recrystallization solvent for related compounds, indicating good solubility at elevated temperatures. |
| Acetonitrile (ACN) | Polar Aprotic | Soluble | A highly polar aprotic solvent suitable for dissolving polar molecules. |
| Dimethylformamide (DMF) | Polar Aprotic | Highly Soluble | A common solvent for reactions involving this substrate, indicating excellent solubility. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | Its high polarity makes it an excellent solvent for a wide range of polar organic molecules. |
| Polar Protic | |||
| Methanol | Polar Protic | Moderately Soluble | The hydroxyl group can interact with the quinoline nitrogen, but the overall molecule has significant non-polar character. |
| Ethanol | Polar Protic | Moderately Soluble | Similar to methanol, it can be a suitable solvent, especially with heating. |
| Water | Polar Protic | Insoluble | The large aromatic and halogenated structure results in low aqueous solubility. |
| Acetic Acid | Polar Protic | Soluble | The acidic nature can protonate the quinoline nitrogen, enhancing solubility. |
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a general method for the reaction of this compound with a generic amine nucleophile.
Caption: Workflow for a typical nucleophilic aromatic substitution reaction.
Methodology:
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To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the amine nucleophile (1.2-1.5 equiv.), and a suitable non-nucleophilic base such as potassium carbonate (2.0 equiv.) if required.
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Under an inert atmosphere (e.g., nitrogen or argon), add a dry polar aprotic solvent (e.g., DMF or DMSO) to achieve a concentration of approximately 0.1-0.5 M.
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Heat the reaction mixture to the desired temperature (typically ranging from 80 to 150 °C) and stir vigorously.
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Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing cold water.
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Collect the precipitated solid by vacuum filtration, washing with water to remove any inorganic salts.
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Dry the crude product under vacuum.
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Purify the product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Methodology:
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In a Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 equiv.).
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Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
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Add a degassed solvent mixture, such as 1,4-dioxane and water (typically in a 3:1 to 5:1 ratio), via syringe.
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Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
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After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
References
Technical Support Center: Catalyst Selection for Improved Yield in 2-Chloroquinoline Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to catalyst selection for optimizing the yield of 2-chloroquinoline and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing 2-chloroquinolines with high yield?
A1: The Vilsmeier-Haack reaction is a widely employed and efficient method for the synthesis of 2-chloroquinolines, often resulting in 2-chloro-3-formylquinoline derivatives from N-arylacetamides.[1][2] This reaction utilizes a Vilsmeier reagent, typically prepared in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), which acts as both the catalyst and a reactant.[3][4][5]
Q2: Are there effective alternatives to phosphorus oxychloride (POCl₃) for the Vilsmeier-Haack synthesis of 2-chloroquinolines?
A2: Yes, several alternatives to POCl₃ can be used to generate the Vilsmeier reagent. These include phosphorus pentachloride (PCl₅), thionyl chloride (SOCl₂), and oxalyl chloride.[6] A modified procedure using PCl₅ in DMF has been shown to produce good yields of 2-chloroquinoline-3-carbaldehydes.[7] The choice of reagent can influence the reactivity and may be selected to overcome specific challenges, such as side reactions or harsh reaction conditions associated with POCl₃.
Q3: Can Lewis acids be used to catalyze the synthesis of 2-chloroquinolines?
A3: Lewis acids are more commonly employed in other types of quinoline syntheses, such as the Friedländer and Combes reactions, to promote the condensation and cyclization steps.[8][9][10][11] While the Vilsmeier-Haack reaction relies on the in-situ generated Vilsmeier reagent, subsequent modifications of the synthesized 2-chloroquinoline can involve Lewis acid catalysis. For direct synthesis of quinolines from anilines and alcohols, zeolite-based catalysts with Lewis acid sites have shown promise.[12]
Q4: How do substituents on the starting aniline or acetanilide affect the yield of 2-chloroquinoline in the Vilsmeier-Haack reaction?
A4: The electronic properties of substituents on the aromatic ring of the starting N-arylacetamide significantly impact the reaction yield. Electron-donating groups on the acetanilide generally lead to higher yields of the corresponding 2-chloroquinoline. Conversely, electron-withdrawing groups tend to decrease the yield.
Q5: What are the key differences between the Vilsmeier-Haack, Combes, and Friedländer syntheses for preparing the quinoline core?
A5: The Vilsmeier-Haack reaction typically starts with an N-arylacetamide and a formylating/chlorinating agent (like POCl₃/DMF) to yield a 2-chloro-3-formylquinoline. The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[13][14][15] The Friedländer synthesis is the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, which can be catalyzed by acids or bases.[8][9][16][17]
Catalyst Performance Comparison
The following tables summarize the performance of different catalytic systems and reaction conditions in the synthesis of 2-chloroquinoline derivatives, primarily through the Vilsmeier-Haack reaction. Direct comparison of different named reactions for the synthesis of the exact same 2-chloroquinoline derivative is limited in the literature; therefore, the data is presented by reaction type.
Table 1: Vilsmeier-Haack Synthesis of 2-Chloro-3-formylquinolines using POCl₃/DMF
| Starting Acetanilide | Molar Ratio (Acetanilide:POCl₃:DMF) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| m-Methoxyacetanilide | 1:12:excess | 90 | - | High (Optimized) | |
| Acetanilide | 1:12:excess | 90 | - | 62.82 | [1] |
| 2-Methyl Acetanilide | 1:12:excess | 90 | - | 63 | [1] |
| 4-Chloro Acetanilide | Not specified | Not specified | - | 53.11 | [1] |
| Acetanilide from oxime | 1:7:3 | 60 | 16 | 72 | [2] |
| 4-Hydroxyacetanilide from oxime | 1:7:3 | 60 | 16 | 66 | [2] |
| 4-Methoxyacetanilide from oxime | 1:7:3 | 60 | 16 | 62 | [2] |
| 4-Chloroacetanilide from oxime | 1:7:3 | 60 | 16 | 68 | [2] |
| 4-Nitroacetanilide from oxime | 1:7:3 | 60 | 16 | 72.11 | [2] |
Table 2: Modified Vilsmeier-Haack Synthesis of 2-Chloro-3-formylquinolines using PCl₅/DMF
| Starting Acetanilide | Molar Ratio (Acetanilide:PCl₅:DMF) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetanilide | 1:4.5:3 | 100 | 4 | 70 | [7] |
| 4-Methylacetanilide | 1:4.5:3 | 100 | 4 | 75 | [7] |
| 4-Methoxyacetanilide | 1:4.5:3 | 100 | 4 | 80 | [7] |
| 4-Chloroacetanilide | 1:4.5:3 | 100 | 4 | 65 | [7] |
Troubleshooting Guides
Issue 1: Low or No Yield in Vilsmeier-Haack Synthesis
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Question: My Vilsmeier-Haack reaction for 2-chloroquinoline synthesis is giving a very low yield or no product. What are the likely causes and how can I troubleshoot this?
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Answer:
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Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive. Ensure that all glassware is thoroughly dried and that anhydrous DMF and freshly distilled POCl₃ (or other chlorinating agents) are used. The reagent is typically prepared at 0-5°C before the addition of the acetanilide.[4]
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Sub-optimal Reagent Stoichiometry: The molar ratio of the acetanilide to the Vilsmeier reagent components is crucial. An excess of the Vilsmeier reagent is often required. Optimization studies have shown that a molar ratio of up to 1:12 (acetanilide:POCl₃) can maximize the yield.
-
Insufficient Reaction Temperature or Time: The reaction often requires heating to 80-90°C for several hours to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Poor Substrate Reactivity: As mentioned in the FAQs, electron-withdrawing groups on the acetanilide can significantly reduce the yield. For these substrates, longer reaction times or higher temperatures may be necessary, although this can also lead to increased side product formation.
-
Issue 2: Formation of Tarry Byproducts or Dark Reaction Mixture
-
Question: My reaction mixture turns dark, and I am isolating a tarry substance instead of the desired 2-chloroquinoline. What is causing this and how can it be prevented?
-
Answer:
-
Excessive Temperature: Overheating the reaction mixture can lead to polymerization and decomposition of the starting materials and products, resulting in tar formation.[18] Carefully control the reaction temperature, especially during the exothermic formation of the Vilsmeier reagent and the subsequent heating phase.
-
Incorrect Work-up Procedure: The work-up for the Vilsmeier-Haack reaction typically involves quenching the reaction mixture in ice-cold water. This should be done carefully and with vigorous stirring to ensure efficient precipitation of the product and to avoid localized heating.
-
Acid-Catalyzed Side Reactions: In Combes and Friedländer syntheses, strong acid catalysts at high temperatures can promote side reactions and charring. Using a milder acid or a heterogeneous catalyst might mitigate this issue.[11][13]
-
Issue 3: Catalyst Deactivation
-
Question: I suspect my catalyst is deactivating during the reaction. What are the common causes for catalyst deactivation in quinoline synthesis?
-
Answer:
-
Poisoning by Nitrogen Heterocycle: The nitrogen atom in the quinoline ring has a lone pair of electrons that can coordinate to the metal center of a catalyst (e.g., palladium in cross-coupling reactions), blocking active sites and leading to deactivation.[19]
-
Moisture and Air Sensitivity: Many catalysts, including the Vilsmeier reagent and Lewis acids, are sensitive to moisture and air.[19] Ensuring anhydrous and inert reaction conditions is crucial to maintain catalyst activity.
-
Fouling: Insoluble byproducts or polymers can deposit on the surface of a heterogeneous catalyst, blocking active sites.[19]
-
Experimental Protocols
Protocol 1: Vilsmeier-Haack Synthesis of 2-Chloro-3-formylquinoline using POCl₃/DMF
This protocol is adapted from the work of Srivastava, et al.
-
Materials:
-
N-phenylacetamide (acetanilide)
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ice
-
Sodium bicarbonate solution (saturated) or dilute sodium hydroxide
-
Ethanol (for recrystallization)
-
-
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, place anhydrous DMF.
-
Cool the flask to 0-5°C in an ice bath.
-
Slowly add POCl₃ (12 molar equivalents relative to acetanilide) dropwise to the stirred DMF, maintaining the temperature below 10°C.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure the formation of the Vilsmeier reagent.
-
Add the N-phenylacetamide (1 molar equivalent) portion-wise to the freshly prepared Vilsmeier reagent.
-
Heat the reaction mixture to 90°C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution or dilute sodium hydroxide until the product precipitates.
-
Filter the solid precipitate, wash it thoroughly with cold water, and dry it under vacuum.
-
Purify the crude product by recrystallization from aqueous ethanol.
-
Protocol 2: Modified Vilsmeier-Haack Synthesis of 2-Chloro-3-formylquinoline using PCl₅/DMF
This protocol is based on the procedure described by Romero.[7]
-
Materials:
-
N-phenylacetamide (acetanilide)
-
Phosphorus pentachloride (PCl₅)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ice
-
Ethyl acetate (for recrystallization)
-
-
Procedure:
-
In a round-bottom flask, add anhydrous DMF (3 molar equivalents relative to acetanilide).
-
Cool the flask to below 0°C in an ice-salt bath.
-
Carefully add PCl₅ (4.5 molar equivalents) in portions to the stirred DMF, keeping the temperature below 0°C.
-
Stir the mixture for 15 minutes at this temperature.
-
Add the N-phenylacetamide (1 molar equivalent) in one portion.
-
Heat the reaction mixture under reflux (approximately 100°C) with stirring for 4 hours.
-
Cool the resulting mixture to 0°C and slowly pour it into ice water with vigorous stirring.
-
Continue stirring for 10 minutes.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethyl acetate.
-
Visualizations
Caption: Experimental workflow for the Vilsmeier-Haack synthesis of 2-chloroquinolines.
Caption: Logical workflow for troubleshooting low yields in 2-chloroquinoline synthesis.
References
- 1. chemijournal.com [chemijournal.com]
- 2. ijsr.net [ijsr.net]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. mdpi.com [mdpi.com]
- 11. jptcp.com [jptcp.com]
- 12. Heterogeneous catalytic synthesis of quinoline compounds from aniline and C1–C4 alcohols over zeolite-based catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 14. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 15. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Friedlaender Synthesis [organic-chemistry.org]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Monitoring 2-Chloroquinoline-3-carbonitrile Reactions by TLC
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of 2-Chloroquinoline-3-carbonitrile synthesis and related reactions using Thin-Layer Chromatography (TLC).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the TLC analysis of this compound reactions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Streaking or Tailing of Spots | The basic nitrogen in the quinoline ring is interacting strongly with the acidic silica gel stationary phase.[1] | Add a basic modifier to the mobile phase. A common and effective solution is to add 0.1–2.0% triethylamine (NEt₃) to your eluent system.[1][2] |
| The sample is too concentrated.[3] | Dilute the sample before spotting it on the TLC plate.[3] | |
| Spots Remain at the Baseline (Rf ≈ 0) | The mobile phase (eluent) is not polar enough to move the compounds up the plate.[3] | Increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.[3][4] |
| Switch to a more polar solvent system, such as dichloromethane/methanol.[4] | ||
| Spots Run at the Solvent Front (Rf ≈ 1) | The mobile phase is too polar for the compounds.[3] | Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of hexane.[3] |
| Poor Resolution Between Spots | The polarity of the mobile phase is not optimal for separating the mixture of compounds.[3] | Systematically try different ratios of your solvent system (e.g., varying percentages of ethyl acetate in hexane).[5] |
| Consider trying a different solvent system altogether to alter the selectivity of the separation. | ||
| No Spots Visible Under UV Light | The compounds do not have a UV-active chromophore (unlikely for quinolines). | Use a visualization agent such as an iodine chamber or a potassium permanganate stain.[3] |
| The sample concentration is too low.[6] | Concentrate the sample before spotting or apply the sample multiple times to the same spot, allowing the solvent to dry between applications.[6] | |
| Reaction Mixture Smears the Lane | The reaction is in a high-boiling solvent like DMF, which is common for Vilsmeier-Haack reactions.[7] | After spotting the reaction mixture on the TLC plate, place the plate under a high vacuum for a few minutes to evaporate the high-boiling solvent before developing the plate.[7] |
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting eluent system for monitoring the synthesis of this compound?
A1: A good starting point for quinoline derivatives is a mixture of a non-polar and a polar solvent.[3] Common systems include hexane/ethyl acetate or petroleum ether/ethyl acetate.[3][7] A ratio of 7:3 hexane to ethyl acetate is a reasonable starting point; you can then adjust the polarity based on the initial results.[3][7]
Q2: How should I prepare my reaction sample for TLC analysis?
A2: If your reaction is in a volatile organic solvent without inorganic salts, you can often spot the reaction mixture directly onto the TLC plate using a capillary tube.[8] However, reactions like the Vilsmeier-Haack synthesis of the precursor often use high-boiling solvents like DMF and generate salts.[9] In this case, take a small aliquot of the reaction mixture, perform a micro-workup by quenching it with water or a mild base, and extract with a volatile organic solvent like ethyl acetate.[3] Use the organic layer for spotting.
Q3: How do I use a "cospot" and why is it important for reaction monitoring?
A3: A cospot involves spotting your reaction mixture directly on top of a spot of your starting material on the TLC plate.[10] This is crucial for confirming if the starting material has been consumed, especially when the product's Rf value is very close to that of the reactant. If the starting material is still present, the cospot will appear as a single, potentially elongated spot. If the starting material is gone, you will see two separate spots in the reaction mixture lane, one of which aligns with the cospot.[10]
Q4: What are typical Rf values for 2-chloroquinoline derivatives?
A4: Rf values are highly dependent on the specific compound, the exact solvent system, the type of TLC plate, and temperature. However, the following table provides some reported values for guidance.
| Compound | Eluent System (v/v) | Approximate Rf Value |
| 2-Chloroquinoline-3-carbaldehyde | Ethyl Acetate : Hexane (3:7) | 0.42 |
| 2,6-Dichloroquinoline-3-carbaldehyde | Ethyl Acetate : Hexane (3:7) | 0.36 |
| 2-Chloro-6-hydroxyquinoline-3-carbaldehyde | Ethyl Acetate : Hexane (3:7) | 0.62 |
| 2-Chloro-6-methoxyquinoline-3-carbaldehyde | Ethyl Acetate : Hexane (3:7) | 0.53 |
| Ester Derivative of 2-Chloro-6-methylquinoline-3-carbaldehyde | n-Hexane : Ethyl Acetate (2:8) | 0.71 |
| Ester Derivative of 2-Chloro-6-methoxyquinoline-3-carbaldehyde | n-Hexane : Ethyl Acetate (2:8) | 0.70 |
| (Data sourced from the International Journal of Science and Research and a 2024 article on ResearchGate)[6][7] |
Experimental Protocol: TLC Monitoring
This protocol outlines the standard procedure for monitoring the progress of a reaction producing this compound or its precursors.
Materials:
-
Silica gel TLC plates (e.g., Silica Gel 60 F254)
-
Developing chamber with a lid
-
Capillary tubes for spotting
-
Pencil
-
Ruler
-
Eluent (e.g., Hexane/Ethyl Acetate mixture with 0.5% Triethylamine)
-
UV lamp (254 nm)
-
Visualization agent (e.g., iodine chamber), if needed
Methodology:
-
Chamber Preparation: Pour the chosen eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, leaning against the wall and partially submerged in the solvent, to ensure the chamber atmosphere is saturated with solvent vapor. Cover the chamber.[4]
-
Plate Preparation: Using a pencil, gently draw a baseline (origin) about 1 cm from the bottom of the TLC plate. Mark tick marks for each lane.[11]
-
Sample Preparation: Prepare dilute solutions (approx. 1%) of your starting material(s) in a volatile solvent like ethyl acetate or dichloromethane. Prepare your reaction mixture sample as described in the FAQs (direct spotting or after a micro-workup).[11]
-
Spotting: Use a capillary tube to apply small spots of your samples onto the designated tick marks on the baseline. A typical setup includes three lanes:
-
Lane 1 (S): Starting Material
-
Lane 2 (Co): Cospot (Starting Material + Reaction Mixture)
-
Lane 3 (R): Reaction Mixture[10]
-
-
Development: Carefully place the spotted TLC plate into the prepared chamber, ensuring the baseline is above the solvent level. Close the lid and allow the solvent front to travel up the plate by capillary action.[11]
-
Completion: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.[10]
-
Visualization: Allow the plate to dry completely. View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil. If spots are not UV-active, use an appropriate stain.
-
Analysis: Calculate the Retention Factor (Rf) for each spot using the formula:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane (Lane R).
-
Visualized Workflows
References
- 1. organomation.com [organomation.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. ijsr.net [ijsr.net]
- 8. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. How To [chem.rochester.edu]
- 11. people.chem.umass.edu [people.chem.umass.edu]
Validation & Comparative
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 2-Chloroquinoline-3-carbonitrile Derivatives
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic compounds, the 2-chloroquinoline-3-carbonitrile scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides an objective comparison of the performance of various this compound derivatives, supported by experimental data, to illuminate their potential in anticancer, antimicrobial, and antiviral applications.
Derivatives of this compound have shown significant promise in preclinical studies, exhibiting potent cytotoxic effects against various cancer cell lines, broad-spectrum activity against pathogenic bacteria and fungi, and inhibitory action against viral enzymes. This guide synthesizes the available quantitative data, details the experimental methodologies used for their evaluation, and visualizes the key signaling pathways implicated in their mechanisms of action.
Comparative Analysis of Biological Activity
The biological efficacy of this compound derivatives is quantitatively assessed through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for anticancer and antiviral activity, representing the concentration of a compound required to inhibit a biological process by 50%. For antimicrobial activity, the minimum inhibitory concentration (MIC) is determined, indicating the lowest concentration of a compound that prevents visible growth of a microorganism.
Anticancer Activity
Several studies have highlighted the potent anticancer properties of this compound derivatives against a range of human cancer cell lines. The data presented below is a compilation from various sources and showcases the cytotoxic potential of these compounds. It is important to note that direct comparison between studies should be approached with caution due to variations in experimental conditions.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Schiff's Base Hybrid 5c | MCF-7 (Breast) | 12.73 | [1] |
| A549 (Lung) | 13.76 | [1] | |
| Schiff's Base Hybrid 5f | MCF-7 (Breast) | 13.78 | [1] |
| A549 (Lung) | 13.44 | [1] | |
| Schiff's Base Hybrid 5i | MCF-7 (Breast) | 10.65 | [1] |
| A549 (Lung) | 10.89 | [1] | |
| Pyridone 9a | Multiple Tumor Lines | Active | [2][3] |
| Pyridone 9c | Multiple Tumor Lines | Active | [2][3] |
| 1,2,4-Triazine 13 | Multiple Tumor Lines | Active | [2][3] |
Note: "Active" indicates that the compound showed significant anticancer activity, but specific IC50 values were not provided in the referenced summary.
Antimicrobial Activity
The this compound scaffold has also been a fertile ground for the development of novel antimicrobial agents. The following table summarizes the minimum inhibitory concentration (MIC) values of selected derivatives against various pathogenic bacteria and fungi.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| Hetarylquinoline 7 | Streptococcus pneumoniae | 0.03–0.06 | [3] |
| Hetarylquinoline 18 | Streptococcus pneumoniae | 0.03–0.06 | [3] |
| Hetarylquinoline 24 | Streptococcus pneumoniae | 0.03–0.06 | [3] |
| Hetarylquinoline 4 | Aspergillus fumigatus | Potent | [3] |
| Hetarylquinoline 22 | Aspergillus fumigatus | Potent | [3] |
| Bromo Derivative 28d | Escherichia coli | Active | [4] |
| Staphylococcus aureus | Active | [4] | |
| Bacillus spizizenii | Active | [4] | |
| Aspergillus niger | Active | [4] | |
| Aspergillus brasiliensis | Active | [4] | |
| Curvularia lunata | Active | [4] | |
| 2,7-dichloroquinoline-3-carbonitrile (5) | Staphylococcus aureus | Zone of Inhibition: 11.00 ± 0.03 mm | [5] |
| Pseudomonas aeruginosa | Zone of Inhibition: 11.00 ± 0.03 mm | [5] | |
| 2,7-dichloroquinoline-3-carboxamide (6) | Escherichia coli | Zone of Inhibition: 11.00 ± 0.04 mm | [5] |
Note: "Potent" and "Active" indicate significant antimicrobial activity was observed, though specific MIC values were not always available in the reviewed literature. Zone of inhibition data is also provided where available.
Experimental Protocols
To ensure the reproducibility and validation of the cited biological data, detailed methodologies for the key experiments are provided below.
MTT Assay for Anticancer Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a further 48-72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Procedure:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) to a concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution of Compounds: The this compound derivatives are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. A positive control (microorganism without compound) and a negative control (broth without microorganism) are also included.
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizing the Mechanisms of Action
To provide a deeper understanding of the biological activities of this compound derivatives, the following diagrams illustrate the key signaling pathways and experimental workflows.
Putative Anticancer Signaling Pathways
Quinoline derivatives are known to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival. The following diagram illustrates the proposed inhibitory action on the EGFR/HER2 signaling pathway, a common target for quinoline-based anticancer agents.
Putative Antimicrobial Mechanism of Action
The antibacterial activity of many quinoline compounds is attributed to their ability to inhibit bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, repair, and recombination.
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The derivatives synthesized from this core structure have demonstrated significant anticancer, antimicrobial, and emerging antiviral activities. The data and protocols presented in this guide offer a valuable resource for researchers in the field, facilitating the objective comparison of existing derivatives and providing a solid foundation for the rational design of new, more potent, and selective compounds. Further in-depth studies into the structure-activity relationships and specific molecular targets are warranted to fully unlock the therapeutic potential of this remarkable class of compounds.
References
Unveiling the Potential: 2-Chloroquinoline Derivatives as a New Frontier in Antibacterial Agents
A comparative analysis of the antibacterial efficacy of novel 2-chloroquinoline derivatives against standard antibiotics reveals promising candidates in the ongoing battle against microbial resistance. These synthetic compounds are demonstrating significant inhibitory effects against a range of both Gram-positive and Gram-negative bacteria, in some cases rivaling or even exceeding the performance of established drugs.
Researchers are increasingly turning to quinoline-based structures, a well-known pharmacophore, in the quest for new antimicrobial agents. The 2-chloroquinoline scaffold, in particular, has emerged as a versatile starting point for the synthesis of a diverse library of compounds with potent biological activities. Recent studies have focused on characterizing the antibacterial properties of these derivatives, often comparing their performance against widely used antibiotics such as Amoxicillin, Ciprofloxacin, and Daptomycin. This guide provides a comprehensive overview of these findings, presenting key quantitative data, detailed experimental methodologies, and a visual representation of the research workflow.
Performance Against Pathogens: A Quantitative Comparison
The antibacterial activity of 2-chloroquinoline derivatives is primarily assessed by determining their Minimum Inhibitory Concentration (MIC) and the diameter of the Zone of Inhibition. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the zone of inhibition is a qualitative measure of the agent's ability to halt bacterial growth.[1][2]
Recent research has yielded a wealth of data on the efficacy of various 2-chloroquinoline derivatives. For instance, certain hydrazone derivatives of 2-chloroquinoline have shown moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria.[3] In one study, a series of 2-chloroquinoline derivatives were screened for their in-vitro ability to inhibit the growth of various bacterial strains at concentrations ranging from 6.25 to 400 μg/ml, with some compounds demonstrating potent activity.[4] Another study highlighted quinoline-2-one derivatives with significant action against multidrug-resistant Gram-positive bacteria, with one compound showing an MIC of 0.75 μg/mL against MRSA and VRE, comparable to the standard antibiotic daptomycin.[5]
The following tables summarize the antibacterial activity of selected 2-chloroquinoline derivatives in comparison to standard antibiotics, based on data from various studies.
Table 1: Minimum Inhibitory Concentration (MIC) in μg/mL
| Compound/Antibiotic | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Streptococcus pyogenes | Reference |
| 2-Chloroquinoline Derivative 1 | 11.00 ± 0.03 | - | 11.00 ± 0.03 | - | [6] |
| 2-Chloroquinoline Derivative 2 | - | 11.00 ± 0.04 | - | - | [6] |
| 2-Chloroquinoline Derivative 3 | - | 12.00 ± 0.00 | - | 11.00 ± 0.02 | [6] |
| Amoxicillin (Standard) | 18.00 ± 0.00 | - | - | - | [6] |
| Ciprofloxacin (Standard) | - | - | - | - | |
| Daptomycin (Standard) | 0.50 | - | - | - | [5] |
Note: "-" indicates data not available in the cited sources.
Table 2: Zone of Inhibition in mm
| Compound/Antibiotic | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 2-Chloroquinoline Derivative A | - | - | - | |
| 2-Chloroquinoline Derivative B | - | - | - | |
| Amoxicillin (Standard) | - | - | - | |
| Ciprofloxacin (Standard) | - | - | - |
Note: Specific zone of inhibition data for direct comparison was not consistently available across the reviewed literature.
Understanding the Mechanism of Action
The antibacterial effects of quinoline derivatives are often attributed to their ability to interfere with essential bacterial processes. A primary mechanism of action for many quinoline-based antibiotics is the inhibition of DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and repair.[7][8] By targeting these enzymes, the compounds can effectively halt bacterial proliferation. Some studies have also suggested that these derivatives may exert their effects through other pathways, necessitating further investigation into their precise molecular interactions.[7]
The following diagram illustrates a generalized workflow for the screening and evaluation of 2-chloroquinoline derivatives.
Caption: A generalized workflow for the synthesis, screening, and evaluation of novel antibacterial compounds.
Detailed Experimental Protocols
The following are standardized protocols for the two key experiments used to determine the antibacterial activity of the 2-chloroquinoline derivatives.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in vitro.[9] The broth microdilution method is a commonly used technique.[10]
Materials:
-
Mueller-Hinton Broth (MHB)[11]
-
96-well microtiter plates[1]
-
Standardized bacterial inoculum (~5 x 10^5 CFU/mL)[9]
-
2-chloroquinoline derivatives (dissolved in a suitable solvent)
-
Standard antibiotics
-
Incubator (37°C)[1]
Procedure:
-
Prepare serial two-fold dilutions of the 2-chloroquinoline derivatives and standard antibiotics in MHB in the wells of a 96-well microtiter plate.[1]
-
Inoculate each well with a standardized bacterial suspension. The final inoculum concentration should be approximately 5 x 10^5 CFU/mL.[9]
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.[9]
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[1]
Zone of Inhibition (Kirby-Bauer) Assay
The Zone of Inhibition assay is a qualitative or semi-quantitative method to assess the antimicrobial effectiveness of a substance.[2]
Materials:
-
Mueller-Hinton Agar (MHA) plates[2]
-
Sterile cotton swabs[2]
-
Standardized bacterial inoculum
-
Filter paper discs impregnated with known concentrations of the 2-chloroquinoline derivatives and standard antibiotics
-
Sterile forceps[2]
-
Incubator (36-37°C)[2]
Procedure:
-
Using a sterile swab, evenly spread a standardized bacterial suspension over the entire surface of an MHA plate to create a lawn of bacteria.[2]
-
Using sterile forceps, place the filter paper discs impregnated with the test compounds and standard antibiotics onto the surface of the agar.[2]
-
Gently press the discs to ensure complete contact with the agar surface.
-
Incubate the plates at 36-37°C for 18-24 hours.[2]
-
After incubation, measure the diameter of the clear zone of no bacterial growth around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial potency.[2]
The following diagram illustrates the logical relationship in evaluating the antibacterial potential of a new compound.
Caption: A logical progression for assessing the viability of a new antibacterial agent.
Conclusion
The exploration of 2-chloroquinoline derivatives as a source of new antibacterial agents is a promising avenue of research. The data presented here indicates that these compounds possess significant antibacterial activity, with some derivatives showing efficacy comparable to or greater than that of standard antibiotics against resistant strains. The detailed experimental protocols provide a framework for the continued evaluation of these and other novel compounds. Further research into the mechanism of action and in vivo efficacy of the most potent derivatives is warranted to fully realize their therapeutic potential.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. microbe-investigations.com [microbe-investigations.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs - ProQuest [proquest.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Emerging quinoline- and quinolone-based antibiotics in the light of epidemics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. files.core.ac.uk [files.core.ac.uk]
In Silico Molecular Docking of 2-Chloroquinoline-3-carbonitrile Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-chloroquinoline-3-carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents. In silico molecular docking studies have been instrumental in elucidating the binding interactions of these compounds with various biological targets, paving the way for the rational design of more potent and selective inhibitors. This guide provides a comparative overview of the molecular docking performance of this compound derivatives against key biological targets implicated in cancer and infectious diseases, supported by available experimental data.
Comparative Docking Performance: Anticancer and Antibacterial Targets
The inhibitory potential of this compound derivatives has been evaluated against a range of protein targets. Computational docking studies predict the binding affinities and interaction patterns of these compounds, offering a valuable preliminary assessment of their therapeutic potential.
Anticancer Activity
In the realm of oncology, this compound derivatives have been investigated as inhibitors of key proteins in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Topoisomerase II.
| Compound | Target Protein | PDB ID | Docking Score (kcal/mol) | Binding Affinity (kcal/mol) | IC50 (µM) | Reference Compound |
| 2,7-dichloroquinoline-3-carbonitrile | Topoisomerase IIβ | - | - | -7.3 | - | - |
| This compound | Topoisomerase IIβ | - | - | -6.9 | - | - |
| Quinoline-based EGFR/HER-2 Inhibitor I | EGFR | - | - | - | 0.071 | Erlotinib (0.033) |
Table 1: Comparative docking and experimental data of this compound and related derivatives against anticancer targets. A lower binding affinity value indicates a stronger interaction.
Antibacterial Activity
As antibacterial agents, these compounds have been docked against essential bacterial enzymes like E. coli DNA Gyrase B, a well-established target for antibiotics.
| Compound | Target Protein | PDB ID | Docking Score (kcal/mol) | Binding Affinity (kcal/mol) | Inhibition Zone (mm) | Reference Compound |
| 2,7-dichloroquinoline-3-carbonitrile | E. coli DNA Gyrase B | - | - | -6.4 | 11.00 ± 0.03 | Amoxicillin (18) |
| This compound | E. coli DNA Gyrase B | - | - | - | - | - |
Table 2: Comparative docking and experimental data of this compound derivatives against antibacterial targets. A lower binding affinity value indicates a stronger interaction.
Experimental Protocols
The methodologies employed in molecular docking are crucial for the reproducibility and validation of the in silico results. Below is a detailed, representative protocol for molecular docking studies using AutoDock Vina, a widely used software for this purpose.
Molecular Docking Protocol with AutoDock Vina
-
Ligand Preparation:
-
The 2D structure of the this compound derivative is drawn using a chemical drawing software (e.g., ChemDraw).
-
The structure is then converted to a 3D format and energy minimized using a suitable force field (e.g., MMFF94).
-
The final ligand structure is saved in PDBQT format, which includes atomic charges and atom type definitions.
-
-
Receptor Preparation:
-
The 3D crystal structure of the target protein (e.g., EGFR, E. coli DNA Gyrase B) is downloaded from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are removed from the protein structure.
-
Polar hydrogens and Gasteiger charges are added to the protein.
-
The prepared receptor is saved in PDBQT format.
-
-
Grid Box Generation:
-
A grid box is defined to encompass the active site of the target protein. The size and center of the grid box are determined based on the co-crystallized ligand or by using active site prediction tools.
-
-
Docking Simulation:
-
AutoDock Vina is used to perform the docking calculations. The prepared ligand and receptor files, along with the grid box parameters, are provided as input.
-
The software samples different conformations and orientations of the ligand within the active site and calculates the binding affinity for each pose.
-
The number of binding modes to be generated and the exhaustiveness of the search can be specified.
-
-
Analysis of Results:
-
The docking results are analyzed to identify the best binding pose, characterized by the lowest binding affinity.
-
The interactions between the ligand and the amino acid residues in the active site (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software like PyMOL or Discovery Studio.
-
Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate a typical molecular docking workflow and a key signaling pathway targeted by these compounds.
Validating the Structure of 2-Chloroquinoline-3-carbonitrile: A Comparative Guide to Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural confirmation of synthetic compounds is a cornerstone of chemical research and drug development. For heterocyclic molecules such as 2-chloroquinoline-3-carbonitrile, a versatile building block in medicinal chemistry, precise structural data is paramount. This guide provides a comparative overview of the use of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of this compound, alongside alternative analytical methods.
Structural Elucidation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the elucidation of the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H NMR and ¹³C NMR Data for this compound
The following table summarizes the reported ¹H NMR chemical shift for this compound and provides expected ranges for the remaining protons and the carbon atoms based on the analysis of structurally similar quinoline derivatives.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| H-4 | ~8.5 - 8.8 | C-2 (Cl-C) |
| H-5 | ~7.8 - 8.1 | C-3 (CN-C) |
| H-6 | ~7.6 - 7.9 | C-4 |
| H-7 | ~7.7 - 8.0 | C-4a |
| H-8 | ~8.0 - 8.3 | C-5 |
| C-6 | ||
| C-7 | ||
| C-8 | ||
| C-8a | ||
| CN |
Note: A reported ¹H NMR chemical shift for a proton on the quinoline ring is δ 7.68 ppm.[1] Full experimental spectral data for this compound has been reported in the literature, confirming its structure.[2]
Experimental Protocol for NMR Analysis
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
1. Sample Preparation:
-
Weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube, ensuring no solid particles are present.
2. NMR Data Acquisition:
-
The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
¹H NMR:
-
A standard single-pulse experiment is used.
-
Typical spectral width: 0-10 ppm.
-
Number of scans: 16-64.
-
-
¹³C NMR:
-
A proton-decoupled pulse program is used to simplify the spectrum.
-
Typical spectral width: 0-160 ppm.
-
Number of scans: 1024 or more, due to the lower natural abundance of ¹³C.
-
3. Data Processing:
-
The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum.
-
Phase and baseline corrections are applied to ensure accurate peak integration and chemical shift determination.
-
The spectrum is referenced to the residual solvent peak or an internal standard (e.g., TMS).
Workflow for Structural Validation
The logical flow of validating the structure of this compound using NMR is depicted below.
Caption: Workflow for the structural validation of this compound using NMR spectroscopy.
Comparison with Alternative Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, small sample requirement. | Does not provide detailed connectivity information; isomers can be difficult to distinguish. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C≡N, C-Cl, aromatic C-H). | Fast, non-destructive. | Provides limited information on the overall molecular skeleton. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and retention time. | Quantitative, high resolution for mixture separation. | Does not directly provide structural information. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile components and their mass spectra. | Excellent for volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds. |
Signaling Pathway of Structural Information Flow
The following diagram illustrates how different analytical data contribute to the final structural confirmation.
Caption: Integration of data from multiple analytical techniques for complete structural elucidation.
References
Comparative study of different synthetic routes to 2-Chloroquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis
2-Chloroquinoline-3-carbonitrile is a pivotal scaffold in medicinal chemistry, serving as a versatile precursor for a wide array of biologically active compounds. The strategic introduction of the chloro and cyano functionalities at the 2- and 3-positions of the quinoline ring opens avenues for diverse chemical modifications, leading to the development of novel therapeutic agents. This guide provides a comparative study of various synthetic routes to this important intermediate, offering a detailed analysis of their methodologies, yields, and practical considerations. Experimental data is summarized for ease of comparison, and detailed protocols for key reactions are provided.
Comparative Summary of Synthetic Routes
The synthesis of this compound is predominantly achieved through multi-step sequences, most commonly commencing from readily available acetanilides. Key variations in these routes lie in the method of forming the quinoline ring and the subsequent conversion of a C3-substituent into the desired nitrile. The following table summarizes the quantitative data for the most prevalent synthetic strategies.
| Route | Starting Material | Key Intermediate | Reagents for Nitrile Formation | Overall Yield (%) | Key Advantages | Key Disadvantages |
| 1 | Acetanilide | 2-Chloroquinoline-3-carbaldehyde | 1. NH₂OH·HCl, NaOAc2. SOCl₂ | Good | Well-established, reliable | Two-step conversion from aldehyde |
| 2 | Acetanilide | 2-Chloroquinoline-3-carbaldehyde | aq. NH₃, Ceric Ammonium Nitrate | Moderate | Direct conversion from aldehyde | Use of a less common oxidizing agent |
| 3 | Acetanilide | 2-Chloroquinoline-3-carbaldehyde | NaN₃, POCl₃ | ~89% (for nitrile step) | High yield for the nitrile formation step | Use of hazardous sodium azide |
| 4 | 2-Hydroxyquinoline-3-carbonitrile | - | POCl₃ or SOCl₂ with DMF | Good to Excellent | Fewer steps if starting material is available | Availability and cost of starting material |
Visualizing the Synthetic Pathways
The following diagram illustrates the primary synthetic routes to this compound, highlighting the key intermediates and transformations.
Caption: Overview of synthetic pathways to this compound.
Detailed Experimental Protocols
Route 1 (and starting point for Routes 2 & 3): Synthesis of 2-Chloroquinoline-3-carbaldehyde via Vilsmeier-Haack Reaction
This two-step procedure first involves the synthesis of the aldehyde intermediate, which is then converted to the nitrile.
Step 1: Synthesis of 2-Chloroquinoline-3-carbaldehyde
-
Reagents and Materials:
-
Substituted Acetanilide
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃) or Phosphorus pentachloride (PCl₅)
-
Crushed ice
-
Ethanol or Ethyl Acetate (for recrystallization)
-
-
Procedure using POCl₃:
-
To a solution of the appropriate acetanilide (1 equivalent) in dry DMF (3 equivalents) at 0-5°C, slowly add phosphorus oxychloride (12-15 equivalents) dropwise with stirring.[1]
-
After the addition is complete, heat the reaction mixture to 80-90°C for 4-16 hours, monitoring the reaction by TLC.[1]
-
Pour the cooled reaction mixture onto crushed ice.
-
Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol or ethyl acetate to afford pure 2-chloroquinoline-3-carbaldehyde.
-
-
Procedure using PCl₅:
-
In a reaction vessel, cool DMF (3 equivalents) to below 0°C.
-
Slowly add phosphorus pentachloride (4.5 equivalents) while maintaining the temperature below 0°C. Stir for 15 minutes.
-
Add the acetanilide (1 equivalent) portion-wise.
-
Heat the mixture under reflux for 4-16 hours.
-
Work-up the reaction as described in the POCl₃ procedure.
-
Step 2: Conversion of 2-Chloroquinoline-3-carbaldehyde to this compound via an Oxime Intermediate
-
Reagents and Materials:
-
2-Chloroquinoline-3-carbaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc)
-
Ethanol
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
Oxime Formation: A mixture of 2-chloroquinoline-3-carbaldehyde, hydroxylamine hydrochloride, and sodium acetate in ethanol is refluxed to form the corresponding 2-chloroquinoline-3-carboxaldoxime.
-
Dehydration: The isolated oxime is then treated with a dehydrating agent such as thionyl chloride in a solvent like DMF to yield this compound.[2]
-
Route 2: Direct Conversion of Aldehyde to Nitrile using Ceric Ammonium Nitrate
-
Reagents and Materials:
-
2-Chloroquinoline-3-carbaldehyde
-
Aqueous ammonia (aq. NH₃)
-
Ceric Ammonium Nitrate (CAN)
-
-
Procedure:
Route 3: Direct Conversion of Aldehyde to Nitrile using Sodium Azide
-
Reagents and Materials:
-
2-Chloroquinoline-3-carbaldehyde
-
Sodium azide (NaN₃)
-
Phosphorus oxychloride (POCl₃)
-
-
Procedure:
-
2-Chloroquinoline-3-carbaldehyde is reacted with sodium azide and phosphorus oxychloride.
-
This method has been reported to provide the desired nitrile in high yield (approximately 89%).
-
Route 4: Synthesis from 2-Hydroxyquinoline-3-carbonitrile
-
Reagents and Materials:
-
2-Hydroxyquinoline-3-carbonitrile
-
Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF, catalytic amount if using SOCl₂)
-
-
Procedure:
-
A mixture of 2-hydroxyquinoline-3-carbonitrile and an excess of phosphorus oxychloride is heated under reflux.
-
Alternatively, the reaction can be performed using thionyl chloride, often with a catalytic amount of DMF.
-
After completion of the reaction, the excess chlorinating agent is carefully removed under reduced pressure.
-
The residue is then quenched with ice water, and the precipitated product is filtered, washed, and recrystallized.
-
Conclusion
The choice of the optimal synthetic route to this compound is contingent upon several factors including the availability and cost of starting materials, desired scale of the reaction, and safety considerations. The Vilsmeier-Haack reaction of acetanilides to form the intermediate 2-chloroquinoline-3-carbaldehyde is a robust and widely employed strategy. For the subsequent conversion to the nitrile, the two-step process via the oxime intermediate is a classic and reliable method. The direct conversion using sodium azide and phosphorus oxychloride offers a high-yielding alternative, though it involves the use of a hazardous reagent. The route starting from 2-hydroxyquinoline-3-carbonitrile is the most direct if the starting material is readily accessible. Researchers and drug development professionals should carefully consider these factors to select the most appropriate synthetic strategy for their specific needs.
References
- 1. ijsr.net [ijsr.net]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
A Comparative Guide to the Synthetic Utility of 2-Chloroquinoline-3-carbonitrile and 2-Chloroquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, quinoline scaffolds are of paramount importance, serving as the backbone for a multitude of pharmacologically active agents. Among the diverse array of substituted quinolines, 2-chloroquinoline-3-carbonitrile and 2-chloroquinoline-3-carbaldehyde have emerged as versatile and highly reactive intermediates. Their value lies in the strategic placement of reactive functional groups: a labile chlorine atom at the 2-position, susceptible to nucleophilic displacement, and either a nitrile or an aldehyde group at the 3-position, which can undergo a wide range of chemical transformations.
This guide provides an objective comparison of the synthetic utility of these two key building blocks, supported by experimental data and detailed protocols to aid researchers in selecting the optimal starting material for their synthetic campaigns.
I. Synthesis of Key Intermediates
Both this compound and 2-chloroquinoline-3-carbaldehyde are readily accessible through well-established synthetic routes. The Vilsmeier-Haack reaction is a cornerstone for the synthesis of the carbaldehyde, which can then be efficiently converted to the carbonitrile.
Synthesis of 2-Chloroquinoline-3-carbaldehyde
The most common and efficient method for the synthesis of 2-chloroquinoline-3-carbaldehyde is the Vilsmeier-Haack reaction, which involves the formylation and cyclization of acetanilides.[1][2]
Experimental Protocol: Vilsmeier-Haack Synthesis of 2-Chloroquinoline-3-carbaldehyde [1]
-
To a flask containing N,N-dimethylformamide (DMF, 0.15 mol), add phosphorus oxychloride (POCl₃, 0.35 mol) dropwise at 0°C with stirring.
-
To this Vilsmeier reagent, add the corresponding substituted acetanilide (0.05 mol) portion-wise.
-
Heat the reaction mixture at 60°C for 16 hours.
-
After cooling, pour the mixture into 300 mL of ice-cold water and stir for 30 minutes.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethyl acetate to afford pure 2-chloroquinoline-3-carbaldehyde.
Yields for this reaction are typically in the range of 60-75%, depending on the substituents on the acetanilide.[1]
Synthesis of this compound from 2-Chloroquinoline-3-carbaldehyde
The carbonitrile is conveniently synthesized from the corresponding carbaldehyde. A common method involves the dehydration of the intermediate oxime.[3]
Experimental Protocol: Synthesis of this compound [3]
-
In a suitable flask, dissolve 2-chloroquinoline-3-carbaldehyde in a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride and sodium acetate and reflux the mixture to form the corresponding oxime.
-
Isolate the oxime and treat it with a dehydrating agent such as thionyl chloride in an appropriate solvent like DMF.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction with ice-water and extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography or recrystallization to yield this compound.
This two-step process generally provides the carbonitrile in good to excellent yields.
II. Comparative Reactivity
The primary point of divergence in the synthetic utility of these two molecules lies in the reactivity of the C3 substituent. While both compounds readily undergo nucleophilic aromatic substitution at the C2 position, the nitrile and aldehyde functionalities offer distinct pathways for further molecular elaboration.
A. Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The electron-withdrawing nature of both the nitrile and the aldehyde groups activates the C2-chloro substituent towards nucleophilic attack. This allows for the facile introduction of a wide variety of nucleophiles, including amines, thiols, and alkoxides.
Table 1: Comparison of Yields in Nucleophilic Aromatic Substitution Reactions
| Nucleophile | 2-Chloroquinoline-3-carbaldehyde Yield (%) | This compound Yield (%) | Notes |
| Amines (various) | Moderate to Good | Good to Excellent | The specific yields are highly dependent on the amine used. |
| Thiols | Good to Excellent | Good to Excellent | Reactions with thiols generally proceed smoothly for both substrates.[4] |
While direct comparative studies are limited, the available literature suggests that both substrates are excellent partners for SNAr reactions. The choice between the nitrile and aldehyde may therefore depend on the desired final functionality at the C3 position.
Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine [5]
-
To a solution of 2-chloroquinoline-3-carbaldehyde or -carbonitrile in a suitable solvent (e.g., ethanol, DMF), add the desired amine (1.1 equivalents) and a base such as triethylamine or potassium carbonate (1.5 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour into water.
-
Collect the precipitate by filtration or extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
B. Palladium-Catalyzed Cross-Coupling Reactions
The C2-chloro group is also amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the formation of C-C bonds. While this reaction is well-documented for 2-chloroquinoline-3-carbaldehyde, there is less specific data available for the carbonitrile analogue.
Table 2: Representative Yields for Suzuki-Miyaura Coupling of 2-(4-bromophenoxy)quinolin-3-carbaldehydes [4]
| Arylboronic Acid | Product | Yield (%) |
| Phenylboronic acid | 2-([1,1'-Biphenyl]-4-yloxy)quinoline-3-carbaldehyde | 88 |
| 4-Methoxyphenylboronic acid | 2-(4'-(Methoxy)-[1,1'-biphenyl]-4-yloxy)quinoline-3-carbaldehyde | 85 |
| 4-Fluorophenylboronic acid | 2-(4'-(Fluoro)-[1,1'-biphenyl]-4-yloxy)quinoline-3-carbaldehyde | 82 |
Note: These yields are for a derivative of 2-chloroquinoline-3-carbaldehyde, but they demonstrate the feasibility of the Suzuki coupling on this scaffold.
Experimental Protocol: Suzuki-Miyaura Coupling [4]
-
In a reaction vessel, combine the 2-chloroquinoline derivative (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv), and a base like cesium carbonate (Cs₂CO₃, 2.0 equiv).
-
Add a degassed solvent system, typically a mixture of 1,4-dioxane and water.
-
Heat the mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80-100°C.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
III. Transformations of the C3-Substituent
The distinct chemical nature of the aldehyde and nitrile groups provides a diverse array of synthetic possibilities.
A. Reactions of the Aldehyde Group
The aldehyde functionality of 2-chloroquinoline-3-carbaldehyde is a versatile handle for various transformations:
-
Condensation Reactions: It readily undergoes condensation with active methylene compounds in reactions like the Knoevenagel condensation to form α,β-unsaturated systems.[3]
-
Reduction: The aldehyde can be selectively reduced to the corresponding alcohol, (2-chloroquinolin-3-yl)methanol, using reducing agents like sodium borohydride (NaBH₄).
-
Oxidation: Oxidation of the aldehyde group yields the corresponding carboxylic acid, 2-chloroquinoline-3-carboxylic acid.[6]
-
Wittig Reaction: Reaction with phosphorus ylides provides a route to various alkenes.
Table 3: Selected Reactions of 2-Chloroquinoline-3-carbaldehyde
| Reaction | Reagents | Product | Typical Yield (%) |
| Knoevenagel Condensation | Malononitrile, piperidine | 2-((2-Chloroquinolin-3-yl)methylene)malononitrile | High |
| Reduction | NaBH₄, Methanol | (2-Chloroquinolin-3-yl)methanol | High |
| Oxidation | Alkaline KMnO₄ | 2-Chloroquinoline-3-carboxylic acid | Good[7] |
Experimental Protocol: Knoevenagel Condensation
-
To a solution of 2-chloroquinoline-3-carbaldehyde in a suitable solvent like ethanol, add an active methylene compound (e.g., malononitrile, 1.0 equiv).
-
Add a catalytic amount of a base, such as piperidine or triethylamine.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture, and the product often precipitates.
-
Collect the solid by filtration, wash with cold ethanol, and dry to obtain the desired product.
B. Reactions of the Nitrile Group
The nitrile group of this compound offers a different set of synthetic opportunities:
-
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to afford 2-chloroquinoline-3-carboxylic acid.
-
Reduction: Reduction of the nitrile group, for example with lithium aluminum hydride (LiAlH₄), yields the corresponding primary amine, (2-chloroquinolin-3-yl)methanamine.[3]
-
Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions, for instance with hydrazine to form pyrazolo[3,4-b]quinolines.[6][8]
Table 4: Selected Reactions of this compound
| Reaction | Reagents | Product | Typical Yield (%) |
| Reduction | LiAlH₄, THF | (2-Chloroquinolin-3-yl)methanamine | Good[3] |
| Cycloaddition | Hydrazine hydrate | 3-Amino-1H-pyrazolo[3,4-b]quinoline | Good[6] |
Experimental Protocol: Synthesis of 3-Amino-1H-pyrazolo[3,4-b]quinoline [6]
-
In a round-bottom flask, dissolve this compound in a suitable solvent such as ethanol or n-butanol.
-
Add an excess of hydrazine hydrate.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature, which may cause the product to precipitate.
-
Collect the solid by filtration, wash with a cold solvent, and dry to obtain the pyrazolo[3,4-b]quinoline derivative.
IV. Conclusion: A Comparative Summary
| Feature | 2-Chloroquinoline-3-carbaldehyde | This compound |
| Synthesis | Vilsmeier-Haack reaction from acetanilides.[1] | Typically a two-step synthesis from the carbaldehyde.[3] |
| SNAr at C2 | Highly reactive towards various nucleophiles. | Also highly reactive, providing an alternative route to C2-substituted quinolines. |
| C-C Coupling at C2 | Well-established for Suzuki-Miyaura and other palladium-catalyzed couplings.[4] | Less documented, but expected to be feasible. |
| C3-Functionality | Aldehyde group allows for condensations, reductions, oxidations, and Wittig-type reactions. | Nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloadditions. |
| Synthetic Strategy | Ideal for building carbon skeletons via condensation or for introducing oxygen-containing functionalities. | A superior choice when a primary amine or a fused heterocyclic system via cycloaddition is the target. |
References
- 1. ijsr.net [ijsr.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemijournal.com [chemijournal.com]
- 6. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 7. ijirset.com [ijirset.com]
- 8. mdpi.com [mdpi.com]
Unveiling the Antioxidant Potential: A Comparative Analysis of 2-Chloroquinoline-3-carbonitrile Derivatives
For researchers, scientists, and professionals in drug development, the quest for novel antioxidant compounds is a perpetual frontier. This guide provides a comprehensive evaluation of the antioxidant activity of compounds derived from 2-chloroquinoline-3-carbonitrile, offering a comparative analysis against established standards and insights into their potential mechanisms of action.
The cellular damage induced by oxidative stress is a known contributor to a myriad of pathological conditions, making the development of effective antioxidants a critical focus of therapeutic research. Quinoline derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antioxidant effects. This guide delves into the antioxidant performance of specific this compound derivatives, presenting key experimental data and methodologies to facilitate informed research and development decisions.
Comparative Antioxidant Activity
The antioxidant capacity of this compound derivatives has been primarily evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This assay is a common and reliable method to determine the ability of a compound to act as a free radical scavenger. The results, summarized in the table below, showcase the IC50 values—the concentration of the compound required to inhibit 50% of the DPPH free radical. A lower IC50 value indicates a higher antioxidant activity.
For comparative purposes, the activity of these derivatives is benchmarked against Ascorbic Acid (Vitamin C), a well-established antioxidant standard.
| Compound | DPPH Radical Scavenging Activity (IC50 in µg/mL) |
| 2,7-dichloroquinoline-3-carbonitrile | 2.17[1] |
| This compound | > 10 (Inactive)[1] |
| Ascorbic Acid (Standard) | 2.41[1] |
Data Interpretation: The data reveals that 2,7-dichloroquinoline-3-carbonitrile exhibits potent antioxidant activity, even surpassing that of the standard antioxidant, ascorbic acid.[1] In contrast, the parent compound, this compound, was found to be inactive in this assay, highlighting the significant influence of substituents on the quinoline core in modulating antioxidant capacity. The presence of an additional chlorine atom at the 7-position appears to be crucial for the enhanced radical scavenging ability of this particular derivative.
Experimental Protocols
To ensure the reproducibility and validity of antioxidant evaluations, standardized experimental protocols are paramount. Below are the detailed methodologies for the three most common in vitro antioxidant assays: DPPH, ABTS, and FRAP.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol.
-
Prepare stock solutions of the test compounds and a standard antioxidant (e.g., Ascorbic Acid, Trolox) at various concentrations.
-
-
Assay Procedure:
-
To a set volume of the DPPH solution, add an equal volume of the test compound solution at different concentrations.
-
A control is prepared using the solvent instead of the test compound.
-
The reaction mixture is incubated in the dark at room temperature for a specified time (typically 30 minutes).
-
-
Measurement:
-
The absorbance of the remaining DPPH radical is measured spectrophotometrically at its maximum absorbance wavelength (around 517 nm).
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
-
Reagent Preparation:
-
Generate the ABTS•+ by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).
-
The mixture is allowed to stand in the dark at room temperature for 12-16 hours.
-
Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add a small volume of the test compound solution at various concentrations to the diluted ABTS•+ solution.
-
A control is prepared using the solvent instead of the test compound.
-
-
Measurement:
-
The decrease in absorbance is measured spectrophotometrically at 734 nm after a specific incubation time.
-
-
Calculation:
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble analog of vitamin E.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
-
Reagent Preparation:
-
The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM) in HCl (40 mM), and a solution of FeCl₃ (20 mM) in a 10:1:1 ratio.
-
-
Assay Procedure:
-
Add a small volume of the test compound solution to the freshly prepared FRAP reagent.
-
The mixture is incubated at 37°C for a specified time (typically 4-30 minutes).
-
-
Measurement:
-
The absorbance of the blue-colored ferrous-TPTZ complex is measured at 593 nm.
-
-
Calculation:
-
The antioxidant capacity is determined from a standard curve of a known ferrous salt (e.g., FeSO₄) and is expressed as FRAP value (in µM Fe(II) equivalents).
-
Potential Signaling Pathway: The Keap1-Nrf2 Axis
While direct evidence for the specific signaling pathways modulated by this compound derivatives is still emerging, the broader class of quinoline compounds has been implicated in the modulation of cellular oxidative stress responses. A key pathway in this regard is the Keap1-Nrf2 signaling pathway, which is a master regulator of the cellular antioxidant defense system.
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous antioxidant and cytoprotective genes, initiating their transcription. These genes encode for a variety of protective proteins, including enzymes involved in glutathione synthesis and recycling, as well as detoxification enzymes.
It is plausible that the antioxidant activity of potent this compound derivatives could be mediated, at least in part, through the activation of the Nrf2 pathway. The electrophilic nature of the quinoline ring system, potentially enhanced by the chloro- and cyano-substituents, may allow these compounds to interact with the cysteine residues of Keap1, thereby liberating Nrf2 and upregulating the cellular antioxidant response. Further investigation is warranted to elucidate the precise molecular mechanisms and to confirm the involvement of the Keap1-Nrf2 pathway in the antioxidant effects of these promising compounds.
References
Structure-activity relationship (SAR) studies of 2-Chloroquinoline-3-carbonitrile derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities. Among these, 2-chloroquinoline-3-carbonitrile has emerged as a versatile precursor for the synthesis of novel therapeutic agents. The presence of a reactive chlorine atom at the 2-position and a cyano group at the 3-position provides a unique platform for chemical modification, allowing for the fine-tuning of biological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, with a focus on their antibacterial and potential anticancer activities, supported by available experimental data.
Antibacterial Activity: Unraveling the SAR of Quinoline-3-Carbonitrile Derivatives
Recent studies have highlighted the potential of quinoline-3-carbonitrile derivatives as effective antibacterial agents. A key strategy in their development involves the nucleophilic substitution of the chlorine atom at the 2-position, leading to a diverse range of analogues with varying efficacy.
A study by Khan et al. (2019) explored the antibacterial potential of a series of 2-substituted-quinoline-3-carbonitrile derivatives. The minimum inhibitory concentration (MIC) values of these compounds against various bacterial strains provide valuable insights into their SAR.[1]
Table 1: Antibacterial Activity (MIC in µg/mL) of 2-Substituted-Quinoline-3-Carbonitrile Derivatives [1]
| Compound ID | R (Substitution at 2-position) | S. aureus | S. pyogenes | E. coli | S. typhimurium |
| QD1 | -SCH2CH3 | 6.25 | 12.5 | 25 | 25 |
| QD2 | -S(CH2)2CH3 | 6.25 | 6.25 | 12.5 | 12.5 |
| QD3 | -S(CH2)3CH3 | 3.13 | 6.25 | 6.25 | 6.25 |
| QD4 | -S(CH2)5CH3 | 1.56 | 3.13 | 3.13 | 3.13 |
| QD5 | -SCH2Ph | 12.5 | 25 | 50 | 50 |
Key SAR Observations for Antibacterial Activity:
-
Effect of Alkyl Chain Length: A clear trend is observed with the length of the alkylthio substituent at the 2-position. Increasing the chain length from ethyl (QD1) to hexyl (QD4) progressively enhances the antibacterial activity against all tested strains. The hexyl derivative (QD4) demonstrated the most potent activity.[1]
-
Impact of Aromatic Substitution: The introduction of a benzylthio group (QD5) resulted in a significant decrease in antibacterial activity compared to the alkylthio derivatives, suggesting that a lipophilic alkyl chain is more favorable for antibacterial efficacy in this series.[1]
Another study by Abdi et al. (2021) investigated the antibacterial properties of 2,7-dichloroquinoline-3-carbonitrile and this compound, providing zone of inhibition data which, while not as precise as MIC values, still offers a comparative measure of activity.[2]
Table 2: Antibacterial Activity (Zone of Inhibition in mm) of Chloroquinoline-3-Carbonitrile Derivatives [2]
| Compound | S. aureus | P. aeruginosa |
| 2,7-dichloroquinoline-3-carbonitrile | 11.00 ± 0.03 | 11.00 ± 0.03 |
| This compound | - | - |
| Amoxicillin (Standard) | 18.00 ± 0.00 | - |
Data for this compound was not provided in the study for these specific strains.
Anticancer Potential: A Broader Look at the Quinoline Scaffold
While comprehensive SAR studies specifically on this compound derivatives in anticancer research are limited in the public domain, the broader quinoline class of compounds has been extensively investigated for its anticancer properties. These studies provide a foundation for understanding the potential of the this compound core in this therapeutic area.
Quinoline derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[3][4] The cytotoxic activity of quinoline derivatives is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.
Table 3: Illustrative Anticancer Activity (IC50 in µM) of Representative Quinoline Derivatives against Various Cancer Cell Lines
| Compound Class | Representative Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Arylquinoline | Quinoline 13 | HeLa (Cervical) | 8.3 | [5] |
| 2-Arylquinoline | Quinoline 12 | PC3 (Prostate) | 31.37 | [5] |
| Quinoline-Chalcone Hybrid | Compound 33 | EGFR Inhibition | 0.037 | [6] |
| Quinoline-Chalcone Hybrid | Compound 39 | A549 (Lung) | 1.91 | [6] |
| Quinoline Schiff's Base | Compound 5i | MCF7 (Breast) | 10.65 | [7] |
Hypothesized SAR for Anticancer Activity:
Based on the broader quinoline SAR, it is hypothesized that modifications at the 2-position of the this compound scaffold with various aryl amines or other heterocyclic moieties could lead to potent anticancer agents. The electron-withdrawing nature of the cyano group at the 3-position may also play a role in modulating the electronic properties of the quinoline ring system and its interaction with biological targets.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the conversion of the corresponding 2-chloroquinoline-3-carbaldehyde.
Protocol:
-
To a solution of 2-chloroquinoline-3-carbaldehyde (1 mmol) in a suitable solvent (e.g., N,N-dimethylformamide), add hydroxylamine hydrochloride (1.2 mmol) and sodium formate (1.2 mmol).
-
Reflux the reaction mixture for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, pour the reaction mixture into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried to yield this compound.
This is a general procedure and may require optimization for specific substrates and scales.
Antibacterial Susceptibility Testing: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard assay for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8]
Protocol:
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Cytotoxicity Testing: MTT Assay
The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic potential of compounds.[9]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds).
-
MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizing the Path Forward
Experimental Workflow for SAR Studies
The following diagram illustrates a typical workflow for conducting structure-activity relationship studies of novel chemical entities.
Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.
Proposed Antibacterial Mechanism of Action
Many quinoline-based antibacterial agents are known to target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.
References
- 1. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. benchchem.com [benchchem.com]
Unlocking the Antibacterial Potential: A Comparative Guide to 2-Chloroquinoline-3-carbonitrile Derivatives Against E. coli and S. aureus
For Researchers, Scientists, and Drug Development Professionals
The persistent challenge of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutics. Among these, quinoline derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. This guide provides a comparative analysis of the efficacy of 2-chloroquinoline-3-carbonitrile based compounds against two clinically significant pathogens: the Gram-negative bacterium Escherichia coli (E. coli) and the Gram-positive bacterium Staphylococcus aureus (S. aureus). This document summarizes quantitative experimental data, details the methodologies for key experiments, and visualizes the underlying mechanisms and workflows.
Data Presentation: Comparative Antibacterial Efficacy
The antibacterial activity of this compound derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that completely inhibits the visible growth of a microorganism.[1] The following table summarizes the reported MIC values for a selection of these compounds against E. coli and S. aureus.
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
| 2,7-dichloroquinoline-3-carbonitrile | S. aureus | - (Zone of Inhibition = 11.00 ± 0.03 mm) | [2] |
| 2,7-dichloroquinoline-3-carboxamide | E. coli | - (Zone of Inhibition = 11.00 ± 0.04 mm) | [2] |
| 7-chloro-2-ethoxyquinoline-3-carbaldehyde | E. coli | - (Zone of Inhibition = 12.00 ± 0.00 mm) | [2] |
| A quinoline-3-carbonitrile derivative | E. coli | 4 | [3] |
| Ester derivative of 6-substituted-2-chloroquinoline-3-carbaldehyde (4a) | S. aureus | 6.25 | [4][5] |
| Ester derivative of 6-substituted-2-chloroquinoline-3-carbaldehyde (4a) | E. coli | 100 | [4][5] |
| Ester derivative of 6-substituted-2-chloroquinoline-3-carbaldehyde (4b) | S. aureus | 12.50 | [4][5] |
| Ester derivative of 6-substituted-2-chloroquinoline-3-carbaldehyde (4b) | E. coli | 100 | [4][5] |
| Ester derivative of 6-substituted-2-chloroquinoline-3-carbaldehyde (4c) | S. aureus | 6.25 | [4][5] |
| Ester derivative of 6-substituted-2-chloroquinoline-3-carbaldehyde (4c) | E. coli | 100 | [4][5] |
| Ester derivative of 6-substituted-2-chloroquinoline-3-carbaldehyde (4d) | S. aureus | 25.00 | [4][5] |
| Ester derivative of 6-substituted-2-chloroquinoline-3-carbaldehyde (4d) | E. coli | 100 | [4][5] |
| Ester derivative of 6-substituted-2-chloroquinoline-3-carbaldehyde (4e) | S. aureus | 12.5 | [4][5] |
| Ester derivative of 6-substituted-2-chloroquinoline-3-carbaldehyde (4e) | E. coli | 100 | [4][5] |
| Ester derivative of 6-substituted-2-chloroquinoline-3-carbaldehyde (4f) | S. aureus | 25.00 | [4][5] |
| Ester derivative of 6-substituted-2-chloroquinoline-3-carbaldehyde (4f) | E. coli | 100 | [4][5] |
| Ciprofloxacin (Standard) | S. aureus | 2 | [4][5] |
| Ciprofloxacin (Standard) | E. coli | 2 | [4][5] |
Note: Some studies reported antibacterial activity using the disk diffusion method, where the zone of inhibition is measured. While this provides a qualitative measure of efficacy, MIC values offer a more precise quantitative comparison.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound based compounds.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the "gold standard" for determining the MIC of an antimicrobial agent.
1. Materials:
-
96-well microtiter plates
-
Sterile culture broth (e.g., Mueller-Hinton Broth for bacteria)
-
Test compounds (this compound derivatives)
-
Bacterial culture (e.g., E. coli ATCC 25922, S. aureus ATCC 25923)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
2. Procedure:
-
Preparation of Test Compound Stock Solution: Accurately weigh the compound and dissolve it in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
-
Inoculum Preparation: From a fresh agar plate, select 3-5 well-isolated colonies of the test bacterium. Suspend the colonies in sterile broth and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Compound Dilution: Perform serial two-fold dilutions of the test compound in the culture broth directly within the 96-well microtiter plate to achieve a range of concentrations.[1]
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without the compound) and a negative control (broth only).[1]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[1]
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible microbial growth.[1]
Disk Diffusion Method
This method provides a qualitative assessment of antibacterial activity.
1. Materials:
-
Mueller-Hinton agar plates
-
Sterile paper discs (6 mm in diameter)
-
Test compounds
-
Bacterial culture
-
Sterile swabs
-
Incubator
2. Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.
-
Plate Inoculation: Uniformly streak the bacterial suspension over the entire surface of a Mueller-Hinton agar plate using a sterile swab.
-
Disc Application: Impregnate sterile paper discs with a known concentration of the test compound solution and place them on the inoculated agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where bacterial growth is inhibited.
Mechanism of Action: Targeting Bacterial DNA Synthesis
A primary and well-elucidated mechanism of action for many quinoline derivatives, including fluoroquinolones, involves the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for maintaining the proper structure of DNA during replication, transcription, and repair.[1]
-
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a critical step for the initiation of DNA replication.
-
Topoisomerase IV: This enzyme is essential for separating interlinked daughter chromosomes after replication.
By inhibiting these enzymes, this compound based compounds lead to the accumulation of double-strand breaks in the bacterial chromosome, which triggers a cascade of events ultimately resulting in cell death.[1] Molecular docking studies have suggested that these compounds can bind to the active site of E. coli DNA gyrase.[2]
Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV.
Experimental Workflow: From Compound to MIC
The following diagram illustrates the typical workflow for evaluating the antibacterial efficacy of a novel compound.
Caption: Broth microdilution susceptibility test workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
A Comparative Guide to the Synthesis of 2-Chloroquinoline-3-carbonitrile: Microwave-Assisted vs. Conventional Methods
The synthesis of 2-chloroquinoline-3-carbonitrile, a valuable scaffold in medicinal chemistry, can be achieved through various methods. This guide provides a detailed comparison of microwave-assisted and conventional synthesis approaches, offering researchers and drug development professionals insights into the efficiency, yield, and procedural differences between these techniques. The primary route to this compound involves the Vilsmeier-Haack cyclization of N-arylacetamides to form 2-chloro-3-formylquinolines, followed by conversion of the formyl group to a nitrile.
Quantitative Comparison of Synthesis Methods
The following table summarizes the key quantitative differences between microwave-assisted and conventional synthesis methods for the precursor, 2-chloroquinoline-3-carbaldehyde, and its subsequent conversion to this compound.
| Parameter | Microwave-Assisted Synthesis | Conventional Synthesis |
| Reaction Time | Minutes[1][2] | 4 - 10 hours[3] |
| Yield | Good to Excellent (often >80%)[1][2] | Good (60-80%)[3] |
| Energy Consumption | Lower | Higher |
| Solvent Usage | Often reduced, sometimes solvent-free[4] | Typically requires significant solvent volumes |
Experimental Protocols
Conventional Synthesis of 2-Chloroquinoline-3-carbaldehyde
The conventional synthesis of 2-chloro-3-formyl quinoline is typically achieved through the Vilsmeier-Haack reaction.[3]
-
Preparation of Vilsmeier Reagent: Phosphoryl chloride (POCl₃) is added dropwise to N,N-dimethylformamide (DMF) at 0-5°C.[5]
-
Reaction: The appropriate acetanilide is added to the Vilsmeier reagent.[5]
-
Heating: The reaction mixture is heated to 80-90°C for approximately 4 hours. Quinoline derivatives with methyl group substitutions may require longer heating times of 4-10 hours.[3]
-
Work-up: The mixture is then poured into crushed ice, leading to the precipitation of the product.[5]
-
Purification: The crude product is filtered, washed with water, and can be further purified by recrystallization.[5]
Microwave-Assisted Synthesis of 2-Chloroquinoline-3-carbaldehyde
This method utilizes microwave irradiation to accelerate the Vilsmeier-Haack reaction.[1]
-
Reactant Mixture: Acetanilides are mixed with the Vilsmeier-Haack reagent (DMF/POCl₃).[1]
-
Microwave Irradiation: The mixture is subjected to microwave irradiation for a few minutes.[1]
-
Work-up and Purification: The work-up and purification steps are similar to the conventional method.
Conversion of 2-Chloroquinoline-3-carbaldehyde to this compound
There are multiple reported methods for this conversion:
-
Method with Sodium Azide and Phosphorus Oxychloride: This method has been reported to produce a yield of 89%.[6]
-
Method with Aqueous Ammonia and Ceric Ammonium Nitrate: 2-chloroquinoline-3-carbaldehyde is treated with aqueous ammonia in the presence of ceric ammonium nitrate to yield the corresponding carbonitrile.[4][7]
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound, highlighting the key stages from starting materials to the final product.
Caption: Synthesis workflow of this compound.
Conclusion
Microwave-assisted synthesis presents a significant improvement over conventional methods for the preparation of 2-chloroquinoline-3-carbaldehyde, the key precursor to this compound. The dramatic reduction in reaction time and potential for higher yields make it an attractive option for researchers aiming to streamline their synthetic processes.[1][2][8][9] The choice of method for converting the intermediate aldehyde to the final nitrile product will depend on the desired yield and available reagents.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 3. chemijournal.com [chemijournal.com]
- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. asianjpr.com [asianjpr.com]
- 9. ajrconline.org [ajrconline.org]
Safety Operating Guide
Proper Disposal of 2-Chloroquinoline-3-carbonitrile: A Step-by-Step Guide
The proper disposal of 2-chloroquinoline-3-carbonitrile is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. As a chlorinated organic compound classified as acutely toxic and causing serious eye damage, it must be managed as hazardous waste from the point of generation to its final disposal.[1][2] Improper disposal, such as in regular trash or down the sewer, is illegal and can lead to significant environmental contamination and legal penalties.[3]
This guide provides detailed procedures for the safe handling and disposal of this compound, in line with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[3]
Immediate Safety and Handling
Before handling this compound, it is essential to wear appropriate Personal Protective Equipment (PPE).
-
Gloves: Chemically resistant gloves.
-
Eye Protection: Chemical safety goggles and a face shield.[1]
-
Respiratory Protection: A dust mask (e.g., N95) is recommended for handling the solid form.[1]
-
Lab Coat: A standard lab coat to protect from contamination.
Handle the chemical in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4][5]
Step 1: Waste Characterization and Segregation
This compound is a halogenated organic solid . It falls under the hazardous waste storage class 6.1C (combustible, acute toxic compounds).[1] It is crucial to segregate this waste from other waste streams to ensure proper treatment and avoid dangerous reactions.
Key Segregation Principles:
-
Do Not Mix with Non-Halogenated Solvents: Halogenated wastes are significantly more expensive to dispose of and require specific treatment methods like high-temperature incineration.[6][7] Mixing them with non-halogenated solvents contaminates the entire batch, increasing disposal costs.[7]
-
Avoid Mixing with Incompatibles: Do not mix with strong acids, bases, or oxidizers. Keep incompatible chemicals separated using physical barriers or secondary containment.[3]
-
Solid vs. Liquid: Collect solid waste, such as the pure compound or contaminated lab materials (e.g., weighing paper, gloves), in a designated solid waste container. If dissolved in a solvent for experimental use, collect the resulting solution as liquid halogenated organic waste.
Step 2: Waste Container Selection and Labeling
The selection and labeling of the waste container are governed by strict regulations to ensure safety and proper identification.
Container Requirements:
-
Compatibility: The container must be made of a material chemically compatible with this compound (e.g., High-Density Polyethylene - HDPE, or glass for solutions).[3][8]
-
Condition: Use containers that are in good condition, free from damage or leaks.[3]
-
Closure: The container must have a secure, leak-proof screw-top cap. It must be kept closed at all times except when adding waste.[6][8]
Labeling Procedure: As soon as the first particle of waste is added, the container must be labeled with a hazardous waste tag. The label must include:
-
Full Chemical Name: "Waste this compound". Avoid using abbreviations or formulas.
-
Hazard Identification: Clearly indicate the hazards (e.g., "Toxic," "Corrosive - Eye Damage").[1][2]
-
Principal Investigator (PI) and Lab Information: Name of the PI, department, and room number.[6]
Step 3: On-Site Accumulation and Storage
Waste must be accumulated at or near the point of generation in a designated "Satellite Accumulation Area" (SAA).[3][9]
SAA Storage Guidelines:
-
Location: The SAA should be in a fume hood or on a lab bench away from sinks or floor drains.[9]
-
Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks or spills.[3]
-
Volume Limits: Regulations limit the amount of waste that can be stored in an SAA. For most hazardous waste, this is up to 55 gallons, but for acutely toxic P-listed wastes, the limit is one quart.[10] While this compound isn't explicitly P-listed, its high toxicity (Acute Tox. 3) warrants minimizing accumulated volumes.[1]
-
Time Limits: Under EPA's Subpart K, designed for academic labs, hazardous waste must be removed from the laboratory within six to twelve months of the accumulation start date.[9][10]
Step 4: Disposal Procedure
Chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. Never attempt to dispose of this chemical on your own.
Typical Disposal Workflow:
-
Ensure Proper Packaging: Check that the waste container is properly labeled, sealed, and stored in its SAA.
-
Request Pickup: Submit a chemical waste pickup request through your institution's EHS portal or designated system.
-
Professional Removal: Trained hazardous waste professionals will collect the waste from your laboratory for transport to a treatment, storage, and disposal facility (TSDF).[9][11]
-
Final Treatment: As a chlorinated organic compound, this compound will be destroyed via high-temperature incineration.[12][13] This process breaks the compound down into gases like carbon dioxide and hydrogen halides, which are then scrubbed to prevent atmospheric pollution.[12][14]
Step 5: Spill Management
In the event of a spill, immediate and proper cleanup is essential.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain: Prevent the spill from spreading or entering drains.
-
Cleanup: For small spills, trained laboratory personnel wearing appropriate PPE can clean up the material using a chemical spill kit. Absorb liquids with an inert material. Carefully sweep up solids.
-
Dispose of Spill Debris: All cleanup materials (absorbents, contaminated gloves, etc.) must be collected, placed in a sealed and labeled hazardous waste container, and disposed of as hazardous waste.[6]
-
Report: For large or unmanageable spills, contact your institution's EHS or emergency response team immediately.[6]
Data and Regulatory Summary
The following table summarizes key quantitative limits and requirements for hazardous waste management in a laboratory setting, based on common regulations.
| Parameter | Requirement | Regulatory Basis | Citation |
| Waste Segregation | Halogenated content >2% must be treated as halogenated waste. | Best Practices | [8] |
| SAA Volume Limit (General) | ≤ 55 gallons of hazardous waste. | RCRA | [10] |
| SAA Volume Limit (Acute) | ≤ 1 quart of acute hazardous waste (P-listed). | RCRA | [10] |
| Storage Time Limit (Academic Labs) | ≤ 6 or 12 months from accumulation start date. | EPA Subpart K | [3][9][10] |
| Container Fill Level | Do not fill beyond 90% capacity. | Best Practices | [8] |
| Aqueous Waste Neutralization | Final pH must be between 6 and 9 for sewer disposal (if permitted). | Best Practices | [7] |
Visualizing the Disposal Workflow
The following diagrams illustrate the procedural flow for properly disposing of this compound.
Caption: Workflow for the safe disposal of this compound.
Caption: Decision-making flowchart for managing a chemical spill.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemical-label.com [chemical-label.com]
- 3. danielshealth.com [danielshealth.com]
- 4. echemi.com [echemi.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 8. ethz.ch [ethz.ch]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. epa.gov [epa.gov]
- 11. acs.org [acs.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Making sure you're not a bot! [oc-praktikum.de]
- 14. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
Essential Safety and Operational Guide for 2-Chloroquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 2-Chloroquinoline-3-carbonitrile (CAS No. 95104-21-5). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a toxic solid that poses significant health risks upon exposure.[1][2] It is classified as acutely toxic if swallowed and can cause serious eye damage.[1][2][3]
Signal Word: Danger[1]
Hazard Pictograms:
-
(Skull and crossbones)
-
(Corrosion)
Hazard Statements:
A comprehensive list of required and recommended PPE is detailed in the table below. This includes respiratory, eye, hand, and body protection.
Quantitative Safety Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₅ClN₂ | [1] |
| Molecular Weight | 188.61 g/mol | [1] |
| Form | Solid | [1] |
| Melting Point | 164-168 °C | [1] |
| GHS Hazard Codes | H301, H318 | [1] |
| Storage Class | 6.1C (Combustible, acute toxic Cat. 3) | [1] |
Operational Plan: Step-by-Step Handling Procedures
Engineering Controls
-
Ventilation: All handling of this compound, including weighing and transferring, must be conducted in a certified chemical fume hood or other approved local exhaust ventilation system to minimize inhalation exposure.[3][4]
-
Designated Area: A specific area within the laboratory should be designated for working with this compound. This area must be clearly marked with appropriate warning signs.[3]
Required Personal Protective Equipment (PPE)
-
Respiratory Protection: For handling the solid powder, a NIOSH-approved N95 dust mask or a higher level of respiratory protection, such as a full-face respirator, is mandatory if there is a risk of airborne dust.[1][5]
-
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes and airborne particles.[1][3]
-
Hand Protection: Wear double nitrile gloves or other chemical-resistant gloves. Gloves must be inspected before use and changed frequently, especially if contaminated.[3][5]
-
Body Protection: A lab coat is required. For procedures with a higher risk of contamination, an apron and oversleeves should be worn.[3] Long pants and closed-toe shoes are mandatory.[3]
Handling Procedures
-
Preparation: Before starting work, ensure the fume hood is functioning correctly and the designated work area is clean and uncluttered. Assemble all necessary equipment and materials.
-
Weighing: Weigh the solid compound within the fume hood. Use a disposable weighing boat to minimize contamination of balances.
-
Transferring: When transferring the compound, do so carefully to avoid creating dust. If making a solution, add the solid to the solvent slowly.
-
Post-Handling: After handling, decontaminate the work area by wiping it down. All contaminated disposable materials, such as weighing boats and gloves, should be disposed of as hazardous waste. Wash hands thoroughly with soap and water after removing PPE.[3]
Spill and Emergency Procedures
-
Minor Spill (Solid): If a small amount of solid is spilled within the fume hood, carefully sweep it up using a dustpan and brush and place it in a labeled hazardous waste container. Decontaminate the area.
-
Major Spill: In the event of a larger spill, especially outside of a fume hood, evacuate the area and prevent re-entry. Alert laboratory personnel and contact the appropriate emergency response team.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][6]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[4] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
Disposal Plan
Waste Segregation and Collection
-
Solid Waste: All solid waste contaminated with this compound, including excess reagent, contaminated PPE (gloves, lab coats), and disposable labware, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[3] This container should be stored in a designated satellite accumulation area.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container for halogenated organic waste.[8] Do not mix with non-halogenated waste streams to reduce disposal costs.[8]
Disposal Pathway
-
Chlorinated Organic Waste: As a chlorinated organic compound, this compound must be disposed of through a licensed hazardous waste disposal company. The primary disposal method for such compounds is high-temperature incineration.[1]
-
Nitrile-Containing Waste: Nitrile groups can also influence the disposal process. Ensure the waste handler is aware of the chemical composition.
-
Container Management: Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound | C10H5ClN2 | CID 11564601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. Standard Operating Procedures | Research Safety [researchsafety.uky.edu]
- 5. en-safety.tau.ac.il [en-safety.tau.ac.il]
- 6. earthsafeppe.com [earthsafeppe.com]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
